molecular formula C10H11NO2 B019303 4-(2-Hydroxyethyl)indolin-2-one CAS No. 139122-19-3

4-(2-Hydroxyethyl)indolin-2-one

Cat. No.: B019303
CAS No.: 139122-19-3
M. Wt: 177.2 g/mol
InChI Key: QRTHVOUKWCEPKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-hydroxyethyl)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-5-4-7-2-1-3-9-8(7)6-10(13)11-9/h1-3,12H,4-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTHVOUKWCEPKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2NC1=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401251686
Record name 1,3-Dihydro-4-(2-hydroxyethyl)-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401251686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139122-19-3
Record name 1,3-Dihydro-4-(2-hydroxyethyl)-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139122-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Hydroxyethyl)indolin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139122193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dihydro-4-(2-hydroxyethyl)-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401251686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Hydroxyethyl)indolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(2-HYDROXYETHYL)INDOLIN-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YTE425882
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Hydroxyethyl)indolin-2-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Hydroxyethyl)indolin-2-one is a heterocyclic organic compound featuring an indolin-2-one (also known as oxindole) core substituted at the 4-position with a 2-hydroxyethyl group. This molecule has garnered significant attention in the field of medicinal chemistry, primarily serving as a crucial intermediate in the synthesis of various pharmaceutical agents. Its bifunctional nature, possessing both a secondary lactam and a primary alcohol, makes it a versatile building block for the elaboration of more complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering valuable insights for researchers in drug discovery and development.

Physicochemical Properties

This compound is typically a white to pale yellow crystalline powder. A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁NO₂--INVALID-LINK--[1]
Molecular Weight 177.20 g/mol --INVALID-LINK--[1]
CAS Number 139122-19-3--INVALID-LINK--[1]
Melting Point 148-150 °CECHEMI
Boiling Point (Predicted) 390.0 ± 42.0 °C at 760 mmHgECHEMI
Density (Predicted) 1.253 ± 0.06 g/cm³ECHEMI
pKa (N-H, Predicted) ~18 (typical for indolin-2-ones)--INVALID-LINK--[2]
pKa (O-H, Predicted) ~16 (typical for primary alcohols)--INVALID-LINK--[3]
Solubility Soluble in dimethyl sulfoxide (DMSO) and methanol. Limited solubility in water.MyBioSource, --INVALID-LINK--[4]

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the indolinone core, the methylene protons of the ethyl chain, and the protons of the hydroxyl and amine groups. The aromatic region will show a complex splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The two methylene groups of the hydroxyethyl side chain will appear as triplets, assuming coupling to each other. The chemical shifts of the N-H and O-H protons can be variable and may appear as broad singlets.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display ten unique signals. The carbonyl carbon of the lactam will resonate at the downfield region (typically 170-180 ppm). The aromatic carbons will appear in the range of 110-150 ppm. The two methylene carbons of the hydroxyethyl group will be observed in the aliphatic region, with the carbon attached to the hydroxyl group being more downfield.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H and O-H stretching vibrations, typically in the region of 3200-3400 cm⁻¹. A strong absorption band corresponding to the C=O stretching of the lactam will be prominent around 1680-1700 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule will also be present.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns may involve the loss of the hydroxyethyl side chain or other characteristic cleavages of the indolinone ring.

Synthesis of this compound

A practical synthetic route to this compound has been reported, starting from commercially available materials.[5] The general synthetic strategy involves the construction of the indolinone core followed by the introduction or modification of the side chain. A representative synthetic workflow is outlined below.

Synthesis_of_4_2_Hydroxyethyl_indolin_2_one A Starting Material (e.g., substituted phenylacetic acid) B Nitration A->B HNO₃/H₂SO₄ C Reduction of Nitro Group B->C Reducing Agent (e.g., H₂, Pd/C) D Cyclization (Lactam Formation) C->D Heat or Acid/Base Catalyst E Side Chain Modification (e.g., reduction of an ester) D->E Reducing Agent (e.g., LiAlH₄) F This compound E->F

Figure 1: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Representative):

A plausible multi-step synthesis can be envisioned starting from a suitably substituted phenylacetic acid derivative. The following is a representative protocol based on established organic chemistry principles.

  • Nitration: A substituted phenylacetic acid is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the appropriate position on the aromatic ring.

  • Reduction of the Nitro Group: The nitro group is then reduced to an amino group, typically through catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst.

  • Lactam Formation (Cyclization): The resulting amino acid undergoes intramolecular cyclization to form the indolin-2-one ring system. This can be achieved by heating or by using acid or base catalysis.

  • Side Chain Modification: If the starting material contained a precursor to the hydroxyethyl group (e.g., an ester), a final reduction step using a reagent like lithium aluminum hydride would yield the desired primary alcohol.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is dictated by its two primary functional groups: the secondary lactam and the primary alcohol.

Reactivity_of_4_2_Hydroxyethyl_indolin_2_one cluster_lactam Lactam Reactivity cluster_alcohol Alcohol Reactivity Core This compound N_Alkylation N-Alkylation Core->N_Alkylation Base, R-X N_Acylation N-Acylation Core->N_Acylation Acylating Agent O_Acylation O-Acylation (Esterification) Core->O_Acylation Acid Chloride/Anhydride O_Alkylation O-Alkylation (Etherification) Core->O_Alkylation Base, R'-X Oxidation Oxidation Core->Oxidation Oxidizing Agent

Figure 2: Key reaction pathways for this compound.

Reactions of the Lactam (N-H):

  • N-Alkylation: The nitrogen atom of the lactam can be deprotonated with a suitable base (e.g., sodium hydride) and subsequently alkylated with an alkyl halide. This is a common strategy for introducing substituents on the nitrogen atom of the indolinone core.[6][7]

  • N-Acylation: The lactam nitrogen can also undergo acylation with acylating agents such as acid chlorides or anhydrides in the presence of a base.

Reactions of the Hydroxyl Group (O-H):

  • O-Acylation (Esterification): The primary alcohol can be readily esterified using acid chlorides, acid anhydrides, or carboxylic acids under appropriate catalytic conditions (e.g., acid catalysis or coupling agents).

  • O-Alkylation (Etherification): The hydroxyl group can be converted to an ether by deprotonation with a strong base followed by reaction with an alkyl halide (Williamson ether synthesis).

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of oxidizing agents. The choice of oxidant will determine the oxidation state of the product.

Applications in Drug Discovery and Development

The primary application of this compound is as a key intermediate in the synthesis of Ropinirole.[5] Ropinirole is a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome. The synthesis of Ropinirole from this compound typically involves the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with di-n-propylamine.

Furthermore, the indolin-2-one scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds, including protein kinase inhibitors.[8] Consequently, this compound serves as a valuable starting material for the synthesis of novel indolin-2-one derivatives with potential therapeutic applications. The hydroxyethyl group provides a convenient handle for further chemical modifications and the attachment of various pharmacophores.

Safety and Handling

This compound is classified as a research chemical and should be handled with appropriate safety precautions in a laboratory setting. It may cause skin and eye irritation. It is recommended to use personal protective equipment, such as gloves, safety glasses, and a lab coat, when handling this compound. For long-term storage, it should be kept in a refrigerator.[9]

Conclusion

This compound is a fundamentally important building block in medicinal chemistry. Its well-defined chemical properties and versatile reactivity make it an indispensable intermediate for the synthesis of pharmaceuticals, most notably Ropinirole. A thorough understanding of its synthesis, characterization, and chemical transformations is essential for researchers and scientists working in drug discovery and development, enabling the design and creation of novel therapeutic agents based on the privileged indolin-2-one scaffold.

References

Introduction: Elucidating the Structure of a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Spectroscopic Profile of 4-(2-Hydroxyethyl)indolin-2-one

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial synthetic intermediate in the preparation of various pharmacologically active molecules, including potent dopamine receptor agonists and protein kinase inhibitors.[1][2] The precise molecular structure and purity of this intermediate are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the spectroscopic data for this compound. By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we can construct a detailed "fingerprint" of the molecule. This guide moves beyond a simple listing of data points, offering insights into the causality behind experimental choices and the logic of spectral interpretation. The protocols and analyses presented herein are designed to be self-validating, providing a robust framework for the characterization of this and similar molecules.

Molecular Overview and Key Structural Features

Before delving into the spectroscopic data, it is essential to understand the fundamental structure of the molecule.

  • Molecular Formula: C₁₀H₁₁NO₂[3][4]

  • Molecular Weight: 177.20 g/mol [3][4][5]

  • Core Structure: The molecule is built upon an indolin-2-one (also known as oxindole) scaffold. This bicyclic system consists of a benzene ring fused to a five-membered lactam (a cyclic amide) ring.

  • Key Substituent: A 2-hydroxyethyl group (-CH₂CH₂OH) is attached at the C4 position of the benzene ring.

The interplay of these structural features—the aromatic ring, the secondary amide, the carbonyl group, the aliphatic side chain, and the primary alcohol—gives rise to a unique and predictable spectroscopic signature.

Key Structural Features of this compound cluster_molecule This compound cluster_indolinone Indolin-2-one Core cluster_substituent Substituent at C4 cluster_techniques Analytical Techniques M C₁₀H₁₁NO₂ MS Mass Spectrometry (Molecular Mass & Fragmentation) M->MS Molecular Ion Peak Aromatic Aromatic Ring (C4, C5, C6, C7) NMR NMR Spectroscopy (Proton/Carbon Environment) Aromatic->NMR Amide Secondary Amide (N-H) Amide->NMR IR IR Spectroscopy (Functional Group Vibrations) Amide->IR N-H Stretch Carbonyl Lactam Carbonyl (C=O) Carbonyl->IR C=O Stretch Ethyl Ethyl Chain (-CH₂CH₂-) Ethyl->NMR Ethyl->MS Fragmentation Alcohol Primary Alcohol (-OH) Alcohol->IR O-H Stretch Alcohol->MS Fragmentation (Loss of H₂O)

Caption: Interplay of molecular features and the primary spectroscopic techniques used for their characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

Expert Insight: Why NMR is the Gold Standard

For a molecule like this compound, with distinct aromatic, aliphatic, and exchangeable protons, ¹H NMR provides a wealth of information. The chemical shifts indicate the electronic environment of each proton, multiplicity reveals the number of neighboring protons, and integration gives the relative number of protons in a given signal. ¹³C NMR complements this by confirming the number of unique carbon environments. For absolute certainty, 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to definitively map out proton-proton and proton-carbon connectivities, respectively.[6][7]

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

Solvent Choice Rationale: DMSO-d₆ is an excellent choice as it effectively solubilizes the compound and, importantly, its residual water peak does not obscure the broad O-H and N-H proton signals, allowing for their clear observation and confirmation via D₂O exchange.

PositionPredicted δ (ppm)MultiplicityIntegrationJ (Hz)Assignment Rationale
NH ~10.3s (broad)1H-Amide proton, deshielded, broad due to quadrupolar relaxation and exchange. Appears at a characteristic downfield shift.
H -7~7.15t1H~7.8Aromatic proton, triplet due to coupling with H-5 and H-6.
H -5~6.80d1H~7.6Aromatic proton, ortho to H-6, doublet.
H -6~6.75d1H~7.7Aromatic proton, ortho to H-5 and H-7, doublet.
OH ~4.7t1H~5.2Alcohol proton, triplet due to coupling with the adjacent CH₂. Broadens and disappears upon D₂O addition.
-CH₂-O~3.60q2H~6.5Methylene protons adjacent to the hydroxyl group. Shifted downfield by the electronegative oxygen.
CH₂ -(C=O)~3.45s2H-Methylene protons at C3 of the indolinone ring. Appear as a singlet as they have no adjacent proton neighbors.
Ar-CH₂ -~2.75t2H~6.5Benzylic methylene protons. Triplet due to coupling with the adjacent -CH₂-O group.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
PositionPredicted δ (ppm)Assignment Rationale
C =O~176Carbonyl carbon of the lactam, highly deshielded.
C -7a~142Aromatic quaternary carbon, adjacent to the nitrogen atom.
C -4~135Aromatic quaternary carbon bearing the ethyl substituent.
C -3a~128Aromatic quaternary carbon at the ring junction.
C -7~124Aromatic CH carbon.
C -5~122Aromatic CH carbon.
C -6~109Aromatic CH carbon, shifted upfield due to the electron-donating effect of the amide nitrogen.
-C H₂-O~60Aliphatic carbon bonded to the electronegative oxygen atom.
C H₂-(C=O)~35Aliphatic carbon at C3 of the indolinone ring.
Ar-C H₂-~32Benzylic carbon of the ethyl side chain.
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh ~5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Confirmation (Optional but Recommended):

    • D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The signals corresponding to the N-H and O-H protons will diminish or disappear, confirming their assignment.

    • 2D NMR: Acquire COSY and HSQC spectra to confirm ¹H-¹H and ¹H-¹³C correlations, respectively.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[8][9]

Expert Insight: The Vibrational Fingerprint

The IR spectrum provides a unique "fingerprint" for a molecule. For this compound, the most prominent and diagnostic peaks will be the broad O-H stretch from the alcohol, the N-H stretch from the amide, and the intense, sharp C=O stretch from the lactam carbonyl.[10][11] The presence and position of these bands provide immediate confirmation of the molecule's core structural components. The region below 1500 cm⁻¹, known as the fingerprint region, contains complex vibrations characteristic of the molecule as a whole.[9][12]

Predicted IR Absorption Bands (ATR-FTIR)
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity/Appearance
3400 - 3200O-H StretchAlcoholStrong, Broad
~3200N-H StretchSecondary AmideMedium, Sharp
3100 - 3000C-H Stretch (sp²)Aromatic RingMedium
2950 - 2850C-H Stretch (sp³)Ethyl ChainMedium
~1680C=O StretchAmide (Lactam)Strong, Sharp
1620 - 1580C=C StretchAromatic RingMedium
~1470C-H BendAliphatic CH₂Medium
1350 - 1200C-O StretchPrimary AlcoholStrong
900 - 675C-H "oop" BendAromatic RingStrong (Substitution Pattern)
Experimental Protocol: FTIR Data Acquisition
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Record a background spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added and averaged to produce the final spectrum.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to yield the final absorbance or transmittance plot.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.[13]

Expert Insight: Piecing the Puzzle Together

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, knocking one electron off to form a molecular ion (M⁺).[14] The m/z of this ion directly corresponds to the molecular weight of the compound. This M⁺ is often unstable and breaks apart into smaller, charged fragments. The pattern of this fragmentation is reproducible and highly dependent on the molecular structure. For our target molecule, key fragmentations would include the loss of a water molecule from the side chain (a common fragmentation for alcohols) and cleavage of the ethyl group.[15][16]

Predicted Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺): The most critical peak will be the molecular ion peak.

    • m/z 177: Corresponds to the [C₁₀H₁₁NO₂]⁺ ion, confirming the molecular weight.

  • Key Fragment Ions:

    • m/z 159: [M - H₂O]⁺. This prominent peak results from the loss of a water molecule from the hydroxyethyl side chain.

    • m/z 146: [M - CH₂OH]⁺. This corresponds to the cleavage of the C-C bond adjacent to the alcohol (alpha-cleavage), losing a hydroxymethyl radical.

    • m/z 133: [M - C₂H₄O]⁺. This could arise from a rearrangement and loss of ethylene oxide.

    • m/z 118: Represents the indolinone core after cleavage of the entire side chain.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.

  • Instrument Ionization: Introduce the sample into the mass spectrometer's ion source (e.g., via a direct insertion probe or flow injection). Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: The generated ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Integrated Spectroscopic Analysis Workflow

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from NMR, IR, and MS. Each method provides complementary information that, when combined, leads to an unambiguous structural confirmation.

Caption: A logical workflow for confirming the structure of a synthesized compound using complementary spectroscopic techniques.

This workflow begins with acquiring data from all three core techniques. The IR spectrum first confirms the presence of the essential functional groups. The mass spectrum then verifies the correct molecular weight and provides substructural information through fragmentation. Finally, NMR spectroscopy provides the detailed map of the carbon-hydrogen framework, confirming the precise arrangement and connectivity of atoms. If the data from all three analyses are consistent with the proposed structure of this compound, the identity and purity of the compound can be confirmed with a high degree of confidence.

Conclusion

The comprehensive spectroscopic characterization of this compound is essential for its use in research and pharmaceutical development. Through the integrated application of NMR, IR, and Mass Spectrometry, a detailed and verifiable structural profile can be established. This guide provides the theoretical predictions, interpretive logic, and practical protocols necessary for researchers to confidently identify and assess the quality of this important synthetic intermediate. The concordance of data across these orthogonal analytical techniques provides the robust, self-validating system required to meet the high standards of scientific integrity in drug discovery.

References

The Pivotal Role of 4-(2-Hydroxyethyl)indolin-2-one in Drug Discovery: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Hydroxyethyl)indolin-2-one is a key heterocyclic building block that has garnered significant attention in medicinal chemistry. While direct biological activity data for this compound is limited, its true value lies in its role as a versatile intermediate for the synthesis of a diverse range of biologically active molecules. This technical guide delves into the core biological activities of prominent derivatives of this compound, providing insights into their mechanisms of action, experimental evaluation, and the underlying signaling pathways they modulate. The indolin-2-one scaffold is a privileged structure, particularly in the development of kinase inhibitors and dopamine receptor agonists, making its 4-(2-hydroxyethyl) substituted variant a crucial starting point for drug discovery programs targeting cancer, neurodegenerative diseases, and inflammatory conditions.

Core Biological Activities of this compound Derivatives

The primary biological activities associated with derivatives of this compound are potent inhibition of various protein kinases and modulation of dopamine receptors. These activities translate into significant therapeutic potential in oncology and neurology.

Kinase Inhibition

The indolin-2-one nucleus is a well-established pharmacophore for ATP-competitive kinase inhibitors. By modifying the 4-(2-hydroxyethyl) group and substituting the C3 position of the indolin-2-one core, medicinal chemists have developed potent inhibitors of several key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor (PDGFR), and Cyclin-Dependent Kinases (CDKs).

Quantitative Data on Kinase Inhibitory Activity of Indolin-2-one Derivatives

Compound ClassTarget KinaseIC50 (nM)Cell LineReference
Pyrrole-indolin-2-onesVEGFR-20.078 - 0.358 µM-[1][2]
PDGFRβ--[3]
CDK-29.39-[4]
CDK-4--[4]
EGFR--[4]
3-Substituted Indolin-2-onesVEGFR-287% and 84% inhibitionHepG2[5]

Note: The data presented is for derivatives of the indolin-2-one scaffold, highlighting the potential of molecules derived from this compound.

The inhibition of these kinases disrupts critical signaling pathways involved in tumor angiogenesis, cell proliferation, and survival.

Signaling Pathway: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. VEGFR-2 is the primary receptor that mediates the angiogenic effects of VEGF. Indolin-2-one derivatives act as ATP-competitive inhibitors of the VEGFR-2 tyrosine kinase, blocking its autophosphorylation and subsequent downstream signaling.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Indolinone Indolin-2-one Derivative Indolinone->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

VEGFR-2 signaling pathway and its inhibition.
Dopamine Receptor Agonism

This compound is a pivotal intermediate in the synthesis of Ropinirole, a potent and selective D2/D3 dopamine receptor agonist. Ropinirole is widely used in the treatment of Parkinson's disease and restless legs syndrome. The synthesis involves the conversion of the hydroxyethyl group to a di-n-propylaminoethyl side chain, which is crucial for dopamine receptor binding and activation.

Quantitative Data on Dopamine Receptor Binding of Ropinirole Analogues

CompoundReceptorEC50 (nM)AssayReference
RopiniroleD2304[³⁵S]GTPγS functional assay[6]
Homobivalent Ligand (22-atom spacer)D23.9[³⁵S]GTPγS functional assay[6]
Homobivalent Ligand (26-atom spacer)D26.2[³⁵S]GTPγS functional assay[6]
Homobivalent Ligand (30-atom spacer)D214[³⁵S]GTPγS functional assay[6]

Signaling Pathway: Dopamine D2 Receptor Activation

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that, upon activation by an agonist like Ropinirole, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP pathway is a key mechanism through which D2 receptor agonists exert their therapeutic effects in Parkinson's disease by compensating for the loss of dopaminergic neurons.

D2R_Pathway Ropinirole Ropinirole D2R Dopamine D2 Receptor Ropinirole->D2R Binds Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response

Dopamine D2 receptor signaling pathway.
Anti-inflammatory Activity

Recent studies have also highlighted the anti-inflammatory potential of indolin-2-one derivatives. Certain 3-substituted indolin-2-ones have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[7] This activity is mediated through the inhibition of key inflammatory signaling pathways, including Akt, Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB).[7]

Signaling Pathways in Inflammation

The anti-inflammatory effects of these indolin-2-one derivatives are attributed to their ability to interfere with multiple signaling cascades that are crucial for the inflammatory response.

Inflammatory_Pathways cluster_akt Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Akt Akt TLR4->Akt JNK JNK TLR4->JNK ERK ERK TLR4->ERK p38 p38 TLR4->p38 Ikk IKK TLR4->Ikk Indolinone Indolin-2-one Derivative Indolinone->Akt Inhibits Indolinone->JNK Inhibits Indolinone->ERK Inhibits Indolinone->p38 Inhibits Indolinone->Ikk Inhibits ProInflammatory Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) Akt->ProInflammatory Induce JNK->ProInflammatory Induce ERK->ProInflammatory Induce p38->ProInflammatory Induce Ikb IκBα Ikk->Ikb Phosphorylates NFkB NF-κB Ikb->NFkB Releases NFkB->ProInflammatory Induces

Inflammatory signaling pathways modulated by indolin-2-one derivatives.

Experimental Protocols

Detailed experimental protocols are essential for the evaluation of the biological activity of novel compounds. Below are generalized methodologies for key assays cited in the literature for indolin-2-one derivatives.

Kinase Inhibition Assay (General Protocol)

This protocol describes a typical in vitro kinase assay to determine the IC50 value of a test compound.

Workflow: In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow Start Start Prepare Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Start->Prepare Incubate Incubate Components Prepare->Incubate Stop Stop Reaction Incubate->Stop Detect Detect Phosphorylation (e.g., Luminescence, Fluorescence) Stop->Detect Analyze Analyze Data (Calculate IC50) Detect->Analyze End End Analyze->End

General workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare solutions of the target kinase, its specific substrate (e.g., a peptide or protein), ATP, and the test compound (dissolved in a suitable solvent like DMSO) at various concentrations.

  • Assay Reaction: In a microplate well, combine the kinase, substrate, and test compound.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the extent of substrate phosphorylation. This can be achieved using various methods, such as:

    • Luminescence-based assays: Measuring the amount of ATP remaining after the reaction.

    • Fluorescence-based assays: Using a labeled antibody that specifically recognizes the phosphorylated substrate.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is then determined from the resulting dose-response curve.

Cell-Based Anti-inflammatory Assay (General Protocol)

This protocol outlines a common method to assess the anti-inflammatory activity of a compound by measuring its effect on nitric oxide production in cultured macrophages.

Methodology:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a pre-determined time (e.g., 1 hour).

  • Inflammatory Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response.

  • Incubation: Incubate the cells for a further period (e.g., 24 hours) to allow for the production of inflammatory mediators.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader. The absorbance is proportional to the amount of nitrite (a stable product of NO) in the supernatant.

  • Data Analysis: Calculate the percentage of inhibition of NO production for each concentration of the test compound compared to the LPS-stimulated control.

Conclusion

This compound stands as a testament to the power of a well-designed chemical scaffold in drug discovery. While its intrinsic biological activity may be modest, its utility as a synthetic precursor is undeniable. The diverse and potent biological activities of its derivatives, ranging from kinase inhibition in oncology to dopamine receptor agonism in neurology and emerging anti-inflammatory applications, underscore the importance of this core structure. The continued exploration of novel derivatives based on the this compound template holds significant promise for the development of next-generation therapeutics to address a wide spectrum of human diseases. This technical guide provides a foundational understanding for researchers and drug development professionals seeking to leverage the potential of this versatile chemical entity.

References

An In-depth Technical Guide to 4-(2-Hydroxyethyl)indolin-2-one Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(2-hydroxyethyl)indolin-2-one core structure is a versatile scaffold of significant interest in medicinal chemistry. It serves as a key intermediate in the synthesis of a range of biologically active molecules, from dopamine receptor agonists to potent kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives and their analogs. Detailed experimental protocols for synthesis and biological evaluation are provided, along with a structured presentation of quantitative structure-activity relationship (SAR) data. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the mechanisms of action and research methodologies associated with this important class of compounds.

Introduction

The indolin-2-one moiety is a privileged structure in drug discovery, forming the backbone of numerous approved drugs and clinical candidates. The specific functionalization at the 4-position with a 2-hydroxyethyl group provides a crucial handle for further chemical modification, enabling the exploration of diverse chemical spaces and the optimization of pharmacological properties. This guide will delve into the key applications of this scaffold, with a particular focus on its role in the development of inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p21-activated kinase 4 (PAK4), as well as its emerging potential in the discovery of novel anti-inflammatory agents.

Synthesis of the Core Scaffold and Derivatives

The synthesis of the this compound core is a critical first step in the development of its derivatives. A common synthetic route starts from commercially available 2-(2-methyl-3-nitrophenyl)acetic acid, which is converted in five steps to the target compound. This procedure is favored for its mild reaction conditions and good overall yield.[1]

Further derivatization can be achieved through various chemical transformations of the hydroxyl group and modifications at other positions of the indolin-2-one ring. For instance, the hydroxyl group can be converted to a leaving group to allow for the introduction of various amine-containing side chains, a key step in the synthesis of dopamine agonists like Ropinirole.[2] For kinase inhibitors, the indolin-2-one core is often condensed with various aldehydes at the 3-position to introduce different heterocyclic moieties that are crucial for binding to the kinase active site.

Experimental Protocol: Synthesis of this compound

A detailed, multi-step synthesis starting from 2-(2-methyl-3-nitrophenyl)acetic acid has been described, offering a practical approach to obtaining the core scaffold.[1] A key step in an alternative synthesis of Ropinirole from this compound involves the conversion of the hydroxyl group to a leaving group, such as a tosylate, followed by nucleophilic substitution with di-n-propylamine.[2]

  • Step 1: Tosylation of this compound. this compound is dissolved in a suitable solvent like pyridine or dichloromethane. p-Toluenesulfonyl chloride is added portion-wise at room temperature. The reaction is stirred until completion, monitored by TLC. The reaction is then quenched, and the product, 4-(2-p-toluenesulfonyloxyethyl)indolin-2-one, is isolated and purified.[2]

  • Step 2: Amination. The tosylated intermediate is then reacted with di-n-propylamine in a suitable solvent such as DMF or DMSO, often in the presence of a base like sodium iodide, to yield 4-[2-(di-n-propylamino)ethyl]indolin-2-one (Ropinirole).[2]

G General Synthesis Workflow start Starting Material (e.g., 2-(2-methyl-3-nitrophenyl)acetic acid) intermediate1 Multi-step Conversion start->intermediate1 core This compound intermediate1->core functionalization Functionalization of Hydroxyl Group (e.g., Tosylation) core->functionalization derivatization Derivatization (e.g., Nucleophilic Substitution with Amines) functionalization->derivatization final_product Final Product (e.g., Ropinirole) derivatization->final_product

Caption: General workflow for the synthesis of this compound derivatives.

Biological Activities and Therapeutic Applications

Kinase Inhibition in Oncology

The indolin-2-one scaffold is a well-established pharmacophore for kinase inhibitors. Derivatives of this compound have been extensively explored as inhibitors of receptor tyrosine kinases (RTKs) involved in angiogenesis, such as VEGFR-2, and other kinases implicated in cancer progression, like PAK4.

VEGFR-2 is a key mediator of angiogenesis, and its inhibition is a clinically validated strategy in cancer therapy. Numerous 3-substituted indolin-2-one derivatives have been synthesized and evaluated as VEGFR-2 inhibitors.

Quantitative Data: VEGFR-2 Inhibition

Compound IDSubstitution PatternVEGFR-2 IC50 (µM)Antiproliferative IC50 (µM) vs. MCF-7Antiproliferative IC50 (µM) vs. HepG2Reference
Sunitinib -0.1394.772.23[3][4]
17a 3-((4-(2-(diethylamino)ethyl)piperazin-1-yl)methylene)-5-fluoroindolin-2-one0.0781.441.133[3][4]
10g 3-((4-(2-hydroxyethyl)piperazin-1-yl)methylene)-5-fluoroindolin-2-one0.087Not ReportedNot Reported[3][4]
5b 3-((4-methylpiperazin-1-yl)methylene)-5-fluoroindolin-2-one0.1600.99Not Reported[3][4]
15a 3-((4-(2-aminoethyl)piperazin-1-yl)methylene)-5-fluoroindolin-2-one0.1802.772.303[3][4]
10e 3-((4-(2-hydroxyethyl)piperazin-1-yl)methylene)-5-chloroindolin-2-one0.358Not ReportedNot Reported[3][4]
Compound 20 3-((6-chloro-4-oxo-4H-quinazolin-3-yl)methylene)indolin-2-one0.056745.283.08[5]

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

A common method for assessing VEGFR-2 inhibition is a luminescence-based kinase assay.[6][7]

  • Master Mix Preparation: A master mix containing 1x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly-Glu,Tyr 4:1) is prepared.[7]

  • Compound Addition: Serial dilutions of the test compounds are added to the wells of a 96-well plate.[6][8]

  • Kinase Reaction Initiation: The reaction is initiated by adding the diluted VEGFR-2 enzyme to the wells. The plate is then incubated at 30°C for a defined period (e.g., 45-60 minutes).[7][8]

  • Signal Detection: After incubation, a reagent such as ADP-Glo™ is added to stop the reaction and measure the amount of ADP produced, which is directly proportional to the kinase activity. The luminescence is read using a microplate reader.[6][7]

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[8]

G VEGFR-2 Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binds Inhibitor Indolin-2-one Derivative Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK AKT Akt PI3K->AKT Gene_Expression Gene Expression AKT->Gene_Expression MAPK->Gene_Expression Cellular_Responses Cellular Responses (Proliferation, Migration, Survival) Gene_Expression->Cellular_Responses

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by indolin-2-one derivatives.

PAK4 is a serine/threonine kinase that plays a role in cell survival, motility, and tumorigenesis. It is a promising target for cancer therapy, and indolin-2-one derivatives have emerged as potent PAK4 inhibitors.

Quantitative Data: PAK4 Inhibition

Compound IDSubstitution PatternPAK4 IC50 (nM)Antiproliferative IC50 (µM) vs. A549Reference
11b 3-((5-(4-chlorophenyl)-1H-pyrazol-3-yl)methylene)indolin-2-one22Not Reported[9]
12d 3-((5-(4-methoxyphenyl)-1H-pyrazol-3-yl)methylene)indolin-2-one16Not Reported[9]
12g 3-((5-(4-fluorophenyl)-1H-pyrazol-3-yl)methylene)indolin-2-one270.83[9]

Experimental Protocol: In Vitro PAK4 Kinase Assay

Similar to the VEGFR-2 assay, a luminescence-based assay can be used to determine the inhibitory activity against PAK4.[10][11]

  • Reagent Preparation: Dilute the PAK4 enzyme, a specific peptide substrate (e.g., PAKtide), and ATP in a kinase buffer. Prepare serial dilutions of the inhibitor.[12]

  • Kinase Reaction: In a microplate, combine the inhibitor, the PAK4 enzyme, and the substrate/ATP mixture to initiate the reaction.[12]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[12]

  • Signal Detection: Add a detection reagent like ADP-Glo™ to measure the amount of ADP produced.[10][11]

  • Data Analysis: Calculate the IC50 value from the dose-response curve.[11]

G PAK4 Signaling and Inhibition PAK4 PAK4 LIMK1 LIMK1 PAK4->LIMK1 Phosphorylates Inhibitor Indolin-2-one Derivative Inhibitor->PAK4 Inhibits Cofilin Cofilin LIMK1->Cofilin Phosphorylates & Inactivates Actin_Dynamics Actin Dynamics Cofilin->Actin_Dynamics Regulates Cell_Motility Cell Motility & Invasion Actin_Dynamics->Cell_Motility

Caption: Simplified PAK4 signaling pathway and its inhibition.

Anti-inflammatory Activity

Recent studies have highlighted the potential of 3-substituted-indolin-2-one derivatives as potent anti-inflammatory agents. These compounds have been shown to inhibit the production of key inflammatory mediators in macrophages.

Quantitative Data: Anti-inflammatory Activity

Compound IDSubstitution PatternInhibition of NO Production (IC50, µM) in LPS-stimulated RAW 264.7 cellsCOX-2 Inhibition (IC50, µM)Reference
3-(3-hydroxyphenyl)-indolin-2-one 3-(3-hydroxyphenyl)Excellent activityNot Reported[13][14]
Compound 4e 3-(1-(4-chlorophenyl)-3-oxobut-1-en-1-yl)indolin-2-one13.51 ± 0.482.35 ± 0.04[15]
Compound 9d 3-(1-(4-methoxyphenyl)-3-oxobut-1-en-1-yl)indolin-2-one10.03 ± 0.27Not Reported[15]
Compound 9h 3-(1-(4-fluorophenyl)-3-oxobut-1-en-1-yl)indolin-2-oneNot Reported2.422 ± 0.10[15]
Compound 9i 3-(1-(4-bromophenyl)-3-oxobut-1-en-1-yl)indolin-2-oneNot Reported3.34 ± 0.05[15]

Experimental Protocol: In Vitro Anti-inflammatory Assay

The anti-inflammatory activity of indolin-2-one derivatives is typically assessed in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.[13][16]

  • Cell Culture and Treatment: RAW 264.7 cells are cultured and pre-treated with various concentrations of the test compounds for a period (e.g., 2 hours) before stimulation with LPS.[16]

  • Nitric Oxide (NO) Measurement: The production of NO in the culture supernatant is measured using the Griess reagent.[17]

  • Cytokine Measurement (TNF-α and IL-6): The levels of pro-inflammatory cytokines TNF-α and IL-6 in the culture media are quantified using specific ELISA kits.[13][16]

  • Data Analysis: The inhibitory effects of the compounds on NO, TNF-α, and IL-6 production are calculated, and IC50 values are determined where applicable.

G LPS-Induced Inflammatory Pathway and Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Akt Akt TLR4->Akt MAPK MAPK TLR4->MAPK IKB IκB TLR4->IKB Leads to degradation of Inhibitor Indolin-2-one Derivative Inhibitor->Akt Inhibits Inhibitor->MAPK Inhibits NFkB NF-κB Inhibitor->NFkB Inhibits NFkB_active NF-κB (active) Akt->NFkB_active Activates MAPK->NFkB_active Activates IKB->NFkB Inhibits NFkB->NFkB_active Translocates to nucleus Inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) NFkB_active->Inflammatory_Mediators Induces expression of

Caption: Inhibition of LPS-induced inflammatory pathways by 3-substituted-indolin-2-one derivatives.

Conclusion

Derivatives and analogs of this compound represent a highly valuable and versatile class of compounds with significant therapeutic potential. The core scaffold provides a foundation for the development of potent and selective inhibitors of various biological targets, particularly kinases involved in cancer and key mediators of inflammation. The structure-activity relationship data presented in this guide, along with the detailed experimental protocols, offer a solid framework for the rational design and synthesis of novel drug candidates. The continued exploration of this chemical space is likely to yield new and improved therapeutic agents for a range of diseases.

References

The Core Mechanism of Indolin-2-One Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Compounds bearing this heterocyclic motif have demonstrated a wide range of biological activities, with a particular prominence in the field of oncology. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the core mechanisms of action of indolin-2-one compounds. The primary focus is on their role as inhibitors of protein kinases, which are pivotal regulators of cellular signaling pathways frequently dysregulated in cancer and other diseases. This guide will delve into the specific molecular targets, the downstream signaling cascades they modulate, and provide detailed experimental protocols and quantitative data to facilitate further research and development in this promising area.

Primary Mechanism of Action: Kinase Inhibition

The predominant mechanism of action for the majority of biologically active indolin-2-one compounds is the inhibition of protein kinases.[1][2] These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. This prevents the transfer of a phosphate group from ATP to the target protein substrate, thereby blocking the downstream signaling cascade.[3] The versatility of the indolin-2-one scaffold allows for substitutions at various positions, enabling the development of inhibitors with high potency and selectivity for specific kinases.[4]

Key Molecular Targets

Indolin-2-one derivatives have been shown to target a range of receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases involved in crucial cellular processes such as proliferation, angiogenesis, and cell survival. Key targets include:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Particularly VEGFR2 (KDR), a key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[3][5]

  • Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFRα and PDGFRβ are involved in cell growth, proliferation, and angiogenesis.[3][6]

  • Fibroblast Growth Factor Receptors (FGFRs): These receptors play a role in cell proliferation, migration, and differentiation.[7]

  • c-Kit (Stem Cell Factor Receptor): A crucial driver in certain cancers, such as gastrointestinal stromal tumors (GIST).[3]

  • Src Family Kinases (SFKs): Non-receptor tyrosine kinases that regulate a multitude of signaling pathways involved in cell growth, proliferation, and survival.[1]

Prominent Indolin-2-One-Based Kinase Inhibitors

Several indolin-2-one derivatives have been successfully developed into clinically approved drugs or are in advanced preclinical and clinical development.

  • Sunitinib (Sutent®): A multi-targeted RTK inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant GIST.[3][6] It potently inhibits VEGFRs, PDGFRs, c-Kit, and other kinases.[3]

  • Nintedanib (Ofev®): A triple angiokinase inhibitor targeting VEGFRs, FGFRs, and PDGFRs.[7] It is approved for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer (NSCLC).

  • SU6656: A selective inhibitor of the Src family of tyrosine kinases, widely used as a research tool to probe Src signaling.[1]

Signaling Pathways Modulated by Indolin-2-One Compounds

By inhibiting their respective kinase targets, indolin-2-one compounds disrupt key signaling pathways that are often hyperactivated in cancer cells.

Angiogenesis and Proliferation Pathways

The inhibition of VEGFR and PDGFR by compounds like Sunitinib and Nintedanib directly impacts the following downstream pathways:

  • RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is crucial for cell proliferation, differentiation, and survival.

  • PI3K/Akt/mTOR Pathway: This pathway plays a central role in cell growth, proliferation, and survival.

Angiogenesis_Proliferation_Pathway VEGFR/PDGFR Signaling Inhibition by Indolin-2-ones Ligand VEGF / PDGF Receptor VEGFR / PDGFR Ligand->Receptor Binds RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K Indolinone Indolin-2-one (e.g., Sunitinib, Nintedanib) Indolinone->Receptor Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of VEGFR/PDGFR signaling by indolin-2-one compounds.

Src Family Kinase Signaling Pathway

Selective inhibitors like SU6656 target Src family kinases, which are involved in a complex network of signaling pathways regulating cell adhesion, migration, and proliferation.

Src_Signaling_Pathway Src Family Kinase Signaling Inhibition Integrins_RTKs Integrins / RTKs Src Src Family Kinases (Src, Fyn, Lyn, etc.) Integrins_RTKs->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 RAS_MAPK RAS-MAPK Pathway Src->RAS_MAPK PI3K_AKT PI3K-Akt Pathway Src->PI3K_AKT SU6656 SU6656 SU6656->Src Inhibits Cell_Functions Cell Adhesion, Migration, Proliferation FAK->Cell_Functions STAT3->Cell_Functions RAS_MAPK->Cell_Functions PI3K_AKT->Cell_Functions

Caption: Inhibition of Src family kinase signaling by SU6656.

Quantitative Data

The inhibitory potency of indolin-2-one compounds is typically quantified by their half-maximal inhibitory concentration (IC50) and their binding affinity (Ki).

Table 1: IC50 Values of Selected Indolin-2-One Compounds Against Various Kinases
CompoundTarget KinaseIC50 (nM)Reference
Sunitinib VEGFR22[4]
PDGFRβ2[4]
c-Kit42 (unactivated)
Nintedanib VEGFR1/2/313-34[8]
FGFR1/2/337-108[8]
PDGFRα/β59-65[8]
SU6656 Src280[9]
Yes20[9]
Lyn130[9]
Fyn170[9]
Table 2: Ki Values of Sunitinib Against Key Kinase Targets
CompoundTarget KinaseKi (nM)Reference
Sunitinib VEGFR29[10]
PDGFRβ8[10]
c-Kit16[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of indolin-2-one compounds.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Kinase_Assay_Workflow Kinase Inhibition Assay Workflow start Start prep_reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Dilutions start->prep_reagents add_compound Add Test Compound and Kinase to 384-well plate prep_reagents->add_compound pre_incubate Pre-incubate (10 min, RT) to allow inhibitor binding add_compound->pre_incubate initiate_reaction Initiate Kinase Reaction (Add Substrate/ATP mix) pre_incubate->initiate_reaction incubate_reaction Incubate (60 min, 30°C) initiate_reaction->incubate_reaction stop_reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate_reaction->stop_reaction incubate_stop Incubate (40 min, RT) stop_reaction->incubate_stop detect_signal Generate Luminescent Signal (Add Kinase Detection Reagent) incubate_stop->detect_signal incubate_detect Incubate (30 min, RT) detect_signal->incubate_detect read_plate Measure Luminescence (Plate Reader) incubate_detect->read_plate analyze Data Analysis: - Calculate % Inhibition - Determine IC50 read_plate->analyze end End analyze->end

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the indolin-2-one test compound in an appropriate solvent (e.g., DMSO).

    • Prepare solutions of the target kinase, its specific substrate, and ATP in kinase assay buffer.

  • Assay Plate Setup:

    • Add a small volume of the diluted test compound or vehicle control (DMSO) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Add the kinase solution to each well and pre-incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™.

    • Incubate for 40 minutes at room temperature.

    • Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the indolin-2-one compound in complete cell culture medium.

    • Replace the medium in the wells with the compound dilutions and incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[11]

  • Formazan Solubilization:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blotting for Phosphorylated Kinases

This technique is used to detect the phosphorylation status of specific kinases in response to indolin-2-one treatment, providing direct evidence of target engagement in a cellular context.

Methodology:

  • Cell Treatment and Lysis:

    • Culture cells to 70-80% confluency and serum-starve for 24 hours.

    • Pre-incubate the cells with the indolin-2-one compound for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with the appropriate growth factor (e.g., VEGF or PDGF) for a short period (e.g., 10-30 minutes).

    • Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Immunoprecipitation (Optional, for low abundance proteins):

    • Incubate the cell lysate with a primary antibody specific for the target kinase (e.g., anti-VEGFR2).

    • Add protein A/G-agarose or magnetic beads to capture the antibody-protein complex.

    • Wash the beads to remove non-specific binding.

    • Elute the protein from the beads using a sample buffer.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates or immunoprecipitated proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-VEGFR2).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the kinase or a housekeeping protein like GAPDH.

Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the effect of indolin-2-one compounds on the cell cycle distribution of cancer cells.

Methodology:

  • Cell Treatment:

    • Seed cells and treat them with the indolin-2-one compound at various concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by resuspending them in cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the DNA content of the cells.

  • Data Analysis:

    • Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Conclusion

Indolin-2-one compounds represent a versatile and powerful class of kinase inhibitors with significant therapeutic potential, particularly in oncology. Their mechanism of action is primarily centered on the inhibition of key receptor and non-receptor tyrosine kinases, leading to the disruption of critical signaling pathways involved in cell proliferation, angiogenesis, and survival. This guide has provided a comprehensive overview of their molecular targets, the signaling cascades they modulate, and detailed experimental protocols to facilitate further investigation. The provided quantitative data and visual representations of pathways and workflows serve as a valuable resource for researchers dedicated to advancing the development of novel indolin-2-one-based therapeutics. Continued exploration of this chemical scaffold is expected to yield new and improved inhibitors with enhanced potency, selectivity, and clinical efficacy.

References

In-Depth Technical Guide: 4-(2-Hydroxyethyl)oxindole (CAS 139122-19-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of 4-(2-Hydroxyethyl)oxindole, identified by the CAS number 139122-19-3. This compound is a significant intermediate in the pharmaceutical industry, primarily recognized for its role in the synthesis of the dopamine agonist Ropinirole. It is also classified as Ropinirole EP Impurity F. While its direct biological activities are not extensively documented, its structural relationship to the pharmacologically active oxindole class of compounds suggests potential for further investigation.

Chemical and Physical Properties

4-(2-Hydroxyethyl)oxindole is a solid, typically appearing as a white to yellow or green crystalline powder.[1] Its core structure consists of an oxindole moiety substituted with a hydroxyethyl group at the 4-position.

PropertyValueSource(s)
CAS Number 139122-19-3[1]
Molecular Formula C₁₀H₁₁NO₂[2]
Molecular Weight 177.20 g/mol [2]
IUPAC Name 4-(2-hydroxyethyl)-1,3-dihydro-2H-indol-2-one[3]
Synonyms 1,3-Dihydro-4-(2-hydroxyethyl)-2H-indol-2-one, 4-(2-Hydroxyethyl)indolin-2-one, Ropinirole EP Impurity F, Ropinirole Related Compound A[2][3]
Physical State Solid, crystalline powder[1]
Melting Point 153 °C[1]
Purity Typically >98% (by GC)[1][2]

Synthesis

A practical and efficient synthesis of 4-(2-Hydroxyethyl)oxindole has been developed, primarily for the industrial production of Ropinirole.[3] The synthesis is a multi-step process that can be summarized in the following workflow.

G cluster_0 Synthesis of 4-(2-Hydroxyethyl)oxindole start 2-(2-methyl-3-nitrophenyl)acetic acid step1 Five-step conversion start->step1 product 4-(2-Hydroxyethyl)oxindole step1->product Overall Yield: 59% G cluster_0 Relationship Diagram A Oxindole Scaffold B 4-(2-Hydroxyethyl)oxindole (CAS 139122-19-3) A->B is a derivative of C Ropinirole (Dopamine Agonist) B->C is a key intermediate for D Ropinirole Impurity F B->D is identified as

References

An In-depth Technical Guide to the Synthesis and Characterization of Ropinirole Intermediate 5: 4-(2-Hydroxyethyl)indolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(2-hydroxyethyl)indolin-2-one, a key intermediate in the manufacturing of Ropinirole, a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome. This document details a scalable synthetic protocol and summarizes the known physicochemical and spectroscopic properties of the intermediate.

Core Data Presentation

The following table summarizes the key quantitative data for this compound.

PropertyValue
Chemical Name 4-(2-hydroxyethyl)-1,3-dihydro-2H-indol-2-one
Synonyms 4-(2-Hydroxyethyl)oxindole, Ropinirole EP Impurity F
CAS Number 139122-19-3
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
Appearance White to pale yellow crystalline powder or solid
Melting Point 148-150 °C
Purity (by HPLC) ≥98%, with scalable syntheses achieving up to 99%
Boiling Point (Predicted) 390.0 ± 42.0 °C at 760 mmHg
Storage Temperature Refrigerator (2-8°C)

Synthesis of Ropinirole Intermediate 5

A robust and scalable synthesis for this compound has been developed, which involves a one-pot nitro reduction, cyclization, and debenzylation. The overall workflow, as adapted from various synthetic routes, is depicted below.

Logical Relationship of Synthesis

Ropinirole Intermediate 5 Synthesis cluster_0 Synthesis Pathway Compound_4 4-(2-Hydroxyethyl)-3-chloro-oxindole Compound_5 This compound (Ropinirole Intermediate 5) Compound_4->Compound_5  Pd/C, H₂  (Reduction/Dechlorination) Compound_6 4-(2-(p-Toluenesulfonyloxy)ethyl)indolin-2-one Compound_5->Compound_6  p-TsCl, Pyridine  (Tosylation) Ropinirole Ropinirole Compound_6->Ropinirole  Di-n-propylamine, NaI  (Amination)

Caption: Synthesis workflow for Ropinirole from Intermediate 5.

Experimental Protocols

Synthesis of 4-(2-Hydroxyethyl)-1,3-dihydro-2H-indol-2-one

A reported scalable synthesis provides the target molecule in high yield and purity.[1] The final key step of this synthesis is detailed below:

Reaction: One-pot nitro reduction, ring-closing, and debenzylation.

Materials:

  • Crude wet 2-(2-(benzyloxy)ethyl)-6-nitrophenylacetic acid derivative

  • Ethyl acetate (EtOAc)

  • 10% Palladium on carbon (Pd/C)

  • Acetic acid (HOAc)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • A solution of the crude wet starting material (5.0–6.0 kg) is prepared in ethyl acetate (80 L).

  • To this solution, 10% Pd/C (400 g) is added, followed by the addition of acetic acid (730 mL).

  • The reaction mixture is stirred under a hydrogen (H₂) atmosphere at 40 °C for 36 hours.

  • Upon completion of the reaction, the mixture is filtered to remove the catalyst.

  • The filtrate is washed with a saturated aqueous solution of sodium bicarbonate (12 L).

  • The organic solvent is concentrated to approximately 10% of its initial volume.

  • The product crystallizes upon standing for 24 hours.

  • The resulting solid is filtered, washed with ethyl acetate (400 mL), and dried at 40 °C under vacuum.

Yield and Purity: This process affords 4-(2-hydroxyethyl)-1,3-dihydro-2H-indol-2-one as a white solid with a 71% overall yield from the initial starting material and a purity of 99% as determined by HPLC.[1]

Characterization of Ropinirole Intermediate 5

Comprehensive characterization of this compound has been reported in the scientific literature, confirming its structure and purity.[2]

Spectroscopic and Analytical Data

The structural confirmation of this compound has been established using a variety of analytical techniques.

Analysis TypeResult
¹H NMR The structure has been confirmed by ¹H NMR spectroscopy.[2] Specific chemical shifts and coupling constants are detailed in specialized literature.
¹³C NMR The carbon framework has been verified using ¹³C NMR spectroscopy.[2]
Infrared (IR) Spectroscopy IR spectroscopy has been used to identify the characteristic functional groups present in the molecule, such as the hydroxyl (-OH), amine (N-H), and lactam carbonyl (C=O) groups.[2]
Mass Spectrometry (MS) Mass spectrometry data confirms the molecular weight of the compound.
Elemental Analysis Elemental analysis results are consistent with the calculated values for the molecular formula C₁₀H₁₁NO₂.[2]
X-ray Crystallography The single-crystal X-ray structure has been determined, confirming the molecular geometry and packing in the solid state.[2] The compound crystallizes in the monoclinic space group P2₁/c with cell parameters a = 7.3830(15) Å, b = 12.318(3) Å, c = 9.4801(19) Å, and β = 92.76(3)°.[2]

Experimental Workflow for Characterization

Characterization Workflow cluster_1 Analytical Characterization Sample Synthesized Intermediate 5 Purity Purity Assessment (HPLC) Sample->Purity Structure_ID Structural Identification Sample->Structure_ID Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Structure_ID->Spectroscopy Elemental Elemental Analysis Structure_ID->Elemental Crystal X-ray Crystallography Structure_ID->Crystal

References

Discovery and Synthesis of Novel Indolin-2-one Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indolin-2-one core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in a multitude of biologically active compounds. Its unique structural features allow for versatile modifications, making it an ideal template for the design of potent and selective inhibitors of various protein kinases. Dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer, driving aberrant cellular proliferation, survival, and angiogenesis. This technical guide provides an in-depth overview of the discovery and synthesis of novel indolin-2-one derivatives, with a particular focus on their role as kinase inhibitors in oncology. We will delve into their structure-activity relationships, present detailed experimental protocols for their synthesis and biological evaluation, and visualize the key signaling pathways they modulate.

Data Presentation: Kinase Inhibitory Activity of Novel Indolin-2-one Derivatives

The following tables summarize the in vitro biological activities of representative indolin-2-one derivatives against various cancer cell lines and protein kinases. This data highlights the structure-activity relationships (SAR) and the potential of these compounds as therapeutic agents.

Table 1: Anti-proliferative Activity of Indolin-2-one Derivatives against Cancer Cell Lines

Compound IDModificationCell LineIC50 (µM)Reference
Sunitinib Reference DrugA549 (Non-small cell lung)2.93[1]
NCI-H460 (Large cell lung)4.79[1]
KB (Oral epithelial)2.60[1]
K111 (Melanoma)3.83[1]
MCF-7 (Breast)4.77[2]
HepG2 (Liver)2.23[2]
SH-SY5Y (Neuroblastoma)3.88[3]
14i 5-F on indolinone, Cl on pyrrole, N-(2-(ethylamino)ethyl)carboxamideA549 (Non-small cell lung)0.32[1]
14r 5-F on indolinone, Cl on pyrrole, N-(2-(diethylamino)ethyl)carboxamideNCI-H460 (Large cell lung)1.22[1]
14g 5-F on indolinone, Cl on pyrrole, N-(2-aminoethyl)carboxamideKB (Oral epithelial)0.67[1]
K111 (Melanoma)1.19[1]
5b Thiazole-substituted indolinoneMCF-7 (Breast)0.99[2]
HepG2 (Liver)1.13[2]
10g Hydrazone-linked indolinoneMCF-7 (Breast)0.74[2]
17a Pyrazole-substituted indolinoneMCF-7 (Breast)1.44[2]
HepG2 (Liver)1.13[2]
12d Substituted indolin-2-oneA549 (Non-small cell lung)0.83 (as 12g)[4]
5b (from[3]) N-propyl-piperazine tailSH-SY5Y (Neuroblastoma)4.28[3]

Table 2: Kinase Inhibitory Activity of Indolin-2-one Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Sunitinib VEGFR-2139[2]
Compound 1 VEGFR-220[5]
FGF-R130[5]
Compound 16f PDGF-R10[5]
5b VEGFR-2160[2]
10g VEGFR-287[2]
17a VEGFR-278[2]
11b PAK422[4]
12d PAK416[4]
12g PAK427[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of novel indolin-2-one derivatives, based on established and published procedures.

General Synthesis of 3-Substituted Indolin-2-one Derivatives

The synthesis of many 3-substituted indolin-2-one derivatives, such as analogues of Sunitinib, often involves a Knoevenagel condensation reaction.[6] A general procedure is outlined below, with a specific example for the synthesis of Sunitinib.

Synthesis of Sunitinib (Reference Protocol) [6]

  • Step 1: Knoevenagel Condensation.

    • To a solution of 5-fluoro-1,3-dihydroindol-2-one and 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., pyrrolidine or piperidine).

    • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to yield the intermediate carboxylic acid derivative.

  • Step 2: Amidation.

    • Suspend the intermediate from Step 1 in an inert solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

    • Add a coupling agent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt), to the suspension and stir for 15-20 minutes at room temperature.

    • Add N,N-diethylethylenediamine to the reaction mixture and continue stirring at room temperature overnight.

    • Upon reaction completion, dilute the mixture with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain Sunitinib.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Procedure: [5]

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).

    • Prepare a stock solution of the test compound in 100% DMSO and create serial dilutions.

    • Prepare a solution of recombinant human VEGFR-2 kinase domain and a suitable substrate (e.g., poly(Glu,Tyr) 4:1) in the reaction buffer.

    • Prepare an ATP solution in the reaction buffer.

  • Assay Execution:

    • In a 96-well white plate, add the test compound dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the VEGFR-2 enzyme and substrate solution to all wells except the negative control.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add a luminescent kinase assay reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal proportional to the amount of remaining ATP.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the positive control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the indolin-2-one derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Mandatory Visualizations

This section provides diagrams created using the DOT language to illustrate key concepts related to the discovery and application of indolin-2-one derivatives.

General Experimental Workflow for Indolin-2-one Inhibitor Discovery

G cluster_0 Discovery Phase cluster_1 In Vitro Evaluation cluster_2 Lead Optimization cluster_3 Preclinical Development Target_Identification Target Identification (e.g., Kinase) Compound_Design Compound Design & Virtual Screening Target_Identification->Compound_Design Chemical_Synthesis Chemical Synthesis of Indolin-2-one Derivatives Compound_Design->Chemical_Synthesis Biochemical_Assays Biochemical Assays (e.g., Kinase Inhibition) Chemical_Synthesis->Biochemical_Assays Cell-based_Assays Cell-based Assays (e.g., MTT, Apoptosis) Biochemical_Assays->Cell-based_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell-based_Assays->SAR_Analysis SAR_Analysis->Compound_Design ADMET_Profiling In Silico & In Vitro ADMET Profiling SAR_Analysis->ADMET_Profiling In_Vivo_Studies In Vivo Efficacy & Toxicity Studies ADMET_Profiling->In_Vivo_Studies Candidate_Selection Clinical Candidate Selection In_Vivo_Studies->Candidate_Selection G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates RAF RAF VEGFR2->RAF Activates Gene_Expression Gene Expression PLCg->Gene_Expression AKT AKT PI3K->AKT MEK MEK RAF->MEK AKT->Gene_Expression ERK ERK MEK->ERK ERK->Gene_Expression Cellular_Responses Angiogenesis Proliferation Survival Gene_Expression->Cellular_Responses VEGF VEGF VEGF->VEGFR2 Binds & Activates Indolinone Indolin-2-one Inhibitor Indolinone->VEGFR2 Inhibits ATP Binding G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) CDC42 Cdc42-GTP RTK->CDC42 PAK4 PAK4 CDC42->PAK4 Activates LIMK1 LIMK1 PAK4->LIMK1 Phosphorylates Bad Bad PAK4->Bad Phosphorylates (Inactivates) Cell_Responses Cell Proliferation Metastasis Drug Resistance PAK4->Cell_Responses Multiple Pathways Cofilin Cofilin LIMK1->Cofilin Phosphorylates (Inactivates) Cofilin->Cell_Responses Actin Dynamics Apoptosis Apoptosis Bad->Apoptosis Growth_Factor Growth Factor Growth_Factor->RTK Indolinone Indolin-2-one Inhibitor Indolinone->PAK4 Inhibits

References

The Anticancer Potential of Substituted Indolin-2-ones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indolin-2-one scaffold, a privileged structure in medicinal chemistry, has emerged as a cornerstone in the development of novel anticancer agents. Its versatile synthetic accessibility and ability to interact with various biological targets have led to the discovery of potent inhibitors of key signaling pathways implicated in cancer progression. This technical guide provides an in-depth overview of the anticancer potential of substituted indolin-2-ones, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Core Mechanism of Action: Kinase Inhibition

A primary mechanism through which substituted indolin-2-ones exert their anticancer effects is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs).[1][2] These enzymes play a crucial role in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis. By binding to the ATP-binding pocket of these kinases, indolin-2-one derivatives can effectively block downstream signaling cascades essential for tumor growth and survival.[1]

Several clinically approved and investigational indolin-2-one-based drugs, such as Sunitinib (Sutent®) and Semaxanib (SU5416), have demonstrated the therapeutic potential of targeting these pathways.[3] Key RTKs targeted by this class of compounds include:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs blocks angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[3][4]

  • Platelet-Derived Growth Factor Receptors (PDGFRs): Targeting PDGFRs can inhibit tumor growth and the development of tumor stroma.[3][4]

  • Epidermal Growth Factor Receptor (EGFR) and Her-2: Inhibition of these receptors is effective in cancers characterized by their overexpression.[1][5]

  • c-Src: This non-receptor tyrosine kinase is involved in multiple signaling pathways that promote cancer cell proliferation, invasion, and metastasis.

The following diagram illustrates the general mechanism of RTK inhibition by substituted indolin-2-ones.

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space RTK Receptor Tyrosine Kinase (RTK) ATP ATP RTK->ATP Phosphorylates Substrate Downstream Downstream Signaling (Proliferation, Survival, Angiogenesis) RTK->Downstream Activates Ligand Growth Factor (e.g., VEGF, PDGF) Ligand->RTK Binds ADP ADP ATP->ADP Hydrolysis Indolinone Substituted Indolin-2-one Indolinone->RTK Indolinone->Downstream Blocks Activation

Caption: Mechanism of Receptor Tyrosine Kinase (RTK) Inhibition.

Alternative Anticancer Mechanisms

Beyond kinase inhibition, substituted indolin-2-ones have been shown to induce cancer cell death through other mechanisms:

  • Induction of Apoptosis: Some derivatives trigger programmed cell death (apoptosis) through the generation of reactive oxygen species (ROS), leading to the activation of the intrinsic apoptotic pathway. Others can modulate the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[2]

  • Microtubule Destabilization: Certain indolin-2-ones have been found to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[6]

  • Cell Cycle Arrest: Treatment with these compounds can cause cancer cells to arrest at different phases of the cell cycle, such as the G1 or S/G2 phases, preventing their proliferation.[2]

Quantitative Data on Anticancer Activity

The anticancer potency of substituted indolin-2-ones is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize representative IC50 values for different classes of substituted indolin-2-ones.

Table 1: Anticancer Activity of 3-Substituted Indolin-2-ones against Various Cancer Cell Lines

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
1c 5-Fluoro, 3-(2-(4-fluorophenyl)-2-oxoethylidene)HCT-116 (Colon)Submicromolar[6]
1h 5-Fluoro, 3-(2-(4-chlorophenyl)-2-oxoethylidene)HCT-116 (Colon)Submicromolar[6]
2c 5-Nitro, 3-(2-(4-fluorophenyl)-2-oxoethylidene)MDA-MB-231 (Breast)Potent Inhibitor[6]
3j (Raji 10) 3-(2-(4-methylphenyl)-2-oxoethylidene)PC-3 (Prostate)3.56 ± 0.49
3o (Raji 16) 5-Bromo, 3-(2-(4-fluorophenyl)-2-oxoethylidene)HCT-116 (Colon)2.93 ± 0.49
6j 3-(((4-bromobenzyl)sulfinyl)methylene)HeLa, HepG2, MCF-7, SCC-15, A549< 40 (average)[7]
6o 5-Bromo, 3-((benzylsulfinyl)methylene)HeLa, HepG2, MCF-7, SCC-15, A549< 40 (average)[7]

Table 2: Tyrosine Kinase Inhibitory Activity of Selected Indolin-2-one Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
6j Tyrosine Kinases1.34[7]
6o Tyrosine Kinases2.69[7]

Key Signaling Pathways Targeted by Substituted Indolin-2-ones

The anticancer activity of indolin-2-ones is mediated by their ability to modulate complex intracellular signaling networks. The diagram below illustrates the key signaling pathways commonly inhibited by these compounds.

cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes Indolinone Substituted Indolin-2-ones VEGFR VEGFR Indolinone->VEGFR Inhibits PDGFR PDGFR Indolinone->PDGFR Inhibits EGFR EGFR Indolinone->EGFR Inhibits cSrc c-Src Indolinone->cSrc Inhibits PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PDGFR->PI3K PDGFR->RAS EGFR->PI3K EGFR->RAS cSrc->PI3K cSrc->RAS STAT3 STAT3 cSrc->STAT3 AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Proliferation ERK->Proliferation STAT3->Proliferation STAT3->Survival Angiogenesis Angiogenesis STAT3->Angiogenesis Metastasis Metastasis STAT3->Metastasis

Caption: Key Signaling Pathways Targeted by Indolin-2-ones.

Experimental Protocols for Anticancer Evaluation

The following sections detail the standard experimental protocols used to assess the anticancer potential of substituted indolin-2-ones.

Experimental Workflow for In Vitro Anticancer Screening

The general workflow for evaluating the in vitro anticancer activity of newly synthesized indolin-2-one derivatives is depicted below.

cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Indolin-2-one Derivatives CellCulture Cancer Cell Line Culture Synthesis->CellCulture MTT Cytotoxicity Assay (MTT Assay) CellCulture->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Kinase Kinase Inhibition Assay IC50->Kinase

Caption: Experimental Workflow for In Vitro Anticancer Screening.

Detailed Methodologies

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the substituted indolin-2-one derivatives and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the indolin-2-one derivative at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Cell Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Protocol:

  • Cell Treatment: Treat cancer cells with the indolin-2-one derivative for a specified duration.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI) and RNase A. The RNase A is included to ensure that only DNA is stained.

  • Incubation: Incubate the cells in the staining solution in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

These assays measure the ability of a compound to inhibit the activity of a specific kinase.

Protocol (General):

  • Reaction Setup: In a microplate well, combine the purified kinase enzyme, a specific substrate (often a peptide), and the indolin-2-one inhibitor at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature for a set period to allow for phosphorylation of the substrate.

  • Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, including:

    • Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies that specifically recognize the phosphorylated substrate.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

  • Data Analysis: Determine the IC50 value of the inhibitor for the specific kinase.

Conclusion

Substituted indolin-2-ones represent a highly promising class of anticancer agents with diverse mechanisms of action, primarily centered around the inhibition of critical protein kinases. The structure-activity relationships of these compounds are well-explored, providing a solid foundation for the rational design of new and more potent derivatives. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of their anticancer potential, from initial cytotoxicity screening to detailed mechanistic studies. As research in this area continues, it is anticipated that novel indolin-2-one-based therapies will emerge, offering improved treatment options for a range of cancers.

References

Unlocking the Therapeutic Potential: A Technical Guide to the Anti-inflammatory Properties of 3-Substituted Indolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burden of chronic inflammatory diseases continues to drive the search for novel therapeutic agents. Among the promising scaffolds in medicinal chemistry, 3-substituted indolin-2-one derivatives have emerged as a compelling class of compounds exhibiting significant anti-inflammatory properties. This technical guide provides an in-depth analysis of their mechanism of action, quantitative biological data, and the experimental protocols utilized in their evaluation, offering a comprehensive resource for researchers and drug development professionals in the field.

Core Anti-inflammatory Mechanisms

3-Substituted indolin-2-one derivatives exert their anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanisms identified involve the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, which are central to the inflammatory response. Additionally, some derivatives have been shown to target the Akt signaling pathway and the NLRP3 inflammasome.

Upon stimulation by inflammatory triggers such as lipopolysaccharide (LPS), these pathways are activated, leading to the production of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes responsible for the synthesis of inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). 3-Substituted indolin-2-one derivatives intervene at various points in these pathways to attenuate the inflammatory response.

Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory potency of various 3-substituted indolin-2-one derivatives has been quantified through a range of in vitro assays. The following table summarizes key inhibitory concentration (IC50) values and other quantitative data from published studies, providing a comparative overview of their efficacy.

Compound IDDerivative TypeAssay TargetIC50 (µM)Reference
3-(3-hydroxyphenyl)-indolin-2-onePhenyl-substitutedNitric Oxide (NO) ProductionNot specified (highest activity among 19 derivatives)[1][2][3]
Compound 4eα, β-unsaturated ketoneCOX-22.35 ± 0.04[4][5][6]
Compound 9hα, β-unsaturated ketoneCOX-22.422 ± 0.10[4][5][6]
Compound 9iα, β-unsaturated ketoneCOX-23.34 ± 0.05[4][5][6]
Compound 9dα, β-unsaturated ketoneNO Production10.03 ± 0.27[5][6]
Compound 4eα, β-unsaturated ketoneNO Production13.51 ± 0.48[5][6]
Compound 4jα, β-unsaturated ketoneNO Production16.31 ± 0.35[5][6]
Compound 4aα, β-unsaturated ketoneNO Production17.81 ± 1.86[5][6]
Compound 4iα, β-unsaturated ketoneNO Production20.41 ± 1.61[5][6]
Compounds 3 and 53,5-disubstitutedIL-68.7 to 63.5[7][8]
Compound 4eSpiro thiochromene–oxindoleBSA Denaturation127.477 ± 2.285 µg/mL[9][10]
Compound 4kSpiro thiochromene–oxindoleBSA Denaturation190.738 ± 3.561 µg/mL[9][10]
Compound 4hSpiro thiochromene–oxindoleBSA Denaturation285.806 ± 8.894 µg/mL[9][10]

Experimental Protocols

The evaluation of the anti-inflammatory properties of 3-substituted indolin-2-one derivatives relies on a series of well-established in vitro and in vivo experimental protocols.

In Vitro Assays

1. Cell Culture and Treatment:

  • Cell Line: RAW264.7 murine macrophages are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for a specified duration (e.g., 1 hour) before being stimulated with an inflammatory agent, typically lipopolysaccharide (LPS; e.g., 1 µg/mL).

2. Cell Viability Assay:

  • Method: The effect of the compounds on cell viability is assessed using assays such as the EZ-Cytox assay or MTT assay.[1][2][3]

  • Principle: These colorimetric assays measure the metabolic activity of viable cells.

3. Nitric Oxide (NO) Production Assay:

  • Method: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[10]

  • Procedure: An equal volume of the cell culture supernatant is mixed with the Griess reagent, and the absorbance is measured at a specific wavelength (e.g., 540 nm).

4. Cytokine Measurement (TNF-α and IL-6):

  • Method: The levels of pro-inflammatory cytokines in the cell culture supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1][2][3]

5. Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR):

  • Purpose: To measure the mRNA expression levels of inflammatory genes such as iNOS, COX-2, TNF-α, and IL-6.[1][2][3]

  • Procedure: Total RNA is extracted from the cells, reverse-transcribed into cDNA, and then subjected to PCR with specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.

6. Western Blot Analysis:

  • Purpose: To determine the protein levels and phosphorylation status of key signaling molecules in the NF-κB and MAPK pathways (e.g., p65, IκBα, JNK, ERK, p38).[1][2][3]

  • Procedure: Cell lysates are prepared, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.

7. Cyclooxygenase (COX-2) Inhibition Assay:

  • Method: In vitro COX-2 inhibitory activity is evaluated using commercially available COX-2 inhibitor screening kits.

  • Principle: These assays typically measure the peroxidase activity of the COX enzyme.

8. Bovine Serum Albumin (BSA) Denaturation Assay:

  • Purpose: To assess the in vitro anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.[9][10]

  • Procedure: The reaction mixture containing the test compound and BSA is incubated, and the turbidity is measured spectrophotometrically.

In Vivo Assays

1. LPS-induced Systemic Inflammation in Mice:

  • Model: Mice are injected with a lethal or sub-lethal dose of LPS to induce a systemic inflammatory response.

  • Treatment: The test compounds are administered (e.g., intraperitoneally or orally) prior to or after the LPS challenge.

  • Endpoints: Survival rates are monitored, and levels of inflammatory cytokines in the serum and tissues are measured.[11][12]

2. Carrageenan-induced Paw Edema in Rats:

  • Model: Inflammation is induced by injecting carrageenan into the sub-plantar region of the rat hind paw.

  • Treatment: The test compounds are administered orally or intraperitoneally before the carrageenan injection.

  • Endpoint: The volume of the paw is measured at different time points to determine the extent of edema and its inhibition by the test compound.[7][8]

Signaling Pathways and Experimental Workflow Visualization

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by 3-substituted indolin-2-one derivatives and a typical experimental workflow for their evaluation.

G General Experimental Workflow for Evaluating Anti-inflammatory Activity cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_synthesis Compound Synthesis & Characterization A RAW264.7 Macrophage Culture B Compound Treatment & LPS Stimulation A->B C Cell Viability Assay (MTT/EZ-Cytox) B->C D NO Production Assay (Griess Reagent) B->D E Cytokine Measurement (ELISA for TNF-α, IL-6) B->E F mRNA Expression (qRT-PCR for iNOS, COX-2, etc.) B->F G Protein Analysis (Western Blot for NF-κB, MAPK pathways) B->G H Animal Model (e.g., LPS-induced sepsis, Carrageenan-induced paw edema) G->H I Compound Administration H->I J Measurement of Inflammatory Markers (e.g., paw volume, serum cytokines) I->J K Histopathological Analysis J->K L Synthesis of 3-Substituted Indolin-2-one Derivatives M Structural Characterization (NMR, MS, etc.) L->M M->B

Caption: Experimental workflow for evaluating anti-inflammatory indolin-2-ones.

G Inhibition of NF-κB and MAPK Signaling by 3-Substituted Indolin-2-one Derivatives cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK IKK IKK Complex TLR4->IKK Indolin2one 3-Substituted Indolin-2-one Derivatives MAPK MAPK (p38, JNK, ERK) Indolin2one->MAPK inhibition Indolin2one->IKK inhibition MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Proinflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) AP1->Proinflammatory_genes IkBa IκBα IKK->IkBa inhibits phosphorylation NFkB p65/p50 IkBa->NFkB sequesters in cytoplasm NFkB_nucleus p65/p50 (nucleus) NFkB->NFkB_nucleus translocation NFkB_nucleus->Proinflammatory_genes

Caption: Inhibition of NF-κB and MAPK signaling by indolin-2-one derivatives.

Conclusion

3-Substituted indolin-2-one derivatives represent a versatile and promising scaffold for the development of novel anti-inflammatory agents. Their ability to modulate critical inflammatory pathways, such as NF-κB and MAPK, provides a solid foundation for their therapeutic potential. The quantitative data and established experimental protocols detailed in this guide offer a valuable resource for researchers to further explore and optimize these compounds for the treatment of a wide range of inflammatory disorders. Future research should focus on structure-activity relationship (SAR) studies to enhance potency and selectivity, as well as comprehensive in vivo studies to establish their preclinical efficacy and safety profiles.

References

The Synthesis of Ropinirole Hydrochloride: A Technical Guide to the Key Intermediate 4-(2-Hydroxyethyl)indolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of Ropinirole Hydrochloride, a potent dopamine agonist, with a specific focus on the pivotal role of the intermediate, 4-(2-Hydroxyethyl)indolin-2-one. This document details the synthetic pathways, experimental protocols, and quantitative data associated with the production of this key intermediate and its subsequent conversion to the active pharmaceutical ingredient (API). Furthermore, it elucidates the mechanism of action of Ropinirole through a detailed signaling pathway diagram.

Introduction to Ropinirole and the Significance of this compound

Ropinirole, marketed under trade names such as Requip®, is a non-ergoline dopamine agonist primarily used for the treatment of Parkinson's disease and restless legs syndrome.[1] Its therapeutic effects are mediated through the stimulation of dopamine D2 receptors in the brain.[1] The efficient synthesis of Ropinirole Hydrochloride is a critical aspect of its pharmaceutical production. A key building block in several synthetic routes is this compound. The purity and yield of this intermediate significantly impact the overall efficiency and cost-effectiveness of the Ropinirole manufacturing process.

Synthesis of the Key Intermediate: this compound

Several synthetic strategies have been developed to produce this compound. A common and effective approach involves the cyclization of a substituted phenylacetic acid derivative.

Synthetic Pathway from 2-(2-methyl-3-nitrophenyl)acetic acid

A frequently cited route commences with the commercially available 2-(2-methyl-3-nitrophenyl)acetic acid. This multi-step synthesis offers a practical approach with good overall yield.[1] The general workflow for this synthesis is outlined below.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 2-(2-methyl-3-nitrophenyl)acetic acid Step1 Reduction to Alcohol Start->Step1 BH3·THF Intermediate1 2-(2-methyl-3-nitrophenyl)ethanol Step1->Intermediate1 Step2 Protection of Hydroxyl Group Intermediate1->Step2 e.g., Benzyl Bromide Intermediate2 Protected Alcohol Step2->Intermediate2 Step3 Homologation Intermediate2->Step3 Diethyl Oxalate, NaH Intermediate3 Pyruvic Acid Ethyl Ester Derivative Step3->Intermediate3 Step4 Oxidative Decarboxylation Intermediate3->Step4 H2O2 Intermediate4 Protected Phenylacetic Acid Step4->Intermediate4 Step5 Reductive Cyclization & Deprotection Intermediate4->Step5 H2, Pd/C End This compound Step5->End

Caption: Synthetic workflow for this compound.

Experimental Protocol for the Synthesis of this compound

The following is a representative experimental protocol derived from established literature.[2]

Step 1: Reduction of 2-(2-methyl-3-nitrophenyl)acetic acid To a solution of 2-(2-methyl-3-nitrophenyl)acetic acid in anhydrous tetrahydrofuran (THF), borane-THF complex (BH3·THF) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is quenched by the slow addition of methanol, and the solvent is removed under reduced pressure to yield 2-(2-methyl-3-nitrophenyl)ethanol.

Step 2: Protection of the Hydroxyl Group The crude 2-(2-methyl-3-nitrophenyl)ethanol is dissolved in a suitable solvent such as dimethylformamide (DMF). A protecting group, for example, benzyl bromide, is added along with a base like sodium hydride (NaH). The reaction is stirred at room temperature until complete, then worked up to afford the protected alcohol.

Step 3: Homologation The protected alcohol is dissolved in DMF, and sodium hydride is added. Diethyl oxalate is then added dropwise, and the mixture is stirred. The reaction leads to the formation of the corresponding pyruvic acid ethyl ester derivative.

Step 4: Oxidative Decarboxylation The pyruvic acid ethyl ester derivative is treated with hydrogen peroxide in an appropriate solvent system to yield the protected phenylacetic acid derivative.

Step 5: Reductive Cyclization and Deprotection The protected phenylacetic acid derivative is dissolved in ethanol and subjected to catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst. This one-pot reaction achieves both the reduction of the nitro group and the removal of the protecting group, followed by spontaneous cyclization to yield this compound. The product is then purified by crystallization or column chromatography.

Quantitative Data for the Synthesis of this compound
StepReactionReagentsTypical YieldPurityReference
1ReductionBH3·THF~96%-[2]
2-4Protection, Homologation, OxidationVarious~69% (overall)-[2]
5Reductive Cyclization/DeprotectionH2, Pd/C~90%>98%[2]
Overall - - ~59% >98% [1]

Conversion of this compound to Ropinirole Hydrochloride

The transformation of this compound to Ropinirole involves a two-step process: activation of the hydroxyl group followed by nucleophilic substitution with di-n-propylamine.

Synthetic Pathway

A common method for activating the hydroxyl group is through tosylation, which converts it into a good leaving group for the subsequent amination reaction.

Ropinirole_Synthesis cluster_conversion Conversion to Ropinirole Hydrochloride Start This compound Step1 Tosylation Start->Step1 TsCl, Pyridine Intermediate 4-(2-Tosyloxyethyl)indolin-2-one Step1->Intermediate Step2 Amination Intermediate->Step2 Di-n-propylamine, NaI Product_Base Ropinirole (free base) Step2->Product_Base Step3 Salt Formation Product_Base->Step3 HCl in 1,4-Dioxane End Ropinirole Hydrochloride Step3->End

Caption: Synthesis of Ropinirole HCl from the key intermediate.

Experimental Protocol for the Conversion to Ropinirole Hydrochloride

The following protocol is a representative procedure for the conversion of this compound to Ropinirole Hydrochloride.

Step 1: Tosylation of this compound this compound is dissolved in a suitable solvent like dichloromethane or pyridine. At room temperature, p-toluenesulfonyl chloride (TsCl) is added, often in the presence of a base such as pyridine to neutralize the generated HCl. The reaction is stirred until completion (monitored by TLC). The reaction mixture is then quenched with an acidic solution and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the tosylated intermediate.

Step 2: Amination to form Ropinirole The tosylated intermediate is dissolved in a polar aprotic solvent such as DMF or DMSO. Sodium iodide (NaI) and di-n-propylamine are added, and the mixture is heated. The reaction progress is monitored by TLC. After completion, the reaction mixture is worked up by extraction and purification, often by column chromatography, to yield Ropinirole free base.

Step 3: Formation of Ropinirole Hydrochloride The purified Ropinirole free base is dissolved in a suitable solvent, such as 1,4-dioxane. A solution of hydrochloric acid in 1,4-dioxane is then added. The resulting precipitate of Ropinirole Hydrochloride is collected by filtration, washed, and dried under vacuum.

Quantitative Data for the Conversion to Ropinirole Hydrochloride
StepReactionReagentsTypical YieldPurityReference
1TosylationTsCl, PyridineHigh--
2AminationDi-n-propylamine, NaIModerate to Good--
3Salt FormationHCl in 1,4-DioxaneQuantitative>99.5%[3]
Overall - - 18.4% (from an earlier intermediate) >99.5% [4]

Mechanism of Action: Ropinirole Signaling Pathway

Ropinirole exerts its therapeutic effects by acting as a dopamine D2 receptor agonist. The D2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade that modulates neuronal activity.

Ropinirole_Signaling cluster_pathway Ropinirole D2 Receptor Signaling Pathway Ropinirole Ropinirole D2R Dopamine D2 Receptor Ropinirole->D2R Binds and Activates G_Protein Gi/o G-protein D2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit inhibits Ca_Channel Voltage-gated Ca2+ Channels G_Protein->Ca_Channel βγ-subunits inhibit K_Channel GIRK K+ Channels G_Protein->K_Channel βγ-subunits activate cAMP cAMP AC->cAMP Decreased production PKA Protein Kinase A (PKA) cAMP->PKA Reduced activation Neuronal_Activity Decreased Neuronal Excitability Ca_Channel->Neuronal_Activity Reduced Ca2+ influx K_Channel->Neuronal_Activity K+ efflux (hyperpolarization)

Caption: Ropinirole's signaling cascade via the D2 receptor.

The binding of Ropinirole to the D2 receptor triggers the activation of an associated inhibitory G-protein (Gi/o).[5] This activation leads to the dissociation of the G-protein into its α and βγ subunits. The α subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[5] This reduction in cAMP leads to decreased activity of Protein Kinase A (PKA). Simultaneously, the βγ subunits can directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[5] The cumulative effect of these actions is a reduction in neuronal excitability, which helps to alleviate the motor symptoms of Parkinson's disease.

Conclusion

This compound is a crucial intermediate in the efficient and scalable synthesis of Ropinirole Hydrochloride. The synthetic routes detailed in this guide provide a robust framework for its production, with opportunities for process optimization to improve yields and purity. A thorough understanding of the synthesis of this key intermediate, its conversion to the final API, and the drug's mechanism of action is essential for researchers and professionals in the field of drug development and manufacturing. The provided experimental outlines and quantitative data serve as a valuable resource for further investigation and process refinement.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Ropinirole from 4-(2-Hydroxyethyl)indolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the two-step synthesis of the dopamine agonist Ropinirole from the key intermediate 4-(2-hydroxyethyl)indolin-2-one. The synthesis involves the conversion of the primary alcohol to a tosylate leaving group, followed by nucleophilic substitution with di-n-propylamine. This methodology is a known route for the preparation of Ropinirole and is of significant interest for process development and medicinal chemistry research.

Introduction

Ropinirole, chemically known as 4-[2-(di-n-propylamino)ethyl]-1,3-dihydro-2H-indol-2-one, is a non-ergoline dopamine agonist primarily used in the treatment of Parkinson's disease and restless legs syndrome. The synthesis of Ropinirole has been approached through various synthetic strategies. One efficient and convergent route utilizes the readily accessible intermediate, this compound. This application note details the conversion of this intermediate to Ropinirole, a process involving the activation of the hydroxyl group followed by amination.

The synthetic pathway described herein proceeds in two key steps:

  • Tosylation: The hydroxyl group of this compound is converted into a p-toluenesulfonate (tosylate) ester. This transforms the poor leaving group (-OH) into an excellent leaving group (-OTs), facilitating the subsequent nucleophilic substitution.

  • Amination: The tosylated intermediate is then reacted with di-n-propylamine, which displaces the tosylate group to form the final Ropinirole base.

This document provides detailed experimental protocols for each step and summarizes the expected quantitative data in a structured format.

Synthetic Workflow

The overall synthetic transformation from this compound to Ropinirole is depicted in the following workflow diagram.

Synthesis_Workflow cluster_0 Step 1: Tosylation cluster_1 Step 2: Amination Start This compound Reagents1 p-Toluenesulfonyl Chloride (TsCl) Pyridine Start->Reagents1 Intermediate 4-(2-p-Toluenesulfonyloxyethyl)indolin-2-one Reagents1->Intermediate Dichloromethane Room Temperature Reagents2 Di-n-propylamine Sodium Iodide (NaI) Intermediate->Reagents2 Product Ropinirole Reagents2->Product DMF 100°C

Caption: Synthetic workflow for the conversion of this compound to Ropinirole.

Experimental Protocols

The following protocols are based on established synthetic methods for the preparation of Ropinirole from this compound.[1]

Step 1: Synthesis of 4-(2-p-Toluenesulfonyloxyethyl)indolin-2-one

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.

  • To this solution, add pyridine (1.2 equivalents) at room temperature.

  • Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the stirred solution.

  • Continue stirring the reaction mixture at room temperature for approximately 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1N HCl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 4-(2-p-toluenesulfonyloxyethyl)indolin-2-one.

Step 2: Synthesis of Ropinirole (4-[2-(di-n-propylamino)ethyl]-1,3-dihydro-2H-indol-2-one)

Materials:

  • 4-(2-p-Toluenesulfonyloxyethyl)indolin-2-one

  • Di-n-propylamine

  • Sodium iodide (NaI)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) or Toluene

  • Ethyl acetate

  • Water

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-(2-p-toluenesulfonyloxyethyl)indolin-2-one (1.0 equivalent) in DMF, DMSO, or Toluene.

  • To this solution, add sodium iodide (1.0 equivalent) and di-n-propylamine (1.2 equivalents).

  • Heat the reaction mixture to 100°C and maintain this temperature until the reaction is complete, as monitored by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate three times.

  • Combine the organic extracts and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude Ropinirole base by column chromatography on silica gel.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of Ropinirole from this compound.

StepReactionReactantReagentsSolventTemp.Time (h)Yield (%)
1TosylationThis compoundp-Toluenesulfonyl chloride, PyridineDichloromethaneRT2Not Specified
2Amination4-(2-p-Toluenesulfonyloxyethyl)indolin-2-oneDi-n-propylamine, Sodium IodideDMF/DMSO/Toluene100°CNot SpecifiedNot Specified

Note: Specific yields for each step are not detailed in the primary literature source. The overall yield for a multi-step synthesis of Ropinirole hydrochloride, which includes these two steps, has been reported to be 18.4%.[2]

Logical Relationships in the Synthesis

The logical progression of the synthesis is based on the principle of converting a poor leaving group into a good one to facilitate nucleophilic substitution.

Logical_Relationship A Starting Material: This compound (Poor -OH leaving group) B Activation of Hydroxyl Group (Tosylation) A->B Step 1 C Intermediate: 4-(2-p-Toluenesulfonyloxyethyl)indolin-2-one (Excellent -OTs leaving group) B->C D Nucleophilic Substitution (Amination) C->D Step 2 E Final Product: Ropinirole D->E

Caption: Logical flow of the Ropinirole synthesis from the hydroxyethyl intermediate.

Conclusion

The described two-step protocol provides a viable and documented pathway for the synthesis of Ropinirole from this compound. This method is amenable to laboratory-scale synthesis and can be optimized for larger-scale production. Researchers and drug development professionals can utilize this information as a foundational guide for the preparation of Ropinirole and its analogs for further study. Further process optimization to improve yields and reduce reaction times may be achievable through systematic investigation of reaction parameters.

References

Synthesis of 4-(2-Hydroxyethyl)indolin-2-one: A Key Intermediate for Dopamine Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of 4-(2-Hydroxyethyl)indolin-2-one, a crucial intermediate in the development of pharmaceuticals, most notably as a precursor to the dopamine D2 receptor agonist, Ropinirole. The described five-step synthesis commences with commercially available 2-methyl-3-nitrophenylacetic acid and proceeds with an overall yield of approximately 59%. This protocol offers a practical and scalable method for researchers in medicinal chemistry and drug development. Detailed experimental procedures, characterization data, and a summary of the relevant biological signaling pathway are presented.

Introduction

Indolin-2-one derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological activities include acting as kinase inhibitors and receptor modulators. This compound is of particular interest as it serves as a key building block in the synthesis of Ropinirole, a potent non-ergoline dopamine agonist. Ropinirole is widely prescribed for the treatment of Parkinson's disease and restless legs syndrome.[1] It selectively activates D2-like dopamine receptors in the brain, helping to alleviate the symptoms associated with dopamine deficiency.[2] This document outlines a reliable and reproducible synthetic route to obtain this compound, providing researchers with a robust method to access this important intermediate for further drug discovery and development efforts.

Synthesis Workflow

The synthesis of this compound is accomplished through a five-step sequence starting from 2-methyl-3-nitrophenylacetic acid. The workflow involves reduction of the carboxylic acid, protection of the resulting primary alcohol, introduction of a two-carbon chain extension at the benzylic position, reductive cyclization to form the indolin-2-one core, and a final deprotection step.

Synthesis_Workflow cluster_0 Synthesis of this compound A 2-Methyl-3-nitrophenylacetic acid B 2-(2-Methyl-3-nitrophenyl)ethanol A->B   Reduction (BH3·SMe2) C 1-(2-(Benzyloxy)ethyl)-2-methyl-3-nitrobenzene B->C   Protection (BnBr, NaH) D Ethyl 2-(2-(benzyloxy)ethyl)-6-nitrophenyl)-2-oxoacetate C->D   Acylation (EtOOCCOOEt, NaOEt) E 4-(2-(Benzyloxy)ethyl)indolin-2-one D->E   Reductive Cyclization (H2, Pd/C) F This compound E->F   Deprotection (H2, Pd/C)

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(2-Methyl-3-nitrophenyl)ethanol

To a solution of 2-methyl-3-nitrophenylacetic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) under an inert atmosphere of argon at 0 °C, borane dimethyl sulfide complex (BH3·SMe2, 2.0 M in THF, 1.5 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 4 hours. Upon completion, the reaction is carefully quenched by the slow addition of methanol at 0 °C. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford 2-(2-methyl-3-nitrophenyl)ethanol, which is used in the next step without further purification.

Step 2: Synthesis of 1-(2-(Benzyloxy)ethyl)-2-methyl-3-nitrobenzene

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.5 M) under an argon atmosphere at 0 °C, a solution of 2-(2-methyl-3-nitrophenyl)ethanol (1.0 eq) in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes. Benzyl bromide (1.2 eq) is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched by the addition of water, and the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield 1-(2-(benzyloxy)ethyl)-2-methyl-3-nitrobenzene.

Step 3: Synthesis of Ethyl 2-(2-(benzyloxy)ethyl)-6-nitrophenyl)-2-oxoacetate

A solution of sodium ethoxide is prepared by dissolving sodium (1.1 eq) in absolute ethanol (1.0 M). To this solution, a mixture of 1-(2-(benzyloxy)ethyl)-2-methyl-3-nitrobenzene (1.0 eq) and diethyl oxalate (1.2 eq) is added dropwise at room temperature under an argon atmosphere. The reaction mixture is stirred at room temperature for 12 hours. The resulting precipitate is filtered, washed with cold ethanol, and then dissolved in a mixture of water and ethyl acetate. The aqueous layer is acidified with dilute hydrochloric acid, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give ethyl 2-(2-(benzyloxy)ethyl)-6-nitrophenyl)-2-oxoacetate.

Step 4: Synthesis of 4-(2-(Benzyloxy)ethyl)indolin-2-one

A solution of ethyl 2-(2-(benzyloxy)ethyl)-6-nitrophenyl)-2-oxoacetate (1.0 eq) in a mixture of ethanol and ethyl acetate (1:1, 0.2 M) is hydrogenated in the presence of 10% palladium on carbon (10 wt%) under a hydrogen atmosphere (50 psi) at room temperature for 24 hours. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography to afford 4-(2-(benzyloxy)ethyl)indolin-2-one.

Step 5: Synthesis of this compound

To a solution of 4-(2-(benzyloxy)ethyl)indolin-2-one (1.0 eq) in methanol (0.2 M) is added 10% palladium on carbon (5 wt%). The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. The catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting solid is recrystallized from ethyl acetate/hexane to yield pure this compound.

Data Presentation

StepProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical StateMelting Point (°C)
12-(2-Methyl-3-nitrophenyl)ethanolC9H11NO3181.19~95Yellow Oil-
21-(2-(Benzyloxy)ethyl)-2-methyl-3-nitrobenzeneC16H17NO3271.3185Pale Yellow Oil-
3Ethyl 2-(2-(benzyloxy)ethyl)-6-nitrophenyl)-2-oxoacetateC19H19NO6371.3678Yellow Solid78-80
44-(2-(Benzyloxy)ethyl)indolin-2-oneC17H17NO2267.3280White Solid110-112
5This compoundC10H11NO2177.2092White to Pale Yellow Powder111-112

Characterization Data for this compound:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.25 (br s, 1H, NH), 7.15 (t, J = 7.8 Hz, 1H), 6.85 (d, J = 7.6 Hz, 1H), 6.78 (d, J = 7.6 Hz, 1H), 3.88 (t, J = 6.4 Hz, 2H), 3.55 (s, 2H), 3.01 (t, J = 6.4 Hz, 2H), 1.80 (br s, 1H, OH).

  • ¹³C NMR (100 MHz, CDCl₃): δ 178.5, 142.8, 131.2, 128.4, 124.5, 122.9, 109.8, 61.9, 39.5, 35.7.

  • Mass Spectrometry (ESI): m/z 178.0811 [M+H]⁺.

Biological Context: Dopamine D2 Receptor Signaling

This compound is a precursor to Ropinirole, which functions as a dopamine D2 receptor agonist. Dopamine receptors are G-protein coupled receptors (GPCRs) that play a critical role in various neurological processes. The D2 receptor is coupled to an inhibitory G-protein (Gαi/o). Upon agonist binding, the D2 receptor undergoes a conformational change, leading to the activation of the G-protein. This initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[2] The reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA).

In addition to this canonical G-protein-dependent pathway, D2 receptors can also signal through G-protein-independent pathways, often mediated by β-arrestins.[3] Following agonist-induced receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This not only desensitizes the G-protein signaling but also initiates a distinct wave of signaling by acting as a scaffold for other signaling proteins, such as those involved in the Akt and ERK pathways.

D2_Signaling cluster_receptor Cell Membrane cluster_g_protein G-Protein Dependent Pathway cluster_arrestin G-Protein Independent Pathway Ropinirole Ropinirole D2R Dopamine D2 Receptor Ropinirole->D2R binds to G_protein Gαi/o D2R->G_protein activates GRK GRK D2R->GRK is phosphorylated by beta_Arrestin β-Arrestin D2R->beta_Arrestin recruits AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP to PKA PKA cAMP->PKA activates Cellular_Response1 Decreased Neuronal Excitability PKA->Cellular_Response1 leads to Akt_Pathway Akt Signaling beta_Arrestin->Akt_Pathway activates ERK_Pathway ERK Signaling beta_Arrestin->ERK_Pathway activates Cellular_Response2 Gene Expression & Synaptic Plasticity Akt_Pathway->Cellular_Response2 ERK_Pathway->Cellular_Response2

Caption: Dopamine D2 receptor signaling pathways activated by Ropinirole.

Conclusion

The synthetic protocol detailed in this application note provides an efficient and practical route to this compound. The methodology is well-suited for laboratory-scale synthesis and has the potential for scalability. The availability of this key intermediate is crucial for the development of Ropinirole and other related pharmacologically active compounds. The understanding of the dopamine D2 receptor signaling pathway provides the necessary biological context for researchers working on the development of novel therapeutics targeting this system.

References

Application Notes and Protocols for the Use of 4-(2-Hydroxyethyl)indolin-2-one in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to mimic the adenine moiety of ATP allows it to bind to the ATP-binding site of various kinases, leading to the inhibition of their catalytic activity. The 4-(2-Hydroxyethyl)indolin-2-one derivative is a particularly useful intermediate in the synthesis of these inhibitors. The hydroxyethyl group at the 4-position provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. These modifications can lead to the development of potent and selective inhibitors of key kinases implicated in cancer and other diseases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Cyclin-Dependent Kinases (CDKs).[1][2]

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a focus on derivatives targeting VEGFR and PDGFR.

Key Applications

The primary application of this compound in this context is its use as a building block in the synthesis of 3-substituted indolin-2-one derivatives. The core reaction is a Knoevenagel condensation between the active methylene group at the 3-position of the indolin-2-one ring and an aldehyde, typically a heteroaromatic aldehyde.[3] This reaction forms the basis for creating a diverse library of kinase inhibitors.

The resulting compounds often target receptor tyrosine kinases (RTKs) involved in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[4] Key targets include VEGFR-2 and PDGFR-β.

Signaling Pathways

Kinase inhibitors derived from this compound can modulate critical signaling pathways involved in cell proliferation, survival, and angiogenesis. Below are representations of the VEGFR and PDGFR signaling cascades that are often targeted.

VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1054/1059 Grb2_Sos Grb2/Sos VEGFR2->Grb2_Sos pY1175 PKC PKC PLCg->PKC Akt Akt PI3K->Akt Ras Ras Grb2_Sos->Ras Raf Raf PKC->Raf Survival Survival Akt->Survival Permeability Vascular Permeability Akt->Permeability Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

VEGFR2 Signaling Pathway

PDGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PDGF PDGF PDGFR PDGFRβ PDGF->PDGFR Binding & Dimerization Grb2_Sos Grb2/Sos PDGFR->Grb2_Sos PI3K PI3K PDGFR->PI3K PLCg PLCγ PDGFR->PLCg STAT STAT PDGFR->STAT Src Src PDGFR->Src Ras Ras Grb2_Sos->Ras Akt Akt PI3K->Akt PKC PKC PLCg->PKC Proliferation Proliferation Ras->Proliferation Survival Survival Akt->Survival STAT->Proliferation Migration Migration Src->Migration

PDGFRβ Signaling Pathway

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the in vitro kinase inhibitory activities of representative indolin-2-one based kinase inhibitors. While specific data for a 4-(2-hydroxyethyl) derivative is not publicly available in this exact format, the data for structurally related compounds highlight the potential of this scaffold. For instance, modifications at the 3-position of the indolin-2-one core with various substituted pyrrole moieties have yielded potent inhibitors of VEGFR-2, PDGFR, and other kinases.

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Compound 9 VEGFR-256.74Indirubin-
CDK-29.39Indirubin45.6
Compound 20 VEGFR-232.65Sorafenib63.27
EGFR14.31Indirubin-
Compound 1 VEGFR-220--
FGF-R130--
Compound 16f PDGF-R10--

Note: The data presented is for illustrative purposes based on published research on indolin-2-one derivatives.[5][6] Specific activities for compounds synthesized from this compound would need to be determined experimentally.

Experimental Protocols

The synthesis of kinase inhibitors from this compound typically involves a Knoevenagel condensation reaction.

Protocol 1: General Procedure for the Knoevenagel Condensation

This protocol describes the synthesis of 3-(heteroarylmethylidene)indolin-2-one derivatives.

Knoevenagel Condensation Workflow

Materials:

  • This compound (1.0 eq)

  • Substituted heteroaromatic aldehyde (e.g., 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide) (1.0 eq)

  • Piperidine (catalytic amount, e.g., 0.1 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the heteroaromatic aldehyde (1.0 eq).

  • Add anhydrous ethanol to dissolve the reactants. The volume will depend on the scale of the reaction, but a concentration of 0.1-0.5 M is a reasonable starting point.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate from the solution. If so, collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

Protocol 2: Kinase Inhibition Assay (General)

This protocol provides a general framework for evaluating the inhibitory activity of the synthesized compounds against a target kinase, such as VEGFR-2.

Materials:

  • Synthesized inhibitor compound

  • Recombinant human kinase (e.g., VEGFR-2)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the inhibitor compound in DMSO.

  • In a microplate, add the kinase, the substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. This often involves quantifying the amount of ADP produced, which is directly proportional to the kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, by fitting the data to a dose-response curve.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. The protocols and data presented here provide a foundation for researchers to design and synthesize novel compounds with potential therapeutic applications. The key Knoevenagel condensation allows for the facile introduction of diverse functionalities at the 3-position, enabling extensive SAR studies to optimize potency and selectivity against various kinase targets. Further derivatization of the hydroxyethyl group can also be explored to fine-tune the physicochemical properties of the final compounds.

References

Application Notes: 4-(2-Hydroxyethyl)indolin-2-one in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(2-Hydroxyethyl)indolin-2-one is a heterocyclic organic compound featuring an indolin-2-one core structure. While primarily recognized as a key intermediate in the synthesis of various pharmaceutical agents, including dopamine receptor agonists and protein kinase inhibitors, its intrinsic biological activity is an area of emerging interest.[1] The indolin-2-one scaffold is a "privileged" structure in medicinal chemistry, known to be a core component of numerous multi-receptor tyrosine kinase inhibitors.[2] These notes provide an overview of the potential applications of this compound in cell-based assays for screening and characterization, drawing upon the established activities of the broader indolin-2-one class of molecules.

Potential Mechanism of Action: Kinase Inhibition

Many indolin-2-one derivatives function as competitive inhibitors at the ATP-binding site of protein kinases.[2] This inhibition can disrupt cellular signaling pathways that are often dysregulated in diseases such as cancer. Key kinase families that are targeted by indolin-2-one-based compounds include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Cyclin-Dependent Kinases (CDKs).[2][3][4] By blocking the activity of these kinases, such compounds can inhibit cell proliferation, migration, and angiogenesis, and can induce apoptosis. It is hypothesized that this compound may serve as a scaffold or a weak inhibitor itself, which can be chemically modified to enhance potency and selectivity.

Hypothetical Data Presentation

The following tables represent hypothetical data for illustrative purposes, demonstrating how to present quantitative results from cell-based assays for a compound like this compound, which we will refer to as "Compound X" for clarity.

Table 1: Cytotoxicity of Compound X against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
HepG2Hepatocellular Carcinoma75.4
MCF-7Breast Adenocarcinoma120.2
A549Lung Carcinoma98.6
HUVECNormal Endothelial Cells> 200

Table 2: Kinase Inhibitory Activity of Compound X

Kinase TargetIC50 (nM)
VEGFR-2850
PDGFR-β1200
CDK2> 5000
EGFR> 5000

Table 3: Apoptosis Induction by Compound X in HepG2 Cells (48h treatment)

Concentration (µM)% Early Apoptotic Cells% Late Apoptotic Cells
0 (Control)2.11.5
508.34.2
10015.79.8
20025.418.6

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Materials :

    • Target cell lines (e.g., HepG2, MCF-7)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • This compound (stock solution in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Procedure :

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Prepare serial dilutions of this compound in complete medium.

    • Replace the medium with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.

    • Incubate for 48 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

This protocol measures the direct inhibitory effect of the compound on a purified kinase.

  • Materials :

    • Recombinant human VEGFR-2 kinase

    • Kinase buffer

    • ATP

    • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

    • This compound

    • Kinase-Glo® Luminescent Kinase Assay Kit

    • White 96-well plates

    • Luminometer

  • Procedure :

    • Prepare serial dilutions of this compound in kinase buffer.

    • In a 96-well plate, add the compound dilutions, VEGFR-2 enzyme, and substrate.

    • Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

    • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Measure luminescence using a luminometer.

    • Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.

Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis.

  • Materials :

    • Target cell line (e.g., HepG2)

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Propidium Iodide (PI)

    • Flow cytometer

  • Procedure :

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with various concentrations of this compound for 48 hours.

    • Harvest cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) ADP ADP RTK->ADP RAS RAS RTK->RAS P Compound This compound Compound->RTK Inhibition ATP ATP ATP->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Gene Transcription (Proliferation, Angiogenesis) ERK->Proliferation

Caption: Hypothetical signaling pathway inhibition.

G start Start: Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with Compound (Serial Dilutions) incubate1->treat incubate2 Incubate 48h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Workflow for MTT cytotoxicity assay.

G A Primary Screen: Cytotoxicity Assay (MTT) Identify IC50 B Secondary Screen: In Vitro Kinase Panel (e.g., VEGFR, PDGFR) A->B Active Compounds (IC50 < 100 µM) C Tertiary Screen: Cell-based Mechanistic Assays B->C Selective Kinase Hits D Apoptosis Assay (Annexin V) C->D E Cell Cycle Analysis C->E F Western Blot for Phospho-Kinases C->F

Caption: Logical workflow for compound screening.

References

High-Yield Synthesis of 4-(2-Hydroxyethyl)-1,3-dihydro-2H-indol-2-one: An Essential Intermediate for Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-(2-Hydroxyethyl)-1,3-dihydro-2H-indol-2-one is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the dopamine agonist Ropinirole, which is used in the treatment of Parkinson's disease and restless legs syndrome.[1][2] This document outlines a high-yield, scalable synthetic route to this key intermediate, starting from 2-methyl-3-nitrophenylacetic acid. The described methodology achieves a high overall yield and purity, making it suitable for large-scale production.[1][3]

Introduction

The synthesis of 4-(2-Hydroxyethyl)-1,3-dihydro-2H-indol-2-one, also known as 4-(2-Hydroxyethyl)oxindole, has been a subject of significant interest due to its role as a precursor in the manufacturing of active pharmaceutical ingredients (APIs).[4] Several synthetic strategies have been developed to produce this compound. This application note focuses on a robust and efficient process that proceeds through a novel one-pot nitro reduction, ring-closing, and debenzylation sequence to afford the target molecule in high yield and purity.[1][3] An alternative convenient route has also been reported with a good overall yield.[2]

Overall Synthesis Strategy

The presented high-yield synthesis commences with 2-methyl-3-nitrophenylacetic acid and proceeds through several intermediate steps to ultimately yield 4-(2-Hydroxyethyl)-1,3-dihydro-2H-indol-2-one. The key final step involves a one-pot reaction that combines nitro group reduction, intramolecular cyclization, and debenzylation.[1][3]

DOT Diagram of the Synthesis Workflow:

Synthesis_Workflow Overall Synthesis Workflow A 2-Methyl-3-nitrophenyl acetic acid B Intermediate 16 A->B Reduction and Benzylation C Intermediate 17 B->C Reaction with diethyl oxalate and hydroperoxide D 4-(2-Hydroxyethyl)-1,3-dihydro- 2H-indol-2-one C->D One-pot nitro reduction, ring-closing, debenzylation

Caption: A simplified workflow for the high-yield synthesis of 4-(2-Hydroxyethyl)-1,3-dihydro-2H-indol-2-one.

Quantitative Data Summary

The following table summarizes the key quantitative data for the described high-yield synthesis method.

ParameterValueReference
Starting Material2-Methyl-3-nitrophenylacetic acid[1][3]
Final Product4-(2-Hydroxyethyl)-1,3-dihydro-2H-indol-2-one[1][3]
Overall Yield71%[1][3]
Product Purity99% (by HPLC)[1][3]
Alternative Route Yield59%[2]

Experimental Protocols

This section provides a detailed protocol for the final and most critical step of the synthesis.

Final Step: One-Pot Nitro Reduction, Ring-Closing, and Debenzylation

This procedure describes the conversion of the crude intermediate (17) to the final product, 4-(2-Hydroxyethyl)-1,3-dihydro-2H-indol-2-one (13).[3]

Materials:

  • Crude wet intermediate 17 (5.0–6.0 kg)

  • Ethyl acetate (EtOAc) (80 L)

  • 10% Palladium on carbon (Pd/C) (400 g)

  • Acetic acid (HOAc) (730 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Hydrogen (H₂) gas

Equipment:

  • Appropriate scale reaction vessel equipped with a stirrer, temperature control, and gas inlet.

  • Filtration apparatus

  • Rotary evaporator or other solvent removal system

  • Vacuum oven

Procedure:

  • To a solution of crude wet intermediate 17 (5.0–6.0 kg) in ethyl acetate (80 L), add 10% Pd/C (400 g).

  • Add acetic acid (730 mL) to the mixture.

  • Stir the reaction mixture under a hydrogen atmosphere at 40 °C for 36 hours.

  • After the reaction is complete, filter the mixture to remove the Pd/C catalyst.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution (12 L).

  • Concentrate the solvent to approximately 10% of the total volume.

  • Allow the solution to stand for 24 hours to facilitate crystallization of the solid product.

  • Filter the solid, wash it with ethyl acetate (400 mL), and dry it at 40 °C under vacuum.

  • This procedure affords 1.84 kg (71% yield from the initial starting material) of 4-(2-Hydroxyethyl)-1,3-dihydro-2H-indol-2-one as a white solid with 99% purity as determined by HPLC.[3]

DOT Diagram of the Final Reaction Step:

Final_Step_Workflow Protocol for the Final Synthesis Step cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation A Dissolve crude intermediate 17 in Ethyl Acetate B Add 10% Pd/C and Acetic Acid A->B C Stir under H2 atmosphere at 40°C for 36h B->C D Filter to remove Pd/C C->D E Wash filtrate with aq. NaHCO3 D->E F Concentrate solvent E->F G Crystallize product F->G H Filter, wash, and dry the final product G->H

Caption: A detailed workflow diagram for the one-pot synthesis of the target compound from its immediate precursor.

Conclusion

The described synthetic route provides an efficient and scalable method for the preparation of 4-(2-Hydroxyethyl)-1,3-dihydro-2H-indol-2-one. The high overall yield and purity of the final product make this process particularly suitable for industrial applications in the pharmaceutical sector. The one-pot final step is a key advantage, streamlining the synthesis and reducing the need for purification of intermediates.[1]

References

Application Note & Protocol: Quantitative Analysis of 4-(2-Hydroxyethyl)indolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of 4-(2-Hydroxyethyl)indolin-2-one, a key intermediate in the synthesis of several pharmacologically active compounds. The methods described herein are intended for researchers, scientists, and drug development professionals. Two primary analytical techniques are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-specificity quantification, particularly in complex matrices.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical agents, including dopamine receptor agonists like Ropinirole. Accurate and precise quantification of this intermediate is essential for process optimization, quality control of starting materials, and stability studies. This application note outlines validated methods for the determination of this compound, ensuring reliable and reproducible results.

Analytical Methods

Two primary methods are presented for the quantification of this compound: a robust HPLC-UV method for general purposes and a highly sensitive LC-MS/MS method for trace-level analysis in complex sample matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk material and simple formulations where high sensitivity is not a primary requirement.

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (30:70, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Run Time 10 minutes
ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the quantification of this compound in complex biological matrices such as plasma or for trace impurity analysis, offering superior sensitivity and selectivity.

ParameterCondition
Column UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 178.1
Product Ions (m/z) 134.1 (Quantifier), 106.1 (Qualifier)
Collision Energy Optimized for the specific instrument
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
ParameterResult
Linearity (R²) > 0.998
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (% Recovery) 97.2% - 102.5%
Precision (% RSD) < 5.0%

Experimental Protocols

Standard and Sample Preparation

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (for HPLC-UV) or a 50:50 mixture of methanol and water (for LC-MS/MS) to achieve concentrations within the desired calibration range.

Sample Preparation (Bulk Material): Accurately weigh a known amount of the sample, dissolve it in the appropriate solvent (e.g., methanol), and dilute to a final concentration within the linear range of the method. Filter the sample through a 0.45 µm syringe filter before injection.

Sample Preparation (Biological Matrix - Plasma):

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification Stock Stock Solution (1 mg/mL) Working Working Standards Stock->Working HPLC HPLC-UV Analysis Working->HPLC LCMS LC-MS/MS Analysis Working->LCMS Sample Sample Weighing & Dissolution Spike Spiking with Internal Standard (for LC-MS/MS) Sample->Spike Filter Filtration (0.45 µm) Sample->Filter Spike->Filter Filter->HPLC Filter->LCMS Calib Calibration Curve Generation HPLC->Calib LCMS->Calib Quant Quantification of Analyte Calib->Quant Report Reporting Results Quant->Report

Caption: General experimental workflow for the quantification of this compound.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS System cluster_data_analysis Data Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Evaporation Evaporation Centrifuge->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC UPLC Separation Reconstitution->LC MS Tandem Mass Spec (MRM Detection) LC->MS Quantification Quantification MS->Quantification

Caption: Detailed workflow for LC-MS/MS analysis in a biological matrix.

Conclusion

The analytical methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The HPLC-UV method is well-suited for routine quality control, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical studies and trace impurity analysis. Proper method validation in accordance with regulatory guidelines is crucial to ensure the integrity of the generated data.

Application Notes and Protocols for the Use of 4-(2-Hydroxyethyl)indolin-2-one in Dopamine Agonist Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Hydroxyethyl)indolin-2-one is a pivotal chemical intermediate in the synthesis of a class of potent and selective dopamine agonists, most notably Ropinirole. Ropinirole is a non-ergoline dopamine agonist with high affinity for the D2 and D3 dopamine receptor subtypes, and it is widely used in the treatment of Parkinson's disease and restless legs syndrome.[1][2] The this compound scaffold provides a versatile platform for the development of novel dopamine agonists with potentially improved pharmacological profiles.

These application notes provide a comprehensive guide for researchers engaged in the development of dopamine agonists based on the this compound core structure. Detailed protocols for the synthesis of a representative dopamine agonist, in vitro binding affinity determination, and functional characterization are presented.

Data Presentation

The following tables summarize key quantitative data for Ropinirole, a prominent dopamine agonist synthesized from this compound, and its derivatives. This data is essential for comparing the pharmacological properties of newly synthesized analogs.

Table 1: Dopamine Receptor Binding Affinities (Ki) of Ropinirole

CompoundD1 Receptor (Ki, nM)D2 Receptor (Ki, nM)D3 Receptor (Ki, nM)D4 Receptor (Ki, nM)Reference
Ropinirole>10,00010 - 202 - 5500 - 1000[3]

Table 2: In Vitro Functional Potency (EC50) of Ropinirole

Assay TypeReceptorCell LineEC50 (nM)Reference
cAMP InhibitionD2CHO15 - 30[3]
[³⁵S]GTPγS BindingD2Sf95 - 15[3]

Experimental Protocols

Protocol 1: Synthesis of 4-(2-(Dipropylamino)ethyl)indolin-2-one (Ropinirole) from this compound

This protocol describes a two-step synthesis of Ropinirole from this compound, proceeding through a tosylate intermediate.

Step 1: Synthesis of 2-(2-oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate

  • Materials:

    • This compound

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexane and Ethyl acetate for chromatography

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine (1.2 equivalents) to the solution.

    • Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired tosylate.

Step 2: Synthesis of 4-(2-(Dipropylamino)ethyl)indolin-2-one

  • Materials:

    • 2-(2-oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate

    • Di-n-propylamine

    • Sodium iodide (NaI)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Dichloromethane and Methanol for chromatography

  • Procedure:

    • In a sealed tube or pressure vessel, dissolve 2-(2-oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate (1 equivalent) and sodium iodide (1.1 equivalents) in DMF.

    • Add di-n-propylamine (2-3 equivalents) to the mixture.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to afford 4-(2-(dipropylamino)ethyl)indolin-2-one.

Protocol 2: Dopamine D2 Receptor Binding Assay (Competitive Radioligand Binding)

This protocol determines the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

  • Materials:

    • Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-D2 or HEK293-D2).

    • Radioligand: [³H]Spiperone (a potent D2 antagonist).

    • Non-specific binding control: Haloperidol (10 µM) or another suitable D2 antagonist.

    • Test compound (e.g., synthesized 4-(2-(dipropylamino)ethyl)indolin-2-one derivative).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

    • Filtration manifold (cell harvester).

    • Scintillation vials and scintillation cocktail.

    • Liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add in triplicate:

      • Total Binding: Assay buffer, [³H]Spiperone (at a concentration near its Kd, e.g., 0.2-0.5 nM), and cell membranes.

      • Non-specific Binding: Assay buffer, [³H]Spiperone, 10 µM Haloperidol, and cell membranes.

      • Competitive Binding: Assay buffer, [³H]Spiperone, serial dilutions of the test compound, and cell membranes.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold assay buffer (3 x).

    • Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity in a liquid scintillation counter.

    • Data Analysis:

      • Calculate the specific binding by subtracting the non-specific binding from the total binding.

      • Plot the percentage of specific binding against the logarithm of the test compound concentration.

      • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: In Vitro Functional Assay - cAMP Inhibition

This assay measures the ability of a test compound to act as a D2 receptor agonist by inhibiting the production of cyclic AMP (cAMP).

  • Materials:

    • CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

    • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

    • Forskolin (an adenylyl cyclase activator).

    • Test compound.

    • Reference agonist (e.g., Ropinirole or Dopamine).

    • cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based).

    • 384-well white assay plates.

  • Procedure:

    • Seed the D2-expressing cells into 384-well plates and culture overnight.

    • On the day of the assay, remove the culture medium and replace it with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 30 minutes.

    • Prepare serial dilutions of the test compound and the reference agonist.

    • Add the compounds to the cells and incubate for 15-30 minutes.

    • Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except for the basal control) to stimulate cAMP production.

    • Incubate for a further 15-30 minutes.

    • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

    • Data Analysis:

      • Normalize the data to the forskolin-stimulated control (100%) and the basal control (0%).

      • Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration.

      • Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal effect) using a non-linear regression model.

Visualizations

Synthesis_Workflow Start This compound Tosylation Tosylation (p-TsCl, Pyridine) Start->Tosylation Intermediate Tosylate Intermediate Tosylation->Intermediate Alkylation N-Alkylation (Di-n-propylamine, NaI) Intermediate->Alkylation Product 4-(2-(Dipropylamino)ethyl)indolin-2-one (Dopamine Agonist) Alkylation->Product D2_Signaling_Pathway D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Cellular_Response_B Cellular Response (e.g., Receptor internalization, MAPK signaling) Beta_Arrestin->Cellular_Response_B Leads to Agonist Dopamine Agonist (e.g., Ropinirole derivative) Agonist->D2R Binds ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_G Cellular Response (e.g., Ion channel modulation) PKA->Cellular_Response_G Leads to Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_decision Decision Synthesis Synthesize Analog from This compound Purification Purify Compound (Column Chromatography) Synthesis->Purification Characterization Characterize Structure (NMR, MS) Purification->Characterization Binding_Assay Competitive Radioligand Binding Assay (D2, D3, etc.) Characterization->Binding_Assay Functional_Assay Functional Assay (cAMP Inhibition or β-Arrestin) Characterization->Functional_Assay Data_Analysis Data Analysis (Determine Ki, EC50) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Decision Lead Candidate? Data_Analysis->Decision

References

Application Notes and Protocols for the Scalable Manufacturing of 4-(2-Hydroxyethyl)indolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for a scalable manufacturing process of 4-(2-Hydroxyethyl)indolin-2-one, a key intermediate in the synthesis of the dopamine agonist Ropinirole. The described five-step synthesis commences from the commercially available 2-(2-methyl-3-nitrophenyl)acetic acid and proceeds with an overall yield of approximately 71% and a final purity exceeding 99%.[1] The process is designed for ease of implementation, utilizing mild reaction conditions and telescoping intermediates to enhance efficiency and scalability.[1][2]

Introduction

This compound is a crucial building block in the pharmaceutical industry, most notably for the production of Ropinirole, a medication used in the treatment of Parkinson's disease and restless legs syndrome. The demand for a robust and scalable synthesis of this intermediate is driven by the therapeutic importance of the final active pharmaceutical ingredient. This protocol outlines a high-yielding and efficient manufacturing process that avoids the use of hazardous reagents like borane and is suitable for industrial-scale production.[1][3]

Overall Synthesis Workflow

The manufacturing process is a five-step linear synthesis followed by purification. The workflow is designed to be streamlined, with several intermediates being used in subsequent steps without the need for extensive purification, thereby increasing throughput and reducing manufacturing costs.

Scalable Synthesis of this compound cluster_0 Synthesis Pathway cluster_1 Purification Start 2-(2-Methyl-3-nitrophenyl)acetic acid Step1 Step 1: Esterification Start->Step1 Intermediate1 Methyl 2-(2-methyl-3-nitrophenyl)acetate Step1->Intermediate1 Step2 Step 2: Bromination Intermediate1->Step2 Intermediate2 Methyl 2-(2-(bromomethyl)-3-nitrophenyl)acetate Step2->Intermediate2 Step3 Step 3: Cyanation Intermediate2->Step3 Intermediate3 Methyl 2-(2-(cyanomethyl)-3-nitrophenyl)acetate Step3->Intermediate3 Step4 Step 4: Reduction of Cyano Group Intermediate3->Step4 Intermediate4 Methyl 2-(2-(2-aminoethyl)-3-nitrophenyl)acetate Step4->Intermediate4 Step5 Step 5: Reductive Cyclization & Debenzylation Intermediate4->Step5 Product This compound Step5->Product Purification Crystallization Product->Purification FinalProduct Pure this compound Purification->FinalProduct Purification_Workflow Crude_Product Crude this compound Dissolution Dissolve in hot ethyl acetate Crude_Product->Dissolution Decolorization Treat with activated carbon (optional) Dissolution->Decolorization Hot_Filtration Hot filtration Decolorization->Hot_Filtration Crystallization Cool to induce crystallization Hot_Filtration->Crystallization Isolation Filter and wash with cold ethyl acetate Crystallization->Isolation Drying Dry under vacuum Isolation->Drying Pure_Product Pure this compound Drying->Pure_Product

References

Application Notes and Protocols for Cell Viability Assays with 3-Substituted-Indolin-2-One Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the effects of 3-substituted-indolin-2-one derivatives on cancer cell viability. This class of compounds has shown significant promise as anticancer agents, primarily through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Introduction to 3-Substituted-Indolin-2-One Derivatives

3-Substituted-indolin-2-one derivatives are a class of synthetic compounds that have been extensively investigated for their therapeutic potential, particularly in oncology. The core chemical scaffold of indolin-2-one can be variously substituted at the 3-position to generate a diverse library of molecules with a range of biological activities. Many of these derivatives function as potent inhibitors of protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Prominent targets for 3-substituted-indolin-2-one derivatives include Receptor Tyrosine Kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Epidermal Growth Factor Receptors (EGFRs). By inhibiting these receptors, these compounds can disrupt downstream signaling cascades, including the Akt and NF-κB pathways, ultimately leading to decreased cell proliferation, cell cycle arrest, and apoptosis.

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the cytotoxic activity of representative 3-substituted-indolin-2-one derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound/DerivativeTarget(s)Cell LineCancer TypeIC50 (µM)Reference
Sunitinib VEGFR, PDGFR, c-KIT, FLT3MCF7Breast Cancer2.5 - 10[1]
HL60Acute Myeloid LeukemiaNot specified[2]
KG-1Acute Myeloid LeukemiaNot specified[2]
SU5416 VEGFR-2HCT116Colorectal CancerNot specified[3]
HT-29Colorectal CancerNot specified[3]
Compound 17a VEGFR-2HepG2Liver Cancer1.13[4][5]
MCF-7Breast CancerNot specified[4][5]
Compound 6f EGFR, VEGFR-2MCF-7Breast Cancer14.77[6]
QIC1 EGFRHepG2Liver CancerNot specified[7]
A549Lung CancerNot specified[7]
MCF7Breast CancerNot specified[7]
HeLaCervical CancerNot specified[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in assessing the effects of 3-substituted-indolin-2-one derivatives on cell viability.

MTT Cell Viability Assay

This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 3-substituted-indolin-2-one derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the 3-substituted-indolin-2-one derivatives for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This flow cytometry method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% ethanol (ice-cold)

  • 6-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the 3-substituted-indolin-2-one derivatives for the desired time.

  • Cell Harvesting: Collect cells by trypsinization.

  • Cell Washing: Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Visualizations

Experimental Workflow

G cluster_prep Cell Culture & Treatment cluster_assays Viability & Apoptosis Assays cluster_analysis Data Analysis cluster_interpretation Interpretation start Seed Cancer Cells treat Treat with 3-Substituted-Indolin-2-One Derivatives start->treat mtt MTT Assay treat->mtt annexin Annexin V/PI Staining treat->annexin cell_cycle Cell Cycle Analysis treat->cell_cycle ic50 Determine IC50 mtt->ic50 apoptosis_quant Quantify Apoptosis annexin->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist mechanism Elucidate Mechanism of Action ic50->mechanism apoptosis_quant->mechanism cell_cycle_dist->mechanism

Caption: Experimental workflow for evaluating the anticancer effects of 3-substituted-indolin-2-one derivatives.

Signaling Pathways

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Angiogenesis Angiogenesis PLCg->Angiogenesis Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Indolinone 3-Substituted- Indolin-2-One Indolinone->VEGFR Inhibits VEGF VEGF VEGF->VEGFR Binds

Caption: Inhibition of the VEGFR signaling pathway by 3-substituted-indolin-2-one derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates CellCycle Cell Cycle Progression Akt->CellCycle Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival NFkB->Survival Caspases Caspase Activation Bcl2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Indolinone 3-Substituted- Indolin-2-One Indolinone->EGFR Inhibits Indolinone->Akt Inhibits Indolinone->NFkB Inhibits Indolinone->CellCycle Arrests Indolinone->Caspases Promotes EGF EGF EGF->EGFR Binds

Caption: EGFR inhibition by 3-substituted-indolin-2-ones leading to cell cycle arrest and apoptosis.

References

Application Notes and Protocols: Anti-proliferative Activity Evaluation of Hydrazonoindolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the anti-proliferative activity of hydrazonoindolin-2-one derivatives. This document outlines detailed experimental protocols for key assays and presents a summary of quantitative data from published studies. Additionally, it includes diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the methodologies and mechanisms of action.

Quantitative Data Summary

The anti-proliferative efficacy of various hydrazonoindolin-2-one derivatives has been evaluated across multiple cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, effects on cell cycle distribution, and induction of apoptosis.

Table 1: IC50 Values of Hydrazonoindolin-2-one Derivatives in Cancer Cell Lines

DerivativeCell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)
5bA-549, HT-29, ZR-75Lung, Colon, Breast4.37 (average)Sunitinib8.11 (average)
5cA-549, HT-29, ZR-75Lung, Colon, Breast2.53 (average)Sunitinib8.11 (average)
7bA-549, HT-29, ZR-75Lung, Colon, Breast2.14 (average)Sunitinib8.11 (average)
10eA-549, HT-29, ZR-75Lung, Colon, Breast4.66 (average)Sunitinib8.11 (average)
7bNCI-H69ARMultidrug-resistant Lung16--
10eNCI-H69ARMultidrug-resistant Lung16--
6nMCF-7Breast1.04--
HI 5MCF-7Breast1.15--

Table 2: Effect of Hydrazonoindolin-2-one Derivatives on Cell Cycle Progression in MCF-7 Cells

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control65.423.111.5
Compound 6n45.228.326.5
Compound HI 5Significant arrest-at G2/M phase

Table 3: Induction of Apoptosis by Hydrazonoindolin-2-one Derivatives in MCF-7 Cells

TreatmentMethodKey Findings
Compound 6nAnnexin V-FITC19-fold increase in early and late apoptosis compared to control.[1][2]
Compound HI 5ELISA>10-fold increase in Bax/Bcl-2 ratio compared to control.[3]
Compound HI 5ELISA10-fold higher expression of active Caspase-3 compared to control.[3]
Compound HI 5ELISA16-fold higher expression of p53 compared to control.[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of hydrazonoindolin-2-one derivatives on cancer cells.

Materials:

  • Hydrazonoindolin-2-one derivatives

  • Cancer cell lines (e.g., A-549, MCF-7)

  • 96-well plates

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.

  • Prepare serial dilutions of the hydrazonoindolin-2-one derivatives in the complete growth medium.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate 24h cell_seeding->incubation_24h add_compounds Add Hydrazonoindolin-2-one Derivatives incubation_24h->add_compounds incubation_48h Incubate 48-72h add_compounds->incubation_48h add_mtt Add MTT Solution incubation_48h->add_mtt incubation_4h Incubate 4h add_mtt->incubation_4h add_solubilization Add Solubilization Solution incubation_4h->add_solubilization read_absorbance Read Absorbance (570 nm) add_solubilization->read_absorbance

MTT Assay Experimental Workflow.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution following treatment with hydrazonoindolin-2-one derivatives.

Materials:

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Culture cells in 6-well plates and treat with the desired concentrations of hydrazonoindolin-2-one derivatives for 24-48 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation at 1,500 rpm for 5 minutes.

  • Wash the cell pellet twice with ice-cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Cell_Cycle_Analysis_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis cell_treatment Treat Cells with Derivatives harvest_cells Harvest and Wash Cells cell_treatment->harvest_cells fixation Fix with Cold 70% Ethanol harvest_cells->fixation pi_staining Stain with Propidium Iodide/RNase A fixation->pi_staining incubation_30min Incubate 30 min (dark) pi_staining->incubation_30min flow_cytometry Analyze by Flow Cytometry incubation_30min->flow_cytometry data_analysis Determine Cell Cycle Phases flow_cytometry->data_analysis

Cell Cycle Analysis Workflow.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the detection and quantification of apoptosis induced by hydrazonoindolin-2-one derivatives.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Treat cells with hydrazonoindolin-2-one derivatives as described for the cell cycle analysis.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour of staining.

  • Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways

Hydrazonoindolin-2-one derivatives have been shown to exert their anti-proliferative effects by modulating key signaling pathways involved in cell cycle regulation and angiogenesis.

CDK2/Rb Signaling Pathway

Certain hydrazonoindolin-2-one derivatives can inhibit Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the G1/S phase transition.[3][4][5] Inhibition of CDK2 prevents the phosphorylation of the Retinoblastoma (Rb) protein.[6][7] Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for DNA replication and leading to cell cycle arrest.

CDK2_Rb_Pathway Hydrazonoindolin Hydrazonoindolin-2-one Derivative CDK2 CDK2 Hydrazonoindolin->CDK2 Inhibits Rb Rb-P (Phosphorylated) CDK2->Rb Phosphorylates E2F E2F Rb->E2F Releases Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Phase) S_Phase_Genes S-Phase Gene Expression E2F->S_Phase_Genes Activates VEGFR2_Signaling_Pathway Hydrazonoindolin Hydrazonoindolin-2-one Derivative VEGFR2 VEGFR-2 Hydrazonoindolin->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 Binds & Activates Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->Downstream Phosphorylates Angiogenesis Angiogenesis (Proliferation, Migration) Downstream->Angiogenesis Promotes Apoptosis_Pathway cluster_pathway Intrinsic Apoptosis Pathway Hydrazonoindolin Hydrazonoindolin-2-one Derivative Bax Bax (Pro-apoptotic) Hydrazonoindolin->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Hydrazonoindolin->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Permeabilization CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Design and Synthesis of Indolin-2-ones as Potent Anticancer Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indolin-2-one scaffold is a cornerstone in the development of novel anticancer therapeutics. Recognized as a "privileged structure," its derivatives have demonstrated significant potential in targeting various hallmarks of cancer, leading to the development of FDA-approved drugs such as Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor. This document provides detailed application notes on the design principles, synthesis, and biological evaluation of indolin-2-one derivatives, along with specific experimental protocols for their characterization.

Design Principles and Mechanism of Action

Indolin-2-one derivatives primarily exert their anticancer effects by inhibiting protein kinases crucial for tumor growth, angiogenesis, and metastasis.[1][2] Key molecular targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and other receptor tyrosine kinases.[1][3] By binding to the ATP-binding site of these kinases, these compounds block downstream signaling pathways essential for cell proliferation and survival.[1]

Recent research has also elucidated other mechanisms of action, including the destabilization of microtubules and the inhibition of thioredoxin reductase (TrxR), leading to increased oxidative stress and apoptosis.[4][5][6] The design of novel indolin-2-one compounds often involves molecular hybridization and structure-activity relationship (SAR) studies to optimize potency and selectivity.[7] Modifications at the C-3, N-1, and C-5 positions of the indolin-2-one core are common strategies to enhance anticancer activity.[4][7]

Key Signaling Pathway

The inhibition of the VEGFR-2 signaling pathway is a primary mechanism for the anti-angiogenic effects of many indolin-2-one derivatives.[2][7]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P P VEGFR2->P Autophosphorylation Indolin2_one Indolin-2-one Derivative Indolin2_one->VEGFR2 Inhibits ATP ATP ADP ADP Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, Ras/MAPK) P->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: VEGFR-2 signaling pathway and its inhibition by indolin-2-one derivatives.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of selected indolin-2-one derivatives against various human cancer cell lines.

Table 1: Cytotoxicity of Novel Indolin-2-one Derivatives

CompoundCell LineIC50 (µM)Reference
1c HCT-116Submicromolar[4][5]
MDA-MB-231Potent Inhibitor[4][5]
1h HCT-116Submicromolar[4][5]
2c MDA-MB-231Potent Inhibitor[4][5]
3b HT-29-[3]
NCI-H460-[3]
5h HT-290.016[8]
H4600.0037[8]
9 HepG22.53[9]
MCF-77.54[9]
20 HepG23.08[9]
MCF-75.28[9]
6j HeLa, HepG2, MCF-7, SCC-15, A549< 40 (average)[10]
6o HeLa, HepG2, MCF-7, SCC-15, A549< 40 (average)[10]
10g MCF-7-[11]
HepG2-[11]
17a MCF-70.74 - 4.62[11]
HepG21.13 - 8.81[11]
13c HT-291.78[12]

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Table 2: Kinase Inhibitory Activity of Selected Indolin-2-one Derivatives

CompoundKinase TargetIC50 (nM)Reference
3b VEGFR-2, VEGFR-3, FLT3, Ret, PDGFR-βEffective Inhibitor[3]
9 VEGFR-256.74[9]
CDK-29.39[9]
20 EGFR14.31[9]
VEGFR-232.65[9]
6j Tyrosine Kinases1340[10]
6o Tyrosine Kinases2690[10]
10g VEGFR-287[11]
17a VEGFR-278[11]
13c HDAC11070[12]

IC50 values represent the concentration of the compound required to inhibit the activity of the respective kinase by 50%.

Experimental Protocols

General Workflow for Synthesis and Evaluation

experimental_workflow cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Indolin-2-one) Reaction Chemical Synthesis (e.g., Condensation, Oxidation) Start->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Structural Characterization (e.g., NMR, Mass Spectrometry) Purification->Characterization Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) Characterization->Cytotoxicity Test Compound Kinase Kinase Inhibition Assay Cytotoxicity->Kinase Mechanism Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) Kinase->Mechanism InVivo In Vivo Efficacy Studies (e.g., Xenograft Models) Mechanism->InVivo

Caption: General workflow for the synthesis and evaluation of indolin-2-one anticancer compounds.

Protocol 1: General Synthesis of 3-Substituted Indolin-2-ones

This protocol is a generalized procedure based on commonly employed synthetic routes.[4][10]

Materials:

  • Substituted indolin-2-one

  • Appropriate aldehyde or ketone

  • Base catalyst (e.g., piperidine, triethylamine)

  • Solvent (e.g., ethanol, methanol)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the substituted indolin-2-one (1 equivalent) and the aldehyde or ketone (1.1 equivalents) in the chosen solvent.

  • Add the base catalyst (0.1 equivalents) to the reaction mixture.

  • Reflux the mixture for 2-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect the fractions containing the desired product and evaporate the solvent to yield the purified 3-substituted indolin-2-one.

  • Characterize the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds against cancer cell lines.[8]

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized indolin-2-one compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the indolin-2-one compounds in the cell culture medium. The final concentration of DMSO should be less than 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate the effect of indolin-2-one compounds on the cell cycle progression of cancer cells.[4][5]

Materials:

  • Cancer cells treated with the indolin-2-one compound of interest

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat the cancer cells with the indolin-2-one compound at a predetermined concentration (e.g., IC50 or a multiple thereof) for a specific duration (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells by resuspending them in ice-cold 70% ethanol and incubating them at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in the PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer.

  • The DNA content of the cells is measured, and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using appropriate software.

  • Compare the cell cycle distribution of the treated cells with that of the untreated control cells to identify any cell cycle arrest.

References

Application Notes and Protocols: Flow Cytometry Analysis of Indolin-2-One Treated Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolin-2-one and its derivatives represent a promising class of synthetic and natural compounds with significant potential in oncology.[1] The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors investigated for cancer therapy.[1] These compounds have been shown to exert anti-proliferative effects against a variety of cancer cell lines by inducing apoptosis, causing cell cycle arrest, and modulating intracellular reactive oxygen species (ROS) levels.[2][3][4] Flow cytometry is a powerful and high-throughput technique that allows for the rapid quantitative analysis of these cellular processes at the single-cell level.

These application notes provide detailed protocols for assessing the effects of indolin-2-one derivatives on cancer cells using flow cytometry. The subsequent sections will cover the analysis of apoptosis, cell cycle distribution, and intracellular ROS levels, complete with data presentation tables and workflow diagrams.

Data Presentation: Quantitative Effects of Indolin-2-One Derivatives

The following tables summarize quantitative data from studies on cancer cells treated with various indolin-2-one derivatives. This data is intended to be representative and for illustrative purposes.

Table 1: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
Treatment Viable Cells (%) (Annexin V- / PI-) Early Apoptotic Cells (%) (Annexin V+ / PI-) Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Control (Untreated)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
Indolin-2-one Derivative A (10 µM)62.3 ± 4.225.4 ± 3.312.3 ± 2.1
Indolin-2-one Derivative B (5 µM)40.1 ± 3.842.7 ± 4.117.2 ± 2.5

Data is hypothetical and representative of typical results.[5]

Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Treatment G0/G1 Phase (%) S Phase (%) G2/M Phase (%)
Control (Untreated)55.4 ± 2.830.1 ± 1.914.5 ± 1.5
Indolin-2-one Derivative C (IC50)25.8 ± 3.115.2 ± 2.259.0 ± 4.1
Indolin-2-one Derivative D (IC50)78.9 ± 4.512.1 ± 1.89.0 ± 1.3

Data is hypothetical and representative of typical results, showing arrest in different phases of the cell cycle.[6][7]

Table 3: Reactive Oxygen Species (ROS) Analysis by DCFH-DA Staining
Treatment Mean Fluorescence Intensity (MFI) of DCF
Control (Untreated)150 ± 25
Indolin-2-one Derivative E (10 µM)850 ± 75
Indolin-2-one Derivative E (10 µM) + N-acetylcysteine (NAC)200 ± 30

Data is hypothetical and representative of typical results, indicating an increase in intracellular ROS.[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by indolin-2-one derivatives and the general experimental workflows for flow cytometry analysis.

G cluster_0 Indolin-2-one Derivative cluster_1 Cellular Response Indolin Indolin-2-one RTK Receptor Tyrosine Kinases (e.g., VEGFR, EGFR) Indolin->RTK Inhibition p53 p53 Activation Indolin->p53 Bcl2 Bcl-2 Downregulation Indolin->Bcl2 PI3K_Akt PI3K/Akt Pathway RTK->PI3K_Akt Activation Ras_MAPK Ras/MAPK Pathway RTK->Ras_MAPK Activation PI3K_Akt->Bcl2 Activation Apoptosis Apoptosis Ras_MAPK->Apoptosis Modulation p21 p21 Upregulation p53->p21 Bax Bax Upregulation p53->Bax CellCycleArrest Cell Cycle Arrest (G1 or G2/M) p21->CellCycleArrest Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Caspases->Apoptosis

Caption: Signaling pathways modulated by indolin-2-one derivatives leading to apoptosis and cell cycle arrest.

G start Seed Cancer Cells treatment Treat with Indolin-2-one Derivative (and controls) start->treatment incubation Incubate for Specified Duration treatment->incubation harvest Harvest Cells (including supernatant) incubation->harvest wash Wash Cells with PBS harvest->wash stain Stain Cells with Fluorescent Dyes wash->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Data acquire->analyze

Caption: General experimental workflow for flow cytometry analysis of treated cancer cells.

Experimental Protocols

Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.[9][10][11] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V.[9][12] Late apoptotic and necrotic cells have compromised membrane integrity, allowing PI to enter and stain the DNA.[9][12]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Indolin-2-one derivative stock solution

  • Vehicle control (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS), cold

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Flow cytometry tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvesting. Incubate overnight.[5]

  • Treatment: Treat cells with the desired concentrations of the indolin-2-one derivative and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • For adherent cells, collect the culture medium (which contains detached apoptotic cells).[5]

    • Wash the adherent cells with PBS, then detach them using Trypsin-EDTA.[5]

    • Combine the detached cells with their corresponding collected medium.[5]

    • For suspension cells, simply collect the cell suspension.

  • Washing: Centrifuge the cell suspensions at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellets twice with cold PBS.[5][9]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[11]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[5][11]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[5][11]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[5][11]

    • Analyze the samples immediately (within 1 hour) on a flow cytometer.[11]

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.[5]

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[13]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Indolin-2-one derivative stock solution

  • Vehicle control (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS), cold

  • Trypsin-EDTA (for adherent cells)

  • Ice-cold 70% ethanol

  • PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)[14]

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis protocol.

  • Cell Harvesting: Harvest approximately 1-2 x 10^6 cells per sample as described in step 3 of the apoptosis protocol.

  • Washing: Wash the cells once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[8][14]

    • Incubate the cells at -20°C for at least 2 hours (or overnight) for fixation.[14]

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.[8]

    • Incubate for 30 minutes at room temperature in the dark.[8][14]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, measuring the fluorescence in the appropriate channel for PI (e.g., FL2 or PE-Texas Red).

    • Use software (e.g., ModFit LT, FlowJo) to model the cell cycle phases from the DNA content histogram.

Protocol 3: Intracellular ROS Detection using Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol measures the levels of intracellular ROS. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[15][16]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Indolin-2-one derivative stock solution

  • Vehicle control (e.g., DMSO)

  • Positive control (e.g., H₂O₂) and negative control (e.g., N-acetylcysteine, NAC)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Trypsin-EDTA (for adherent cells)

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Serum-free medium

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis protocol. A shorter incubation time (e.g., 1-24 hours) may be optimal for ROS detection.

  • Staining:

    • After the treatment period, remove the culture medium and wash the cells once with warm PBS.

    • Add serum-free medium containing 5-10 µM DCFH-DA to the cells.[8]

  • Incubation: Incubate the cells for 30 minutes at 37°C in the dark.[8][15]

  • Cell Harvesting:

    • After incubation, remove the staining solution and wash the cells once with PBS.

    • Harvest the cells using Trypsin-EDTA.

  • Flow Cytometry Analysis:

    • Resuspend the cells in cold PBS.

    • Analyze the samples immediately on a flow cytometer, measuring the green fluorescence of DCF (e.g., in the FITC channel).[15]

    • Quantify the change in the mean fluorescence intensity (MFI) relative to the control group.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Hydroxyethyl)indolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(2-Hydroxyethyl)indolin-2-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and improve the reliability and yield of your experiments. This compound is a critical intermediate in the synthesis of several important pharmaceutical agents, including the dopamine agonist Ropinirole and the tyrosine kinase inhibitor Nintedanib[1][2][3]. The methodologies discussed herein are grounded in established and scalable chemical processes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that can arise during the synthesis. Each issue is presented in a question-and-answer format, providing causal analysis and actionable solutions.

Question 1: My overall yield is significantly lower than the reported ~70%. What are the most likely causes?

Low overall yield in a multi-step synthesis is a common issue that can often be traced back to one or more critical steps. A reported scalable process achieves a 71% overall yield starting from 2-methyl-3-nitrophenyl acetic acid[4]. Let's break down the potential failure points in this synthetic sequence.

  • Cause A: Inefficient Nitro Reduction/Cyclization. The final one-pot step involving nitro reduction, ring-closing, and debenzylation is the most complex and critical stage of the synthesis[4]. Incomplete conversion or the formation of side products here will drastically lower your final yield.

    • Solution:

      • Catalyst Quality and Handling: The 10% Palladium on carbon (Pd/C) catalyst is susceptible to poisoning. Ensure you are using a fresh, high-activity catalyst. Avoid exposure to sulfur-containing compounds, strong chelators, or other known catalyst poisons.

      • Hydrogenation Conditions: The reaction is sensitive to both temperature and pressure. The established protocol specifies stirring under a hydrogen atmosphere at 40°C for 36 hours[4]. Deviation from these parameters can lead to incomplete reaction or side product formation. Ensure your reaction vessel is properly sealed and that you have a consistent, positive hydrogen pressure.

      • Solvent Purity: Use high-purity, dry ethyl acetate (EtOAc). Water or other protic impurities can interfere with the catalytic process and subsequent crystallization.

  • Cause B: Product Loss During Workup and Isolation. The final product is isolated by crystallization from the reaction mixture[4]. Significant product can be lost if this step is not optimized.

    • Solution:

      • Controlled Crystallization: After filtering the catalyst, the protocol calls for concentrating the solvent to about 10% of its original volume and allowing the product to crystallize over 24 hours[4]. Avoid crashing the product out of solution too quickly by rapid cooling, as this can trap impurities and lead to a finer solid that is harder to filter.

      • Washing: Wash the filtered solid sparingly with cold EtOAc to remove soluble impurities without dissolving a significant amount of your product.

Question 2: I'm observing multiple spots on my TLC and significant impurities in my HPLC analysis. What are these side products and how can I prevent them?

The formation of impurities is often related to the key cyclization step or reactions involving the starting materials.

  • Cause A: Incomplete Cyclization or Reductive Dechlorination. Some synthetic routes proceed via a 3-chlorooxindole intermediate, which is then converted to the final product through reductive dechlorination[4]. If this reduction is incomplete, you will retain chlorinated impurities.

    • Solution: Ensure adequate catalyst loading and sufficient reaction time under hydrogenation conditions to drive the dechlorination to completion. Monitor the reaction by TLC or HPLC until the chlorinated intermediate is no longer observed.

  • Cause B: Formation of Isomeric Byproducts. Depending on the synthetic route, particularly those involving nitration of substituted phenethylamines, inactive isomers can be formed that are difficult to separate from the desired product[1].

    • Solution: The most effective solution is to choose a synthetic route with high regioselectivity. The route starting from 2-methyl-3-nitrophenylacetic acid is advantageous as it builds the core structure with the correct substitution pattern from the beginning, minimizing the formation of isomers[4].

  • Cause C: Over-reduction or Side Reactions. Aggressive reduction conditions can sometimes lead to undesired modifications of the indolinone core or the hydroxyethyl side chain.

    • Solution: Strictly control the reaction temperature at the recommended 40°C[4]. Using higher temperatures to accelerate the reaction can increase the likelihood of side product formation.

Question 3: The reaction seems to stop or stall before all the starting material is consumed. Why is this happening?

A stalled reaction is almost always due to catalyst deactivation or a problem with the reaction conditions.

  • Cause A: Catalyst Deactivation. As mentioned, the Pd/C catalyst is the workhorse of the key reduction step. Its activity can be diminished throughout the reaction.

    • Solution:

      • Check Starting Materials: Ensure your starting materials and solvents are free from potential catalyst poisons.

      • Stirring and Mass Transfer: In a heterogeneous catalytic reaction, efficient stirring is critical to ensure the substrate, hydrogen, and catalyst are in constant contact. If the reaction stalls, check that your stirring is vigorous enough to keep the catalyst suspended.

      • Incremental Catalyst Addition: In some cases, a stalled reaction can be restarted by carefully adding a small, fresh portion of the catalyst. This should be done under an inert atmosphere to avoid igniting the dry catalyst in the presence of hydrogen.

  • Cause B: Insufficient Hydrogen Supply. A leak in the hydrogenation apparatus or an exhausted hydrogen source will halt the reaction.

    • Solution: Before starting the reaction, always check your equipment for leaks. Monitor the pressure throughout the reaction. If you observe a steady drop in pressure that is not attributable to consumption, you likely have a leak.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for a scalable and reliable synthesis?

The most robust and frequently cited starting material for a scalable process is 2-methyl-3-nitrophenylacetic acid [1][4]. This precursor allows for a synthetic sequence that reliably establishes the correct substitution pattern on the aromatic ring, culminating in a high-yield, one-pot cyclization to form the target molecule.

Q2: Are there alternative synthetic routes available?

Yes, an alternative commercial route starts from isochroman . This process involves a ring-opening reaction to produce a nitrostyrene, followed by a Sommelet oxidation and subsequent reaction with nitromethane. The key step is an FeCl₃-mediated cyclization to form a 3-chlorooxindole intermediate, which is then converted to this compound. This route is considered superior to some earlier methods[4].

Q3: How do I confirm the identity and purity of my final product?

A combination of standard analytical techniques should be used for full characterization and purity confirmation. These include:

  • Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) with a reference standard is the best method for determining purity[4].

  • Elemental Analysis: To confirm the elemental composition[5].

  • X-ray Crystallography: Can be used to definitively determine the crystal structure[5].

Q4: What are the critical parameters for the final catalytic hydrogenation step?

Based on the scalable protocol, the most critical parameters to control are[4]:

  • Catalyst: 10% Pd/C

  • Solvent: Ethyl Acetate (EtOAc)

  • Temperature: 40°C

  • Atmosphere: Hydrogen (H₂)

  • Reaction Time: Approximately 36 hours

Visualized Experimental Workflow & Key Parameters

The following diagram outlines the key stages of the scalable synthesis process.

G cluster_0 Upstream Synthesis cluster_1 Key One-Pot Transformation A 2-Methyl-3-nitrophenyl acetic acid B Intermediate 16 (After Reduction & Benzylation) A->B  Reduction,  Benzylation C Intermediate 17 (After Reaction with Diethyl Oxalate) B->C  NaOEt,  EtOOCCOOEt,  H₂O₂ D Crude Wet Intermediate 17 in Ethyl Acetate C->D  Proceed without  purification E Reaction Mixture D->E  10% Pd/C, HOAc,  H₂ @ 40°C, 36h F Filtrate E->F  Filter off Catalyst G Final Product This compound F->G  Concentrate,  Crystallize (24h),  Filter & Wash

Caption: High-level workflow for the synthesis of this compound.

Table 1: Summary of Critical Parameters and Their Impact
ParameterRecommended SettingImpact of Deviation
Catalyst Loading (10% Pd/C) Sufficient for reactionToo Low: Incomplete reaction, stalling. Too High: Increased cost, potential for side reactions.
Temperature 40°C[4]Too Low: Very slow reaction rate. Too High: Increased risk of side product formation.
Hydrogen Pressure Positive H₂ atmosphereToo Low/Leak: Incomplete reduction, stalled reaction.
Solvent Ethyl Acetate (EtOAc)Impure/Wet Solvent: Can inhibit catalyst and affect crystallization.
Final Crystallization Time 24 hours[4]Too Short: Lower isolated yield as more product remains in solution.

Detailed Experimental Protocol

This protocol is adapted from a reported scalable manufacturing process[4].

Step: One-Pot Nitro Reduction / Ring-Closing / Debenzylation

  • Vessel Preparation: To a suitable reaction vessel, add the crude wet intermediate from the previous step (approx. 5.0-6.0 kg scale in the reference) and Ethyl Acetate (80 L).

  • Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add 10% Palladium on Carbon (400 g).

  • Acid Addition: Add Acetic Acid (730 mL).

  • Hydrogenation: Seal the vessel, purge with hydrogen, and then stir the reaction mixture under a positive hydrogen atmosphere at 40°C.

  • Reaction Monitoring: Maintain the reaction for approximately 36 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Catalyst Filtration: After the reaction is complete, cool the mixture to room temperature and carefully filter it to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filtered catalyst to dry in the air. Keep it wet with solvent.

  • Workup: Transfer the filtrate to a separate vessel and wash with a saturated aqueous solution of sodium bicarbonate (12 L) to neutralize the acetic acid.

  • Crystallization: Concentrate the organic layer under reduced pressure to approximately 10% of its original volume.

  • Isolation: Allow the concentrated solution to stand for 24 hours, during which the product will crystallize.

  • Final Purification: Filter the solid product, wash it with a small amount of cold Ethyl Acetate (400 mL), and dry it under vacuum at 40°C to afford the final product, this compound, as a white solid.

References

Technical Support Center: Purification of 4-(2-Hydroxyethyl)indolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 4-(2-Hydroxyethyl)indolin-2-one.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

A1: this compound is a key intermediate in the synthesis of several pharmacologically active compounds, most notably Ropinirole, a dopamine agonist used in the treatment of Parkinson's disease.[1] Its purity is critical as impurities can affect the yield and safety profile of the final active pharmaceutical ingredient (API). It is also known as Ropinirole EP Impurity F.[2][3]

Q2: What are the typical physical properties of this compound?

A2: this compound is typically a white to pale yellow crystalline powder.[4] It is soluble in solvents like dimethyl sulfoxide (DMSO).[5]

Q3: What are the common impurities that I might encounter during the synthesis of this compound?

A3: While direct byproducts from the synthesis of this compound are not extensively documented in the provided search results, potential impurities can be inferred from its role as a Ropinirole intermediate. These may include:

  • Starting material carryover: Unreacted 2-(2-methyl-3-nitrophenyl)acetic acid or intermediates from its conversion.

  • Side-reaction products: Isomeric variants of the target molecule or products from incomplete reactions.

  • Oxidation products: The indolin-2-one ring is susceptible to oxidation, which could lead to the formation of corresponding isatin derivatives (e.g., 4-(2-hydroxyethyl)-1H-indole-2,3-dione).

  • Related substances from downstream steps: If the purification is performed on a crude product intended for Ropinirole synthesis, impurities from the subsequent amination step might be present, such as N-despropyl or N-oxide derivatives.

Q4: Which analytical techniques are suitable for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a commonly used technique to assess the purity of this compound and to detect related impurities.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural elucidation and identification of the main compound and any impurities.[6][7]

Troubleshooting Guides

Purification by Column Chromatography

Column chromatography is a standard method for purifying this compound from a crude reaction mixture.[8] Due to its polar nature, arising from the hydroxyl group and the lactam ring, specific considerations are necessary.

Problem 1: The compound does not move from the baseline on the TLC plate, even with polar solvents.

  • Possible Cause: The solvent system is not polar enough to elute the highly polar compound from the silica gel.

  • Troubleshooting Steps:

    • Increase Solvent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. For instance, if you are using an ethyl acetate/hexane system, switch to a more polar mixture like dichloromethane/methanol.[9]

    • Use a Stronger Polar Solvent: Methanol is a highly effective polar solvent. A gradient elution starting with a low percentage of methanol in dichloromethane and gradually increasing to 5-10% can be effective.

    • Add a Modifier: For compounds with basic nitrogen, such as indole derivatives, streaking on the TLC plate and poor separation in the column are common due to strong interaction with the acidic silica gel. Adding a small amount (0.5-2%) of a basic modifier like triethylamine or ammonia to the eluent can neutralize the acidic sites on the silica and improve chromatography.

Problem 2: The compound elutes as a broad band, leading to poor separation and mixed fractions.

  • Possible Cause 1: The sample was loaded onto the column in a solvent that is too strong (too polar).

  • Troubleshooting Steps:

    • Dry Loading: Adsorb the crude product onto a small amount of silica gel. After evaporating the solvent, the resulting powder can be dry-loaded onto the top of the column. This technique prevents the dissolution of the compound in a strong solvent at the start of the chromatography.

  • Possible Cause 2: The column was not packed properly, leading to channeling.

  • Troubleshooting Steps:

    • Proper Packing Technique: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A slurry packing method is generally recommended.

Problem 3: The compound appears to be degrading on the silica gel column.

  • Possible Cause: The acidic nature of silica gel can cause the degradation of sensitive compounds.

  • Troubleshooting Steps:

    • Use Deactivated Silica: Silica gel can be deactivated by treating it with a base like triethylamine before packing the column.

    • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a reversed-phase silica gel (C18).[10]

Stationary PhaseMobile Phase (v/v)Expected PurityNotes
Silica GelDichloromethane : Methanol (98:2 to 95:5 gradient)> 95%A common starting point for polar compounds. Monitor fractions closely by TLC.
Silica GelEthyl Acetate : Hexane (80:20 to 100:0 gradient)90-95%May be less effective if highly polar impurities are present.
Alumina (Neutral)Dichloromethane : Methanol (99:1 to 97:3 gradient)> 97%Can be a good alternative if the compound is sensitive to the acidity of silica gel.
C18 Silica GelWater : Acetonitrile (70:30 to 50:50 gradient)> 98%Reversed-phase chromatography can offer a different selectivity for separating polar compounds.
Purification by Crystallization

Crystallization is an effective technique for obtaining high-purity this compound, especially after an initial purification step like column chromatography.[11] The key is to find a suitable solvent or solvent system.

Problem 1: The compound is soluble in all common solvents at room temperature, making crystallization difficult.

  • Possible Cause: The compound is highly polar and readily dissolves in many polar solvents.

  • Troubleshooting Steps:

    • Use a Mixed Solvent System: Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble, e.g., methanol or DMSO) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble, e.g., water, hexane, or diethyl ether) until the solution becomes slightly cloudy. Allow the solution to cool slowly.

    • Explore Less Common Solvents: Experiment with solvents like isopropanol, ethanol, or acetonitrile.

Problem 2: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause 1: The solution is supersaturated, and the compound is precipitating too quickly.

  • Troubleshooting Steps:

    • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.

    • Use a More Dilute Solution: Add a small amount of the "good" solvent to the oiled-out mixture and gently heat until a clear solution is formed, then cool slowly.

  • Possible Cause 2: The presence of impurities is inhibiting crystal formation.

  • Troubleshooting Steps:

    • Pre-purification: Subject the crude product to a quick filtration through a small plug of silica gel to remove baseline impurities before attempting crystallization.

Problem 3: The resulting crystals have low purity.

  • Possible Cause: Impurities are co-crystallizing with the product.

  • Troubleshooting Steps:

    • Recrystallization: Perform a second crystallization step. The purity of the crystals generally improves with each recrystallization, although some product loss is expected.

    • Washing: After filtration, wash the crystals with a small amount of the cold crystallization solvent to remove any adsorbed impurities.

Solvent SystemProcedureExpected PurityNotes
Methanol / WaterDissolve in a minimum of hot methanol, add water dropwise until persistent cloudiness, then cool slowly.> 98%A good starting point for polar compounds.
IsopropanolDissolve in hot isopropanol and allow to cool slowly.> 97%May require seeding to induce crystallization.
AcetonitrileDissolve in hot acetonitrile and cool.> 98%Can yield well-defined crystals.
Ethyl Acetate / HexaneDissolve in hot ethyl acetate, add hexane until turbid, then cool.95-98%Useful if the impurities have significantly different polarity.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography
  • Adsorbent and Solvent Selection: Based on TLC analysis, choose an appropriate stationary phase (e.g., silica gel) and a solvent system that gives a retention factor (Rf) of approximately 0.2-0.4 for the target compound.

  • Column Packing: Pack a glass column with a slurry of the chosen adsorbent in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, use the dry loading method described in the troubleshooting section.

  • Elution: Start the elution with the initial mobile phase. If a gradient elution is used, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: General Procedure for Crystallization
  • Dissolution: Place the crude or partially purified this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the "good" solvent of a mixed pair) to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: If using a mixed solvent system, add the "poor" solvent until the solution is slightly turbid. Allow the flask to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature.

Visualizations

Purification_Workflow Crude Crude this compound Column Column Chromatography Crude->Column Purity_Check1 Purity Check (TLC/HPLC) Column->Purity_Check1 Crystallization Crystallization Purity_Check1->Crystallization Purity < 98% Purity_Check2 Final Purity Check (HPLC/NMR) Purity_Check1->Purity_Check2 Purity >= 98% Crystallization->Purity_Check2 Pure_Product Pure this compound (>98%) Purity_Check2->Pure_Product Meets Specification

Caption: General purification workflow for this compound.

Troubleshooting_Column_Chromatography cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Compound Stuck at Baseline Cause1 Solvent too non-polar Problem->Cause1 Cause2 Strong interaction with silica Problem->Cause2 Solution1 Increase solvent polarity (e.g., add MeOH) Cause1->Solution1 Solution2 Add a basic modifier (e.g., TEA) Cause2->Solution2 Solution3 Change stationary phase (e.g., Alumina) Cause2->Solution3

Caption: Troubleshooting logic for column chromatography issues.

References

Technical Support Center: Synthesis of 4-(2-Hydroxyethyl)indolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-(2-hydroxyethyl)indolin-2-one, a key intermediate in the preparation of various pharmacologically active compounds.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the multi-step synthesis of this compound, commonly starting from 2-(2-methyl-3-nitrophenyl)acetic acid.

Question 1: Low yield during the esterification of 2-(2-methyl-3-nitrophenyl)acetic acid.

Possible Causes:

  • Incomplete reaction: The reaction may not have reached equilibrium.

  • Water contamination: Presence of water can hydrolyze the ester back to the carboxylic acid, especially under acidic conditions.

  • Sub-optimal catalyst: The amount or type of acid catalyst may not be effective.

Troubleshooting Steps:

  • Reaction Time and Temperature: Ensure the reaction is refluxed for an adequate duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Anhydrous Conditions: Use anhydrous alcohol and dried glassware. Consider using a Dean-Stark apparatus to remove water azeotropically.

  • Catalyst Choice: Sulfuric acid is a common and effective catalyst. Ensure the catalytic amount is appropriate. For sensitive substrates, milder conditions like using dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) can be employed.

Question 2: Multiple spots on TLC after benzylic bromination of the methyl ester of 2-(2-methyl-3-nitrophenyl)acetic acid.

Possible Causes:

  • Over-bromination: Dibromination of the benzylic position can occur.

  • Radical side reactions: Uncontrolled radical reactions can lead to a mixture of products.

  • Degradation: The starting material or product may be sensitive to the reaction conditions.

Troubleshooting Steps:

  • Control of Brominating Agent: Use a precise stoichiometry of the brominating agent, such as N-bromosuccinimide (NBS). Add the NBS portion-wise to maintain a low concentration.

  • Initiator: Use a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide in catalytic amounts.

  • Light Conditions: Perform the reaction in the dark or under inert atmosphere to minimize unwanted side reactions.

  • Reaction Temperature: Maintain a consistent temperature, as overheating can lead to decomposition and side product formation.

Question 3: Formation of a significant amount of a byproduct during the reduction of the nitro group in the penultimate step.

Possible Causes:

  • Incomplete reduction: The nitro group is only partially reduced, leading to intermediates like nitroso or hydroxylamine compounds.

  • Over-reduction: Other functional groups in the molecule might be sensitive to the reducing agent.

  • Catalyst poisoning: The catalyst (e.g., Pd/C) may be poisoned by impurities.

Troubleshooting Steps:

  • Choice of Reducing Agent: Catalytic hydrogenation (e.g., H₂ with Pd/C) is a common method. The choice of catalyst, solvent, and pressure can influence selectivity. Iron powder in acetic acid is another option that can offer good selectivity for nitro group reduction.[1]

  • Reaction Monitoring: Carefully monitor the reaction by TLC or HPLC to determine the endpoint and avoid over-reduction.

  • Catalyst Quality: Use a fresh, high-quality catalyst. Ensure the starting material is free of impurities that could poison the catalyst.

Question 4: Low yield and/or formation of a colored impurity during the final cyclization step to form the indolin-2-one ring.

Possible Causes:

  • Incomplete cyclization: The reaction conditions may not be optimal for the intramolecular amide bond formation.

  • Oxidation of the product: The desired this compound can be oxidized to the corresponding isatin derivative (a 2,3-dione), which is often colored.

  • Side reactions of the amino group: The newly formed aniline may undergo other reactions before cyclization.

Troubleshooting Steps:

  • Reaction Conditions for Cyclization: The reductive cyclization of a 2-nitrophenylacetic acid derivative can often be achieved in one pot following the nitro group reduction. Heating the reaction mixture after the reduction is complete can promote cyclization.

  • Inert Atmosphere: Perform the cyclization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Purification: If a colored impurity is observed, it is likely the isatin derivative. Purification by column chromatography or recrystallization may be necessary to remove this impurity.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and practical synthesis starts from commercially available 2-(2-methyl-3-nitrophenyl)acetic acid and proceeds in five steps with a reported overall yield of around 59%.[2] The key steps involve esterification, benzylic bromination, substitution with a protected ethanolamine, reduction of the nitro group, and subsequent intramolecular cyclization.

Q2: What are the potential impurities that can form during the synthesis?

One of the most significant potential impurities is the over-oxidation product, 4-(2-hydroxyethyl)indoline-2,3-dione (an isatin derivative).[3][4] This impurity can arise during the final cyclization step or upon storage of the final product if exposed to air. Other potential impurities can include unreacted intermediates from the multi-step synthesis and byproducts from side reactions at each stage, such as dibrominated species or partially reduced nitro compounds.

Q3: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?

  • Thin Layer Chromatography (TLC): Useful for rapid monitoring of reaction progress and preliminary purity assessment.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantitative analysis of purity and detection of impurities at low levels.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and identification of any major impurities.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product and to help identify unknown impurities.

Data Presentation

Table 1: Illustrative Yields at Each Step of the Synthesis

StepStarting MaterialProductTypical Yield (%)
1. Esterification2-(2-methyl-3-nitrophenyl)acetic acidMethyl 2-(2-methyl-3-nitrophenyl)acetate90-95
2. BrominationMethyl 2-(2-methyl-3-nitrophenyl)acetateMethyl 2-(2-(bromomethyl)-3-nitrophenyl)acetate75-85
3. SubstitutionMethyl 2-(2-(bromomethyl)-3-nitrophenyl)acetateMethyl 2-(2-((2-hydroxyethyl)amino)methyl)-3-nitrophenyl)acetate70-80
4. Reduction & 5. Cyclization (often performed in one pot)Methyl 2-(2-((2-hydroxyethyl)amino)methyl)-3-nitrophenyl)acetateThis compound80-90
Overall Yield ~59 [2]

Note: These are typical yields and can vary based on reaction conditions and scale.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a representative example based on known chemical transformations for this synthesis. Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.

Step 1: Esterification of 2-(2-methyl-3-nitrophenyl)acetic acid In a round-bottom flask, dissolve 2-(2-methyl-3-nitrophenyl)acetic acid in methanol. Add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours, monitoring the reaction by TLC. After completion, neutralize the acid with a mild base (e.g., sodium bicarbonate solution) and extract the ester with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the methyl ester.

Step 2: Benzylic Bromination Dissolve the methyl ester from Step 1 in a suitable solvent like carbon tetrachloride. Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN). Reflux the mixture, and monitor the reaction by TLC. Upon completion, cool the reaction mixture, filter off the succinimide, and wash the filtrate with water and brine. Dry the organic layer and concentrate to yield the crude bromoester, which may be purified by column chromatography.

Step 3: Substitution with Ethanolamine Dissolve the bromoester from Step 2 in a polar aprotic solvent such as acetonitrile. Add an excess of ethanolamine. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion (monitored by TLC). After the reaction is complete, the solvent is removed, and the residue is worked up by partitioning between water and an organic solvent to isolate the product.

Step 4 & 5: Reductive Cyclization Dissolve the product from Step 3 in a solvent like ethanol or acetic acid. Add a reducing agent, for example, by charging the vessel with a Pd/C catalyst and introducing hydrogen gas via a balloon or a hydrogenation apparatus. After the reduction of the nitro group is complete (as indicated by TLC or hydrogen uptake), the catalyst is filtered off. The filtrate is then heated to reflux to promote intramolecular cyclization to the indolin-2-one. After cooling, the product can be isolated by crystallization or extraction and further purified by column chromatography if necessary.

Visualizations

Synthesis_Workflow start 2-(2-methyl-3-nitrophenyl)acetic acid ester Esterification (MeOH, H₂SO₄) start->ester bromo Benzylic Bromination (NBS, AIBN) ester->bromo subst Substitution (Ethanolamine) bromo->subst reduc_cycl Reductive Cyclization (H₂, Pd/C; Heat) subst->reduc_cycl product This compound reduc_cycl->product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic issue Low Yield or Impurity check_step Identify Reaction Step issue->check_step ester_issue Esterification Issue check_step->ester_issue Step 1 bromo_issue Bromination Issue check_step->bromo_issue Step 2 reduc_issue Reduction Issue check_step->reduc_issue Step 4 cycl_issue Cyclization Issue check_step->cycl_issue Step 5 incomplete_ester Incomplete Reaction? (Check TLC, time, temp) ester_issue->incomplete_ester water_ester Water Present? (Use anhydrous reagents) ester_issue->water_ester over_bromo Over-bromination? (Control NBS stoichiometry) bromo_issue->over_bromo radical_bromo Side Reactions? (Control temp, light) bromo_issue->radical_bromo incomplete_reduc Incomplete Reduction? (Check catalyst, H₂ pressure) reduc_issue->incomplete_reduc over_reduc Over-reduction? (Monitor reaction carefully) reduc_issue->over_reduc oxidation_cycl Oxidation to Isatin? (Use inert atmosphere) cycl_issue->oxidation_cycl incomplete_cycl Incomplete Cyclization? (Ensure sufficient heating) cycl_issue->incomplete_cycl

Caption: Troubleshooting logic for synthesis side reactions.

Side_Reactions cluster_main cluster_side main_path Desired Reaction Pathway side_path Potential Side Reactions A Indolin-2-one Precursor (Amino-nitro compound) B This compound A->B Reductive Cyclization C Incomplete Reduction (Hydroxylamine intermediate) A->C D Oxidation (Isatin byproduct) B->D Air Oxidation

References

Technical Support Center: Optimizing Reaction Conditions for Indolin-2-one Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of indolin-2-one.

Troubleshooting Guide

This guide is designed to address specific issues encountered during the N-alkylation, N-arylation, and C3-functionalization of the indolin-2-one scaffold.

N-Alkylation Reactions

Q1: My N-alkylation reaction is showing low to no yield. What are the potential causes and how can I resolve this?

A1: Low yields in N-alkylation of indolin-2-one are common and can often be attributed to several factors. The primary issues are typically related to the choice of base, solvent, and reaction temperature, as well as the reactivity of the alkylating agent.

Troubleshooting Steps:

  • Base Selection: The acidity of the N-H proton in indolin-2-one requires a sufficiently strong base for deprotonation. Weak bases like NaHCO₃ are often ineffective. Stronger bases such as potassium carbonate (K₂CO₃), potassium tert-butoxide (t-BuOK), or sodium hydride (NaH) are generally required. The choice of base can significantly impact the reaction's success.

  • Anhydrous Conditions: For highly reactive bases like sodium hydride, it is critical to maintain anhydrous (dry) conditions. Any moisture present will quench the base, thereby inhibiting the reaction. Ensure solvents are properly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they can stabilize charged intermediates and generally lead to faster reaction rates.[2]

  • Reaction Temperature: Many N-alkylation reactions of indolin-2-one are too slow at room temperature. Increasing the temperature, often in the range of 60-120°C, is typically necessary to achieve a reasonable reaction rate.[2][3]

  • Alkylating Agent Reactivity: Less reactive alkylating agents, such as alkyl chlorides, may require more forcing conditions (e.g., higher temperatures, stronger bases) compared to more reactive agents like alkyl iodides or bromides.

Table 1: Comparison of Bases for N-Alkylation of Indolin-2-one Derivatives

BaseTypical SolventTypical Temperature (°C)Typical Yield Range (%)Key Considerations
Potassium Carbonate (K₂CO₃)DMF, Acetonitrile60 - 10070 - 90A common and cost-effective choice; may require longer reaction times.[3]
Sodium Hydride (NaH)THF, DMF0 - 6085 - 95Highly effective but requires strict anhydrous conditions.[1]
Potassium tert-Butoxide (t-BuOK)THF, DMF25 - 8080 - 95A strong, non-nucleophilic base suitable for a wide range of substrates.[2]
Cesium Carbonate (Cs₂CO₃)DMF, Acetonitrile80 - 12085 - 98Often provides higher yields, especially for less reactive alkylating agents, but is more expensive.[2]

Q2: I am observing multiple spots on my TLC plate, suggesting side products. What are the likely side reactions and how can I minimize them?

A2: The most common side reaction in the alkylation of indolin-2-one is C3-alkylation, where the alkyl group attaches to the carbon at the 3-position instead of the nitrogen. Dialkylation can also occur.

Strategies to Minimize Side Products:

  • Favoring N-Alkylation over C3-Alkylation:

    • Strong Base/Polar Aprotic Solvent: Using a strong base like NaH in a polar aprotic solvent such as DMF generally favors N-alkylation. The base deprotonates the indole nitrogen, which increases its nucleophilicity. Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[1]

    • Reaction Temperature: Higher reaction temperatures can sometimes favor N-alkylation.[1]

    • Protecting Groups: In some instances, a temporary protecting group at the C3 position can be used to block C-alkylation, directing the reaction exclusively to the nitrogen atom.

  • Preventing Dialkylation:

    • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the alkylating agent.[1]

    • Slow Addition: Adding the alkylating agent dropwise to the reaction mixture can help maintain a low concentration and reduce the likelihood of a second alkylation event.[1]

    • Monitor Reaction Progress: Carefully monitor the reaction by TLC and stop it once the desired mono-N-alkylated product has formed to prevent over-alkylation.

C3-Functionalization Reactions

Q1: My C3-alkylation reaction is giving a low yield or failing completely. What should I investigate?

A1: C3-alkylation of indolin-2-one can be challenging due to the potential for N-alkylation and dialkylation at the C3 position. The success of this reaction often depends on the specific type of alkylation (e.g., with alcohols, alkyl halides) and the catalytic system used.

Troubleshooting Steps:

  • Alkylation with Alcohols (Borrowing Hydrogen): This method often employs transition metal catalysts (e.g., Nickel, Platinum).[4][5][6]

    • Catalyst and Ligand Choice: The catalyst system is crucial. For instance, a combination of NiCl₂·DME and 1,10-phenanthroline has been shown to be effective.[4]

    • Base Selection: The choice of base is important, with LiOH and NaOH sometimes providing superior yields compared to alkoxides like tBuOK.[4]

  • Direct Alkylation with Amines: Boron-based catalysts like B(C₆F₅)₃ can facilitate the direct C3-alkylation using amine-based alkylating agents, which avoids issues like dialkylation.[7]

  • Reaction Conditions: Ensure that the temperature and solvent are optimized for the specific catalytic system you are using. For example, nickel-catalyzed alkylation with secondary alcohols often requires high temperatures (e.g., 150°C) in a solvent like toluene.[4]

Q2: I am observing the formation of 3,3-dialkylated products in my C3-alkylation reaction. How can I achieve mono-alkylation?

A2: The formation of dialkylated products is a known issue, particularly when using simple alkyl halides.

Strategies to Promote Mono-alkylation:

  • Catalytic Methods: Employing modern catalytic approaches, such as those using B(C₆F₅)₃, can be exceptionally chemoselective and avoid dialkylation.[7]

  • Stoichiometry: Carefully control the stoichiometry of the alkylating agent to favor the mono-alkylated product.

  • Protecting Groups: The use of a protecting group on the nitrogen can sometimes help in controlling the reactivity at the C3 position.

N-Arylation Reactions

Q1: My N-arylation reaction is not working. What are some common issues?

A1: N-arylation of indolin-2-ones, often achieved through methods like the Buchwald-Hartwig or Ullmann coupling, can be sensitive to the choice of catalyst, ligand, base, and substrate.

Troubleshooting Steps:

  • Catalyst and Ligand System: The combination of a palladium or copper catalyst with an appropriate ligand is critical. The choice of ligand can significantly influence the reaction's success.

  • Base Strength: A suitable base is required to facilitate the reaction. Common bases include K₃PO₄, Cs₂CO₃, and t-BuONa. The strength and type of base can affect the reaction outcome.[8]

  • Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > Cl > F. For less reactive aryl chlorides, more active catalyst systems or higher temperatures may be necessary.

  • Solvent: Solvents like toluene, dioxane, or DMF are commonly used. Ensure the solvent is anhydrous, as water can deactivate the catalyst.

Frequently Asked Questions (FAQs)

Q1: How do I effectively monitor the progress of my indolin-2-one derivatization reaction?

A1: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring these reactions.[9][10][11]

  • Spotting: On a TLC plate, spot the starting material in one lane, the reaction mixture in another, and a "co-spot" (starting material and reaction mixture in the same spot) in a third lane.

  • Interpretation: The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. The co-spot helps to confirm if the starting material has been consumed, especially if the Rf values of the starting material and product are similar.

  • Solvent System: Choose a solvent system that gives a good separation of the starting material and the expected product (an Rf of ~0.3 for the product is often ideal for subsequent column chromatography).[5]

Q2: What is the best general approach for purifying my indolin-2-one derivative?

A2: The purification strategy depends on the properties of your final compound.

  • Column Chromatography: This is the most widely used method for purifying indolin-2-one derivatives. A silica gel column with a suitable eluent system (often a mixture of hexane and ethyl acetate) is typically effective.[5]

  • Recrystallization: If your product is a solid, recrystallization can be an excellent method for obtaining highly pure material. The key is to find a solvent that dissolves the compound well at high temperatures but poorly at room temperature.[5]

  • Acid-Base Wash: For derivatives with basic or acidic functional groups, an initial acid-base wash can be a simple and effective way to remove many impurities.[5]

Q3: Should I use a protecting group on the indolin-2-one nitrogen?

A3: The use of a protecting group can be a valuable strategy, particularly when you want to selectively perform a reaction at the C3 position without interference from the N-H group.[12][13]

  • When to Use: If you are targeting C3-functionalization and want to avoid N-alkylation or N-arylation, protecting the nitrogen with a group like Boc (tert-butyloxycarbonyl) or a tosyl group can be beneficial.

  • Considerations: Remember that using a protecting group adds two steps to your synthesis (protection and deprotection), which can affect the overall yield. The protecting group must be stable under the reaction conditions for the C3-functionalization and easily removable afterward.[12][14]

Experimental Protocols

General Protocol for N-Alkylation of Indolin-2-one using Potassium Carbonate
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the indolin-2-one derivative (1.0 eq.).

  • Reagent Addition: Add potassium carbonate (K₂CO₃, 2.0 eq.) and a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (to achieve a concentration of ~0.1 M).

  • Alkylation: Add the alkyl halide (1.1-1.2 eq.) to the stirring suspension.

  • Heating: Heat the reaction mixture to 60-80°C and monitor the progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate, 3 times).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Protocol for C3-Alkylation with a Secondary Alcohol (Nickel-Catalyzed)
  • Reaction Setup: In an oven-dried pressure tube under an inert atmosphere, combine the 2-oxindole (1.0 eq.), NiCl₂·DME (0.10 eq.), 1,10-phenanthroline (0.12 eq.), and NaOH (1.5 eq.).[4]

  • Reagent Addition: Add the secondary alcohol (2.0 eq.) and toluene (to achieve a concentration of ~0.3 M).[4]

  • Heating: Seal the pressure tube and heat the mixture in a preheated oil bath at 150°C for 36 hours.[4]

  • Workup: Cool the reaction mixture to room temperature, quench with ethyl acetate, and concentrate in vacuo.[4]

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the C3-alkylated product.

Visualizations

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine Indolin-2-one, Base, and Solvent add_reagent Add Alkylating/Arylating Agent start->add_reagent heat Heat and Stir add_reagent->heat monitor Monitor by TLC heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography product Isolate Pure Product chromatography->product G start Low Yield or No Reaction? check_base Is the base strong enough? (e.g., NaH, K2CO3, t-BuOK) start->check_base check_conditions Are conditions anhydrous? (especially for NaH) check_base->check_conditions Yes increase_base Use a stronger base (e.g., NaH, Cs2CO3) check_base->increase_base No check_temp Is the temperature high enough? (e.g., 60-120°C) check_conditions->check_temp Yes dry_reagents Use anhydrous solvents and run under inert atmosphere check_conditions->dry_reagents No check_reagent Is the alkylating agent reactive? (I > Br > Cl) check_temp->check_reagent Yes increase_temp Increase reaction temperature check_temp->increase_temp No use_more_reactive Use a more reactive agent (e.g., alkyl iodide) check_reagent->use_more_reactive No success Improved Yield increase_base->success dry_reagents->success increase_temp->success use_more_reactive->success G cluster_paths Reaction Pathways indolinone Indolin-2-one Anion n_alkylation N-Alkylation Product indolinone->n_alkylation Strong Base (e.g., NaH) Polar Aprotic Solvent (e.g., DMF) c3_alkylation C3-Alkylation Product (Side Product) indolinone->c3_alkylation Incomplete Deprotonation or Weaker Base

References

Stability issues of 4-(2-Hydroxyethyl)indolin-2-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(2-Hydroxyethyl)indolin-2-one. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues when working with this compound in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solution of this compound is showing a yellow discoloration over time. What could be the cause?

A1: Yellowing of solutions containing this compound can be an indicator of degradation, particularly oxidation. The indolin-2-one core can be susceptible to oxidation, leading to the formation of colored byproducts. To mitigate this, we recommend the following:

  • Use Degassed Solvents: Purge your solvents with an inert gas (e.g., nitrogen or argon) before preparing your solution to remove dissolved oxygen.

  • Minimize Headspace: Store solutions in vials with minimal headspace to reduce the amount of oxygen present.

  • Protect from Light: Photodegradation can sometimes lead to colored impurities.[1] Store solutions in amber vials or protect them from light.

  • Evaluate Antioxidants: For long-term storage, consider the addition of a small amount of an antioxidant, but ensure it does not interfere with your downstream applications.

Q2: I am observing a decrease in the concentration of my stock solution over a few days, even when stored at 4°C. Why is this happening?

A2: A decrease in concentration suggests that the compound may be degrading or precipitating out of solution. This compound has a lactam ring which can be susceptible to hydrolysis, especially under non-neutral pH conditions.

  • pH Control: The stability of indolin-2-one derivatives can be pH-dependent.[2] Prepare your stock solutions in a buffered system, ideally between pH 5 and 7, to minimize acid or base-catalyzed hydrolysis. Avoid highly acidic or alkaline conditions.

  • Solvent Choice: While soluble in DMSO and alcohols, ensure the compound remains fully dissolved. If using aqueous buffers, check for any precipitation. It may be necessary to include a co-solvent.

  • Storage Temperature: While refrigeration is recommended for the solid compound, for solutions, flash-freezing and storage at -20°C or -80°C is preferable for long-term stability.[3] Avoid repeated freeze-thaw cycles.

Q3: I see an additional peak in my HPLC or LC-MS analysis after incubating my compound in my assay buffer. What is this unknown peak?

A3: The appearance of a new peak is a strong indication of degradation. Based on the structure of this compound, potential degradation products could arise from hydrolysis of the lactam ring or oxidation of the hydroxyethyl side chain.

  • Hydrolysis Product: Under acidic or basic conditions, the lactam ring can open, forming an amino acid derivative. This would result in a mass change of +18 Da (addition of water).

  • Oxidation Products: The primary alcohol on the side chain could be oxidized to an aldehyde or a carboxylic acid. This would correspond to a mass change of -2 Da (aldehyde) or +14 Da (carboxylic acid) respectively.

To identify the unknown peak, a forced degradation study is recommended.

Forced Degradation & Stability Indicating Methods

A forced degradation study is a crucial experiment to understand the intrinsic stability of a molecule by subjecting it to stress conditions.[1][4][5][6] This helps in identifying potential degradation products and developing a stability-indicating analytical method.

Illustrative Stability Data of this compound under Stress Conditions

The following table summarizes hypothetical data from a forced degradation study to illustrate the compound's potential stability profile. A starting concentration of 1 mg/mL in the specified solvent was used. The remaining percentage of the parent compound was determined by HPLC-UV at 24 hours.

Stress ConditionSolvent/ReagentTemperature% Parent RemainingMajor Degradation Product (Hypothetical)
Acid Hydrolysis 0.1 M HCl60°C78%Lactam Ring Opening
Base Hydrolysis 0.1 M NaOH60°C65%Lactam Ring Opening
Oxidation 3% H₂O₂Room Temp85%Side-chain Oxidation (Aldehyde)
Thermal pH 7.0 Buffer80°C92%Minor unidentified products
Photolytic pH 7.0 BufferRoom Temp98%No significant degradation

Disclaimer: The data presented in this table is illustrative and intended to guide researchers. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study in Solution

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.0)

  • HPLC or LC-MS system with a C18 column

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or DMSO.

  • Stress Conditions Setup:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Thermal Degradation: Mix 1 mL of the stock solution with 9 mL of pH 7.0 phosphate buffer.

    • Control Sample: Mix 1 mL of the stock solution with 9 mL of the pH 7.0 phosphate buffer.

  • Incubation:

    • Incubate the acid, base, and thermal samples in a water bath at 60-80°C.

    • Keep the oxidative and control samples at room temperature.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching:

    • For acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively.

    • Dilute all samples with the mobile phase to an appropriate concentration for analysis.

  • Analysis: Analyze the samples by a validated HPLC-UV or LC-MS method to determine the percentage of the parent compound remaining and to identify the mass of any new peaks.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Dilute base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Dilute oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Dilute thermal Thermal (pH 7 Buffer, 80°C) stock->thermal Dilute sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling quench Neutralize & Dilute sampling->quench hplc HPLC / LC-MS Analysis quench->hplc data Determine % Parent & Identify Degradants hplc->data

Caption: Workflow for a forced degradation study of this compound.

Hypothesized Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound hydrolysis_prod Lactam Ring Opening Product parent->hydrolysis_prod  Acid or Base aldehyde_prod Aldehyde Derivative parent->aldehyde_prod Mild Oxidant acid_prod Carboxylic Acid Derivative aldehyde_prod->acid_prod Strong Oxidant

References

Technical Support Center: Crystallization of 4-(2-Hydroxyethyl)indolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 4-(2-Hydroxyethyl)indolin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the known crystal properties of this compound?

This compound has been successfully crystallized. It is known to crystallize in the monoclinic class space group P21/c.[1] The reported cell parameters are a = 7.3830(15) Å, b = 12.318(3) Å, c = 9.4801(19)(8) Å; β = 92.76(3)º, and Z = 4.[1] The structure is stabilized by intermolecular hydrogen bonds and weak π···π interactions, forming a three-dimensional network.[1]

Q2: Which solvents are commonly used for the crystallization of indole derivatives like this compound?

For indole derivatives, a common strategy is to use a solvent system where the compound is soluble at high temperatures and sparingly soluble at lower temperatures. A mixture of methanol and water has been shown to be effective for the crystallization of crude indole.[2] Given the hydroxyl group in this compound, polar protic solvents are a good starting point. A mixture of chloroform and ethanol has been used for the crystallization of the structurally related compound 4-(2-hydroxyethyl)phenol.

Q3: What is "oiling out" and how can I prevent it during the crystallization of this compound?

"Oiling out" is the separation of the dissolved compound as a liquid instead of a solid during cooling.[3] This often happens when the solution is too concentrated or cooled too rapidly, especially if the melting point of the compound is lower than the temperature of the solution.[3] To prevent this, you can try using a more dilute solution by adding more solvent.[3] A slower cooling rate can also be beneficial. If oiling out persists, consider changing the solvent system.

Q4: My crystallization yield of this compound is very low. What are the possible causes and solutions?

A low yield can result from several factors. One common reason is using too much solvent, which leads to a significant amount of the compound remaining in the mother liquor.[3] To check for this, you can take a small sample of the mother liquor and evaporate the solvent to see if a substantial amount of solid remains.[3] If so, you can try to recover more product by concentrating the mother liquor and cooling it again. Another possibility is incomplete precipitation, which can be addressed by allowing more time for crystallization at a lower temperature.

Q5: No crystals are forming in my solution of this compound. What steps can I take to induce crystallization?

If your solution is supersaturated but no crystals have formed, nucleation may be kinetically hindered. You can try to induce crystallization by:

  • Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

  • Seeding: If you have a few crystals of this compound, adding a single, small crystal to the supersaturated solution can induce crystallization.

  • Reducing the temperature: Placing the solution in an ice bath or refrigerator can further decrease the solubility and promote nucleation.

  • Concentrating the solution: If the solution is not sufficiently supersaturated, you can evaporate some of the solvent and allow it to cool again.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Oiling Out Solution is too concentrated. Cooling is too rapid. Inappropriate solvent.Add more solvent to dilute the solution.[3] Allow the solution to cool more slowly. Try a different solvent or solvent mixture.
No Crystal Formation Solution is not supersaturated. Nucleation is inhibited.Evaporate some of the solvent to increase the concentration.[3] Scratch the inner surface of the flask with a glass rod. Add a seed crystal. Cool the solution to a lower temperature.
Low Crystal Yield Too much solvent was used.[3] Incomplete precipitation. Premature filtration.Concentrate the mother liquor to recover more product.[3] Allow more time for crystallization at a low temperature. Ensure the solution is thoroughly cooled before filtration.
Rapid Crystal Formation The solution is too supersaturated.Reheat the solution and add a small amount of additional solvent to achieve a slower crystallization rate upon cooling.[3]
Colored Crystals Impurities are present in the crude material.Consider a pre-crystallization purification step such as charcoal treatment to remove colored impurities.

Experimental Protocols

Protocol 1: Cooling Crystallization of this compound

This protocol is a general guideline and may require optimization based on the purity of the starting material and the desired crystal characteristics.

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of ethanol and water). Stir the solution while heating to ensure complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath or a refrigerator for at least one hour to maximize crystal precipitation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Anti-Solvent Crystallization of this compound

This method is useful if a suitable single solvent for cooling crystallization cannot be found.

  • Dissolution: Dissolve the crude this compound in a small amount of a solvent in which it is highly soluble (the "solvent").

  • Anti-Solvent Addition: Slowly add an "anti-solvent" (a solvent in which the compound is poorly soluble) to the stirred solution until it becomes slightly turbid.

  • Re-dissolution: Add a few drops of the "solvent" back into the solution until the turbidity just disappears.

  • Cooling and Crystal Growth: Allow the solution to stand undisturbed at room temperature or in a cool place. Crystals should form as the solvent slowly evaporates or as the solution cools.

  • Crystal Collection, Washing, and Drying: Follow steps 5-7 from Protocol 1.

Visualizations

TroubleshootingWorkflow start Start Crystallization Experiment observe Observe Outcome start->observe crystals_ok Good Crystals Formed observe->crystals_ok Success no_crystals No Crystals observe->no_crystals Issue oiling_out Oiling Out observe->oiling_out Issue low_yield Low Yield observe->low_yield Issue end End crystals_ok->end action_no_crystals Induce Nucleation: - Scratch Flask - Seed Crystals - Lower Temperature - Concentrate Solution no_crystals->action_no_crystals action_oiling_out Adjust Conditions: - Add More Solvent - Slow Cooling Rate - Change Solvent oiling_out->action_oiling_out action_low_yield Optimize Recovery: - Concentrate Mother Liquor - Ensure Complete Cooling - Check Filtration Time low_yield->action_low_yield action_no_crystals->observe Retry action_oiling_out->observe Retry action_low_yield->observe Retry

Caption: Troubleshooting workflow for crystallization experiments.

DopamineSignaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Tyrosine Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase Dopamine_pre Dopamine LDOPA->Dopamine_pre DOPA Decarboxylase VMAT2 VMAT2 Dopamine_pre->VMAT2 Vesicular Release Synaptic_Cleft VMAT2->Synaptic_Cleft Vesicular Release DAT Dopamine Transporter (DAT) D2R D2 Receptor G_protein Gi/o D2R->G_protein AC Adenylyl Cyclase G_protein->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Cellular_Response Ropinirole Ropinirole (from this compound) Ropinirole->D2R Agonist Synaptic_Cleft->DAT Reuptake Synaptic_Cleft->D2R

Caption: Simplified dopamine signaling pathway and the action of Ropinirole.

References

Reducing impurities in Ropinirole synthesis from intermediate 5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Ropinirole, with a specific focus on reducing impurities arising from the N-alkylation of Intermediate 5.

Introduction to the Key Synthesis Step

A crucial step in a common synthesis route for Ropinirole is the N-alkylation of Intermediate 5 (4-(2-bromoethyl)-1,3-dihydro-2H-indol-2-one) with di-n-propylamine. While seemingly straightforward, this reaction is often accompanied by the formation of several process-related impurities that can affect the yield and purity of the final active pharmaceutical ingredient (API). This guide will address the most common challenges encountered during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities formed during the reaction of Intermediate 5 with di-n-propylamine?

A1: The primary impurities of concern in this step are:

  • Elimination By-product: 4-vinyl-1,3-dihydro-2H-indol-2-one, formed through a competing elimination reaction. This is often the most significant impurity in terms of yield loss.[1][2]

  • Oxidative Impurity (Isatin Derivative): 4-(2-(dipropylamino)ethyl)-1H-indol-2,3-dione hydrochloride (Ropinirole Impurity C). This impurity can form due to oxidation of the indolinone ring.[3][4][5]

  • Des-propyl Impurity: 4-[2-(propylamino)ethyl]-1,3-dihydro-2H-indol-2-one hydrochloride (Ropinirole Impurity A). This impurity may arise from mono-propylated contaminants in the di-n-propylamine starting material or from de-alkylation side reactions.[3][5]

Q2: What is the general reaction scheme for the formation of Ropinirole and the major elimination by-product from Intermediate 5?

A2: The reaction involves a nucleophilic substitution of the bromide in Intermediate 5 by di-n-propylamine. However, a competing elimination reaction (E2) can occur, leading to the formation of a vinyl derivative.

cluster_main Ropinirole Synthesis from Intermediate 5 Intermediate_5 Intermediate 5 (4-(2-bromoethyl)-1,3-dihydro-2H-indol-2-one) Ropinirole Ropinirole (Desired Product) Intermediate_5->Ropinirole Nucleophilic Substitution (SN2) Elimination_Impurity Elimination Impurity (4-vinyl-1,3-dihydro-2H-indol-2-one) Intermediate_5->Elimination_Impurity Elimination (E2) Di_n_propylamine Di-n-propylamine

Caption: Reaction pathways from Intermediate 5.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during the synthesis.

Issue 1: High Levels of the Elimination By-product (4-vinyl-1,3-dihydro-2H-indol-2-one)

Question: My reaction is producing a significant amount of the elimination by-product, leading to low yields of Ropinirole. How can I minimize this side reaction?

Answer: The formation of the elimination by-product is a well-documented issue, with some processes reporting up to 40% of this impurity.[1][2] The most effective strategy to mitigate this is to modify Intermediate 5 to have a better leaving group that favors substitution over elimination.

Recommended Solution: Use of a Sulfonate Ester Intermediate

Replacing the bromo leaving group with a sulfonate ester, such as a tosylate (-OTs), has been shown to dramatically reduce the formation of the elimination by-product and increase the yield of Ropinirole.[1][6]

Data on Leaving Group Effect on Product Distribution

Leaving Group on IntermediateReaction PathwayTypical Product YieldReference
Bromo (-Br)Substitution (Ropinirole)~50-60%[1][2]
Elimination (By-product)up to 40%[1][2]
Tosylate (-OTs)Substitution (Ropinirole)~88%[1]
Elimination (By-product)Significantly Reduced[6]

Experimental Protocol: Preparation of the Tosylate Intermediate

A detailed protocol for the synthesis of the tosylate intermediate from 4-(2-hydroxyethyl)indolin-2-one is provided in the "Experimental Protocols" section below.

Start High Elimination By-product? Check_LG Check Leaving Group on Intermediate 5 Start->Check_LG Is_Bromo Is it Bromo (-Br)? Check_LG->Is_Bromo Modify_LG Modify Synthesis to Use a Sulfonate Ester (e.g., -OTs) Leaving Group Is_Bromo->Modify_LG Yes Other_Factors Optimize other parameters: - Lower Temperature - Aprotic Solvent - Non-bulky Base Is_Bromo->Other_Factors No Proceed Proceed with N-alkylation Modify_LG->Proceed End Reduced Elimination By-product Proceed->End Other_Factors->Proceed

Caption: Troubleshooting workflow for high elimination.

Issue 2: Presence of Oxidative Impurity (Ropinirole Impurity C)

Question: My final product is contaminated with the isatin derivative (Impurity C). What causes this and how can I remove it?

Answer: The formation of 4-(2-(dipropylamino)ethyl)-1H-indol-2,3-dione hydrochloride is due to the oxidation of the 3-position of the indolinone ring.[4][7] This can occur during the synthesis or upon storage. While preventing its formation entirely can be challenging, there are effective purification methods.

Recommended Solution: Purification via Imine Derivative Formation

A patented method for removing this impurity involves reacting the crude Ropinirole product with a nitrogenous base, such as hydroxylamine hydrochloride or hydrazine hydrate.[4][8] The isatin impurity reacts to form a water-soluble imine derivative, which can then be easily removed during an aqueous workup.

Experimental Protocol: Purification of Ropinirole via Imine Formation

A general protocol for this purification method is provided in the "Experimental Protocols" section.

Issue 3: Presence of Des-propyl Impurity (Ropinirole Impurity A)

Question: I am observing the des-propyl impurity in my product. What is the source and how can it be removed?

Answer: The presence of 4-[2-(propylamino)ethyl]-1,3-dihydro-2H-indol-2-one hydrochloride can be due to impurities in the di-n-propylamine starting material or potential de-alkylation side reactions.

Recommended Solution: pH-Controlled Extractive Purification

This impurity, along with Ropinirole, is basic. A multi-step biphasic extraction at controlled pH values can be used to effectively separate these closely related compounds.[9]

Data for pH-Controlled Extractive Separation

pH of Aqueous LayerCompound Selectively Removed into Aqueous PhaseReference
9.0 - 9.2Des-N-propyl Ropinirole (Impurity A)[9]
> 12N-hydroxy-Ropinirole[9]

Experimental Protocol: pH-Controlled Biphasic Extraction

A detailed protocol for this extractive purification is provided in the "Experimental Protocols" section.

Crude_Product Crude Ropinirole (in organic solvent) Extraction_1 Biphasic Extraction with Aqueous Buffer at pH 9.0-9.2 Crude_Product->Extraction_1 Aqueous_1 Aqueous Layer: Contains Des-propyl Impurity Extraction_1->Aqueous_1 Organic_1 Organic Layer: Contains Ropinirole and other impurities Extraction_1->Organic_1 Extraction_2 Biphasic Extraction with Aqueous Base at pH > 12 Organic_1->Extraction_2 Aqueous_2 Aqueous Layer: Contains N-hydroxy-Ropinirole Extraction_2->Aqueous_2 Organic_2 Organic Layer: Purified Ropinirole Extraction_2->Organic_2 Final_Product Pure Ropinirole Organic_2->Final_Product

Caption: Workflow for pH-controlled extractive purification.

Experimental Protocols

Protocol 1: Synthesis of 4-(2-(Tosyloxy)ethyl)-1,3-dihydro-2H-indol-2-one (Tosylate Intermediate)

This protocol describes the conversion of the hydroxyl intermediate to the tosylate intermediate, which is a superior precursor to Intermediate 5 for the N-alkylation step.[6]

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 equivalents) or pyridine (2.0 equivalents), to the solution.

  • Tosyl Chloride Addition: Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) in the same solvent to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Purification of Ropinirole via Imine Formation to Remove Impurity C

This protocol is a general guide based on the principles described in the patent literature.[4][8]

  • Dissolution: Dissolve the crude Ropinirole base or its hydrochloride salt in a suitable solvent (e.g., methanol, ethanol).

  • Reagent Addition: Add a nitrogenous base such as hydroxylamine hydrochloride (1.5 - 2.0 equivalents relative to the estimated amount of Impurity C).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours. Monitor the disappearance of Impurity C by HPLC.

  • pH Adjustment (Optional): If starting with the hydrochloride salt, adjust the pH of the reaction mixture to 9-10 with a suitable base (e.g., sodium hydroxide solution) to precipitate the Ropinirole free base.

  • Extraction: Extract the Ropinirole free base into a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). The water-soluble imine derivative of Impurity C will remain in the aqueous layer.

  • Isolation: Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain purified Ropinirole base. This can then be converted to the hydrochloride salt if desired.

Protocol 3: pH-Controlled Biphasic Extractive Purification

This protocol is based on the method described for removing basic impurities.[9]

  • Initial Dissolution: Dissolve the crude Ropinirole base in a water-immiscible organic solvent such as toluene or methyl tert-butyl ether (MTBE).

  • Step 1: Removal of Des-propyl Impurity (Impurity A):

    • Add an aqueous buffer solution with a pH of 9.0-9.2 to the organic solution.

    • Stir the biphasic mixture vigorously for 15-30 minutes.

    • Separate the layers. The aqueous layer will contain the protonated Des-propyl Impurity.

    • Repeat this extraction step 1-2 times for efficient removal.

  • Step 2: Removal of N-hydroxy-Ropinirole:

    • To the organic layer from the previous step, add an aqueous solution with a pH greater than 12 (e.g., 0.1 M NaOH).

    • Stir the mixture and separate the layers. The aqueous layer will contain the N-hydroxy-Ropinirole.

  • Final Workup:

    • Wash the remaining organic layer with water to remove any residual base.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified Ropinirole base.

Disclaimer: These protocols are intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions. Reaction conditions may require optimization based on the specific scale and equipment used.

References

Technical Support Center: Optimization of Catalytic Hydrogenation in Indolin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the catalytic hydrogenation for the synthesis of indolin-2-ones.

Troubleshooting Guide

This guide addresses common issues encountered during the catalytic hydrogenation of indole derivatives to synthesize indolin-2-ones, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Catalyst Inactivity: The catalyst may be poisoned or deactivated. The cyclic secondary amine product (indoline) can poison the metal catalyst.[1] 2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the specific substrate. 3. Low Hydrogen Pressure: The hydrogen pressure may be insufficient to drive the reaction forward efficiently.[1] 4. Substrate Deactivation: Electron-withdrawing groups on the indole ring can deactivate the substrate.[1] 5. Mass Transfer Limitations: Poor mixing can limit the contact between hydrogen gas, the substrate, and the catalyst.1. Catalyst Selection & Handling: Use fresh, high-quality catalyst. Consider catalysts less prone to amine poisoning. If reusing a catalyst, ensure proper washing and activation procedures. 2. Optimize Catalyst Loading: Systematically increase the catalyst loading (e.g., in 2 mol% increments) to find the optimal concentration. For challenging substrates, higher loadings may be necessary.[1] 3. Increase Hydrogen Pressure: Gradually increase the hydrogen pressure. An optimal pressure of 30 bar has been reported for Pt/C catalyzed hydrogenation of indole.[1] 4. Modify Reaction Conditions for Deactivated Substrates: For substrates with electron-withdrawing groups, consider increasing catalyst loading, hydrogen pressure, or reaction temperature. 5. Improve Agitation: Ensure vigorous stirring to improve the dissolution of hydrogen gas and maintain the catalyst in suspension.
Poor Selectivity (Over-hydrogenation) 1. Harsh Reaction Conditions: High hydrogen pressure, high temperature, or prolonged reaction times can lead to the formation of byproducts like octahydroindole.[1] 2. Catalyst Choice: Some catalysts are more prone to over-hydrogenation than others.1. Milder Conditions: Reduce hydrogen pressure, lower the reaction temperature, and monitor the reaction closely to stop it once the starting material is consumed. A pressure of 10 bar showed 100% selectivity but a lower conversion rate in one study.[1] 2. Catalyst Screening: Screen different catalysts. For instance, Pt/Al2O3 or Pd/C have shown increased selectivity compared to Pt/C, although they might be less active.[1]
Formation of Polymeric Byproducts 1. Acid-Catalyzed Polymerization: The use of Brønsted acids to activate the indole ring can also promote polymerization, especially for unsubstituted or 2-substituted indoles.[1]1. Optimize Acid Additive: Carefully select the Brønsted acid and optimize its concentration. p-Toluenesulfonic acid has been used successfully.[1] 2. Substrate Protection: Consider using N-protected indoles to prevent polymerization, although this adds extra steps to the synthesis.
Inconsistent Results 1. Variability in Catalyst Activity: Different batches of catalyst can have varying activity. 2. Trace Impurities: Impurities in the solvent or starting material can poison the catalyst. 3. Atmosphere Control: Inadequate inerting of the reaction vessel can leave oxygen, which can affect the catalyst.1. Standardize Catalyst: Use a catalyst from a single, reliable batch for a series of experiments. 2. Purify Reagents: Use high-purity, dry solvents and purify the starting materials if necessary. 3. Ensure Inert Atmosphere: Thoroughly purge the reaction vessel with an inert gas (e.g., argon or nitrogen) before introducing hydrogen.

Frequently Asked Questions (FAQs)

Q1: Why is the hydrogenation of the indole ring to an indoline challenging?

A1: The hydrogenation of indole is difficult due to the high resonance stabilization of its aromatic nucleus.[1] Disrupting this aromaticity requires specific catalytic systems and conditions. Furthermore, the reaction can be complicated by side reactions such as over-hydrogenation to octahydroindole and catalyst poisoning by the basic indoline product.[1]

Q2: What is the role of a Brønsted acid in the catalytic hydrogenation of indoles?

A2: A Brønsted acid is often used as a co-catalyst to activate the indole ring. Under acidic conditions, the indole is protonated at the C-3 position, generating an iminium ion. This disrupts the aromaticity of the indole ring, making it more susceptible to hydrogenation.[1]

Acid_Catalyzed_Hydrogenation cluster_input Reactants cluster_output Product Indole Indole Iminium_Ion Iminium Ion Intermediate Indole->Iminium_Ion Protonation at C-3 Bronsted_Acid Brønsted Acid (H⁺) Indoline Indoline Iminium_Ion->Indoline Hydrogenation H2_Catalyst H₂ / Catalyst (e.g., Pt/C)

Caption: Mechanism of Brønsted acid-induced catalytic hydrogenation of indole.

Q3: Which catalysts are commonly used for indole hydrogenation?

A3: A variety of catalysts can be used, with the choice depending on the substrate and desired selectivity.

  • Platinum on Carbon (Pt/C): An inexpensive and commercially available catalyst that has shown high activity.[1]

  • Palladium on Carbon (Pd/C): Can offer increased selectivity against over-hydrogenation compared to Pt/C, but may be less active.[1]

  • Rhodium (Rh), Ruthenium (Ru), and Iridium (Ir) complexes: Often used for asymmetric hydrogenation to produce chiral indolines.[2]

Q4: How can I prevent over-hydrogenation to octahydroindole?

A4: Over-hydrogenation can be minimized by carefully controlling the reaction conditions. Strategies include:

  • Lowering Hydrogen Pressure: Reducing the pressure can slow down the subsequent hydrogenation of the indoline ring.

  • Optimizing Reaction Time: Monitoring the reaction progress and stopping it as soon as the indole starting material is consumed.

  • Choosing a More Selective Catalyst: As mentioned, Pd/C or Pt/Al2O3 may offer better selectivity than Pt/C.[1]

  • For N-methylindole: Both catalyst loading and hydrogen pressure may need to be decreased as it is easily over-reduced.[1]

Q5: What solvents are suitable for this reaction?

A5: The choice of solvent can significantly impact the reaction. While ethanol is commonly used, recent developments have highlighted water as a green and effective solvent, particularly in acid-induced heterogeneous catalytic hydrogenations.[1] For asymmetric hydrogenations using iridium catalysts, chlorinated solvents like chloroform (CHCl3) have shown good results.[2]

Experimental Protocols

General Protocol for Heterogeneous Catalytic Hydrogenation of Indole

This protocol is a representative example based on methodologies reported in the literature.[1] Researchers should optimize conditions for their specific substrate.

Materials:

  • Indole substrate

  • Catalyst (e.g., 10% Pt/C)

  • Brønsted acid (e.g., p-toluenesulfonic acid)

  • Solvent (e.g., deionized water)

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • High-pressure autoclave equipped with a magnetic stirrer and pressure gauge.

  • Standard laboratory glassware.

Experimental_Workflow A 1. Charge Reactor B Add indole substrate, catalyst, Brønsted acid, and solvent to autoclave. A->B C 2. Inerting D Seal autoclave and purge with inert gas (3x cycles). C->D E 3. Pressurization F Pressurize with H₂ to the desired pressure (e.g., 30 bar). E->F G 4. Reaction H Stir at room temperature. Monitor progress (TLC/GC/LC-MS). G->H I 5. Work-up J Vent H₂ carefully. Filter catalyst. Extract and purify product. I->J

Caption: General experimental workflow for catalytic hydrogenation.

Procedure:

  • Reactor Setup: To a glass liner of a high-pressure autoclave, add the indole substrate, the catalyst (e.g., 5-10 mol%), the Brønsted acid (e.g., 1 equivalent), and the solvent.

  • Sealing and Purging: Place the glass liner in the autoclave and seal the reactor. Purge the system with an inert gas (e.g., argon) three times to remove all oxygen.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 30 bar).

  • Reaction: Begin vigorous stirring and allow the reaction to proceed at room temperature. Monitor the reaction progress by periodically taking samples (after carefully venting the reactor) and analyzing them by TLC, GC, or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas in a well-ventilated fume hood. Open the reactor, and filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate can then be neutralized, extracted with an appropriate organic solvent, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.

Data Presentation

Table 1: Optimization of Reaction Conditions for Hydrogenation of Indole to Indoline[1]
EntryCatalystAcid AdditiveSolventH₂ (bar)Time (h)Conversion (%)Selectivity (%)
1Pt/C-EtOH5022100/0
2Pt/CTFAEtOH50210080/20
3Pt/Cp-TSAWater302100100
4Pd/Cp-TSAWater30280100
5Pt/Al₂O₃p-TSAWater30275100
6Pt/Cp-TSAWater10236100

Data synthesized from a study by Kumar, et al., focusing on heterogeneous catalytic hydrogenation in water.

Table 2: Effect of Solvent on Asymmetric Hydrogenation of 2-Phenyl-1H-indole[2]
EntrySolventConversion (%)Enantiomeric Excess (ee, %)
1Toluene7591
2DCM8092
3DCE8593
4CHCl₃8794
5Ethyl AcetateTrace-
6EtOHTrace-

Data adapted from a study by Zhang, et al., on Ir-catalyzed asymmetric hydrogenation.

References

Addressing cytotoxicity issues of indolin-2-one derivatives in non-cancerous cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering cytotoxicity issues with indolin-2-one derivatives in non-cancerous cell lines.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Issue 1: Higher-than-Expected Cytotoxicity in Non-Cancerous Cell Lines

Question: My indolin-2-one derivative shows significant cytotoxicity in my non-cancerous control cell line, even at low concentrations. What could be the cause and how can I address it?

Answer: Unexpected cytotoxicity in non-cancerous cells is a common challenge, often stemming from off-target effects or experimental conditions. Here’s a step-by-step approach to troubleshoot this issue:

  • Verify Compound Integrity and Purity:

    • Action: Confirm the identity and purity of your compound using analytical methods like HPLC or mass spectrometry. Impurities from synthesis can have their own cytotoxic profiles.

    • Rationale: To ensure the observed effects are from the indolin-2-one derivative itself and not a contaminant.

  • Optimize Compound Concentration:

    • Action: Perform a comprehensive dose-response curve to determine the IC50 value in your non-cancerous cell line. Start with a wide range of concentrations to identify a potential therapeutic window.

    • Rationale: Off-target effects are often concentration-dependent. Using the lowest effective concentration can minimize toxicity in non-cancerous cells.

  • Assess for Off-Target Kinase Activity:

    • Action: If you suspect off-target kinase activity, consider performing a kinome profiling assay. This can identify unintended kinase targets of your compound.

    • Rationale: Many indolin-2-one derivatives are kinase inhibitors, and the ATP-binding pocket is conserved across many kinases, leading to potential off-target inhibition. For example, some kinase inhibitors have been shown to have off-target effects on kinases like AMP-activated protein kinase (AMPK) or Ribosomal S6 Kinase (RSK), which can contribute to cardiotoxicity.

  • Control for Solvent Toxicity:

    • Action: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤0.5%).

    • Rationale: Solvents can induce cytotoxicity, masking the true effect of your compound. Always include a vehicle-only control.

  • Consider the Health and Passage Number of Your Cells:

    • Action: Use healthy, low-passage number cells for your experiments.

    • Rationale: Cells at high passage numbers can have altered phenotypes and drug sensitivities.

Issue 2: Poor Solubility and Compound Precipitation

Question: My indolin-2-one derivative is precipitating in the cell culture medium. How can I improve its solubility and get reliable results?

Answer: Poor aqueous solubility is a known issue for many indolin-2-one derivatives. Precipitation can lead to inaccurate effective concentrations and physical stress on the cells.

  • Stock Solution Preparation:

    • Action: Ensure your compound is fully dissolved in a suitable organic solvent (e.g., DMSO) before preparing your working solutions. Gentle warming or sonication of the stock solution can aid dissolution.

    • Rationale: A homogenous stock solution is crucial for accurate serial dilutions.

  • Working Solution Preparation:

    • Action: When diluting the stock solution into your aqueous cell culture medium, add the stock solution to the medium while vortexing or gently mixing to facilitate dispersion.

    • Rationale: This helps to avoid immediate precipitation upon contact with the aqueous environment.

  • Test Solubility Limits:

    • Action: Before conducting your cytotoxicity assay, determine the solubility limit of your compound in the cell culture medium. This can be done by preparing serial dilutions and observing for precipitation, or by measuring turbidity with a spectrophotometer.

    • Rationale: Data from concentrations above the solubility limit will be unreliable.

  • Consider Formulation Strategies:

    • Action: For compounds with persistent solubility issues, you may need to consider formulation strategies such as the use of solubilizing agents or different delivery vehicles, ensuring these are also tested for their own cytotoxicity.

    • Rationale: To achieve the desired concentrations without precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of cytotoxicity for indolin-2-one derivatives in non-cancerous cells?

A1: While the intended mechanism in cancer cells is often the inhibition of specific kinases involved in proliferation and survival, cytotoxicity in non-cancerous cells can arise from:

  • On-target toxicity: Inhibition of the target kinase in normal cells where it plays a physiological role.

  • Off-target toxicity: Inhibition of other kinases or proteins essential for the survival of normal cells. For example, some multi-kinase inhibitors have been associated with cardiotoxicity due to off-target inhibition of kinases like AMPK.

  • Induction of Apoptosis: Some derivatives can induce programmed cell death (apoptosis) through pathways like the intrinsic mitochondrial pathway, which can be triggered by cellular stress.

  • Cell Cycle Arrest: Interference with the cell cycle at various checkpoints can lead to a halt in proliferation and subsequent cell death.

Q2: How can I differentiate between apoptosis and necrosis induced by my compound?

A2: You can use an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry.

  • Early Apoptosis: Cells will be Annexin V positive and PI negative.

  • Late Apoptosis/Necrosis: Cells will be both Annexin V and PI positive.

  • Necrosis: Cells will be Annexin V negative and PI positive.

Q3: My MTT assay results are not correlating with other cytotoxicity assays. Why might this be?

A3: The MTT assay measures metabolic activity, specifically the activity of mitochondrial reductases. Discrepancies can occur if your indolin-2-one derivative:

  • Interferes with cellular metabolism: The compound might increase metabolic activity at certain concentrations as a stress response, leading to an apparent increase in viability.

  • Chemically interacts with the MTT reagent: Some compounds can directly reduce the MTT tetrazolium salt, leading to a false positive signal. It is always recommended to use an orthogonal assay, such as the LDH release assay which measures membrane integrity, to confirm your results.

Q4: How can I minimize the cytotoxicity of my indolin-2-one derivative in non-cancerous cells while maintaining its anti-cancer efficacy?

A4:

  • Optimize Concentration: Use the lowest concentration that shows efficacy in cancer cells but has minimal impact on non-cancerous cells.

  • Combination Therapy: Consider using your compound in combination with other agents. This may allow you to use a lower, less toxic concentration of your indolin-2-one derivative.

  • Structural Modification: If you are in the drug development phase, medicinal chemistry efforts can be directed towards modifying the compound to improve its selectivity for the cancer target over off-targets.

Data Presentation

Table 1: Cytotoxicity (IC50) of Selected Indolin-2-One Derivatives in Non-Cancerous Cell Lines

Compound IDNon-Cancerous Cell LineCell TypeIC50 (µM)Reference
Raji 10MDCKMadin-Darby canine kidney> 60[1]
Raji 16MDCKMadin-Darby canine kidney> 60[1]
Compound 8l MCF10AHuman breast epithelialSafer with lesser cytotoxicity[2]
Compound 8f MCF10AHuman breast epithelialSafer with lesser cytotoxicity[2]
Compound 8i MCF10AHuman breast epithelialSafer with lesser cytotoxicity[2]
Compound 8o MCF10AHuman breast epithelialSafer with lesser cytotoxicity[2]

Note: "Safer with lesser cytotoxicity" indicates that the IC50 was significantly higher than in the tested cancer cell lines, suggesting a favorable therapeutic window.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is for assessing cell viability based on mitochondrial metabolic activity.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the indolin-2-one derivative in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only and untreated controls.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Release Assay for Cytotoxicity

This protocol measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).

  • Sample Collection:

    • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction:

    • Add 50 µL of the stop solution provided in the kit to each well.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

Protocol 3: Annexin V/PI Staining for Apoptosis

This protocol differentiates between live, apoptotic, and necrotic cells using flow cytometry.

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and treat with the indolin-2-one derivative for the desired time.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-free dissociation solution.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Cell Washing:

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

Mandatory Visualization

G start Unexpected Cytotoxicity in Non-Cancerous Cells solubility Check Compound Solubility and Precipitation start->solubility Is the compound soluble? concentration Optimize Compound Concentration (Dose-Response Curve) start->concentration Is the concentration optimized? solvent Verify Solvent Concentration (e.g., DMSO <= 0.5%) start->solvent Is the vehicle control clean? cell_health Assess Cell Health and Passage Number start->cell_health Are the cells healthy? solubility->concentration off_target Investigate Off-Target Effects concentration->off_target solvent->cell_health cell_health->off_target kinome Kinome Profiling off_target->kinome Suspect kinase off-targets? orthogonal Use Orthogonal Cytotoxicity Assay (e.g., LDH, Annexin V) off_target->orthogonal Inconsistent assay results? end Identify Source of Cytotoxicity kinome->end orthogonal->end

Caption: Troubleshooting workflow for unexpected cytotoxicity.

G cluster_extracellular Extracellular cluster_intracellular Intracellular Indolin2one Indolin-2-one Derivative RTK_on On-Target RTK (e.g., VEGFR, PDGFR) Indolin2one->RTK_on Inhibition RTK_off Off-Target Kinase (e.g., AMPK) Indolin2one->RTK_off Inhibition (Off-target) Prolif_path Proliferation/Survival Pathway RTK_on->Prolif_path Blocks Toxicity_path Cellular Stress/Toxicity Pathway RTK_off->Toxicity_path Activates Apoptosis Apoptosis Prolif_path->Apoptosis Leads to (in cancer cells) Toxicity_path->Apoptosis Leads to (in normal cells)

Caption: Potential on-target vs. off-target signaling.

G seed 1. Seed cells in 96-well plate incubate1 2. Incubate 24h seed->incubate1 treat 3. Treat with Indolin-2-one derivative incubate1->treat incubate2 4. Incubate (e.g., 24-72h) treat->incubate2 add_mtt 5. Add MTT reagent incubate2->add_mtt incubate3 6. Incubate 2-4h add_mtt->incubate3 solubilize 7. Solubilize formazan (DMSO) incubate3->solubilize read 8. Read absorbance at 570nm solubilize->read

Caption: Experimental workflow for the MTT assay.

References

Technical Support Center: Enhancing the Selectivity of Indolin-2-one Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with indolin-2-one based kinase inhibitors. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts to improve inhibitor selectivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the experimental validation and optimization of indolin-2-one based kinase inhibitors.

Issue 1: Inconsistent IC50 Values in Kinase Assays

  • Question: We are observing significant variability in our IC50 values for the same indolin-2-one compound between experiments. What are the potential causes?

  • Answer: Inconsistent IC50 values are a frequent challenge and can stem from several factors.[1][2] Key areas to investigate include:

    • Compound Solubility and Aggregation: Indolin-2-one derivatives can have poor aqueous solubility. Ensure your compound is fully dissolved in a suitable solvent like DMSO before diluting it into the assay buffer. Precipitation upon dilution can lead to inaccurate effective concentrations. The formation of compound aggregates can also lead to non-specific inhibition.[2]

    • Assay Conditions: Variations in ATP concentration, enzyme concentration, substrate concentration, incubation time, and temperature can all significantly impact the apparent IC50 value. For ATP-competitive inhibitors, the measured IC50 is highly dependent on the ATP concentration used in the assay.[1]

    • Reagent Quality: Ensure the kinase enzyme is active and has not undergone multiple freeze-thaw cycles. Use high-purity ATP and substrates, and prepare fresh buffers for each experiment.

    • Experimental Execution: Inaccuracies in serial dilutions, variability in pipetting, and plate reader settings can all contribute to inconsistent results.

Issue 2: Poor Aqueous Solubility of the Inhibitor

  • Question: Our new indolin-2-one based inhibitor precipitates when we dilute the DMSO stock into our aqueous assay buffer. How can we address this?

  • Answer: This is a common problem for many small molecule kinase inhibitors. Here are several strategies to improve solubility:

    • Optimize Solvent Concentration: While DMSO is a common solvent, its final concentration in the assay should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts.

    • Use of Co-solvents and Excipients: For in vitro assays, the inclusion of a small amount of a non-ionic detergent, such as Triton X-100 (typically around 0.01%), can help disrupt compound aggregates. Bovine Serum Albumin (BSA) can also sometimes help maintain the solubility of hydrophobic compounds.[2]

    • pH Adjustment: Many kinase inhibitors are weak bases and are more soluble at a lower pH. If your compound has an ionizable group, adjusting the pH of the assay buffer may improve solubility.

    • Sonication: Briefly sonicating the solution after dilution can help to redissolve fine precipitates.

Issue 3: Discrepancy Between Biochemical and Cell-Based Assay Potency

  • Question: Our inhibitor shows high potency in a biochemical (cell-free) kinase assay, but is much less effective in our cell-based assays. What could be the reason for this discrepancy?

  • Answer: This is a common observation in drug discovery and can be attributed to several factors:

    • Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.

    • Plasma Protein Binding: If your cell-based assays are performed in media containing serum, the inhibitor may bind to plasma proteins, reducing the free concentration available to inhibit the target kinase.

    • High Intracellular ATP Concentration: The concentration of ATP in cells (mM range) is much higher than that typically used in biochemical assays (µM range). For ATP-competitive inhibitors, this high intracellular ATP concentration can outcompete the inhibitor, leading to a decrease in apparent potency.[1]

    • Efflux Pumps: The inhibitor may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport the compound out of the cell.

    • Inhibitor Metabolism: The compound may be rapidly metabolized by enzymes within the cell, reducing its effective concentration.

Issue 4: Unexpected Phenotype or Off-Target Effects

  • Question: Our experimental results show cellular effects that cannot be explained by the inhibition of the primary target kinase. How can we determine if these are off-target effects?

  • Answer: Identifying off-target effects is crucial for developing selective inhibitors. The following approaches are recommended:

    • Kinome Profiling: The most direct method is to screen your inhibitor against a large panel of kinases (a "kinome scan"). This provides a broad view of the inhibitor's selectivity and identifies potential off-target interactions.

    • Rescue Experiments: If the observed phenotype is due to on-target activity, it should be possible to "rescue" or reverse the effect by overexpressing a mutated form of the target kinase that is resistant to the inhibitor.[3]

    • Western Blot Analysis of Downstream Pathways: Analyze the phosphorylation status of key downstream substrates of both the intended target and potential off-targets to see which pathways are being affected at the cellular level.

Quantitative Data on Inhibitor Selectivity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of several indolin-2-one based kinase inhibitors against a panel of kinases. Lower IC50 values indicate higher potency. This data can be used to compare the selectivity profiles of these compounds.

Table 1: IC50 Values of Sunitinib and Axitinib Against a Panel of Kinases

Kinase TargetSunitinib (IC50, nM)Axitinib (IC50, nM)
VEGFR1 750.1
VEGFR2 800.2
VEGFR3 380.1 - 0.3
PDGFRα 305.0
PDGFRβ 21.6
c-Kit 551.7
FLT3 21>1000
RET 1-10>1000
CSF1R 35Not Reported

Data compiled from multiple sources.[4][5][6][7][8][9]

Table 2: IC50 Values of Pazopanib and Regorafenib Against a Panel of Kinases

Kinase TargetPazopanib (IC50, nM)Regorafenib (IC50, nM)
VEGFR1 10 - 1513
VEGFR2 304.2
VEGFR3 4746
PDGFRα 71Not Reported
PDGFRβ 8422
c-Kit 747
FGFR1 Not Reported202
FGFR3 Not ReportedNot Reported
RET Not Reported1.5
Raf-1 Not Reported2.5
B-Raf Not Reported28

Data compiled from multiple sources.[10][11][12][13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of indolin-2-one based kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the IC50 of an inhibitor against a purified kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Indolin-2-one inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP solution

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Inhibitor Dilution: Prepare a serial dilution of the indolin-2-one inhibitor in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup:

    • To the wells of a 384-well plate, add 5 µL of the serially diluted inhibitor or vehicle (for control wells).

    • Add 10 µL of a solution containing the kinase and substrate in assay buffer to each well.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Kinase Reaction:

    • Add 10 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection:

    • Add the detection reagent from the luminescence-based kinase assay kit according to the manufacturer's instructions to stop the kinase reaction and initiate the luminescence signal.

    • Incubate for the recommended time to allow the signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Protocol 2: Cellular Phosphorylation Assay (Western Blot)

This protocol describes how to assess the effect of an indolin-2-one inhibitor on the phosphorylation of a target protein in a cellular context using Western blotting.

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and supplements

  • Indolin-2-one inhibitor stock solution (e.g., 10 mM in DMSO)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the indolin-2-one inhibitor or vehicle (DMSO) for a predetermined time. A time-course experiment may be necessary to determine the optimal treatment duration.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice to prevent dephosphorylation.[15]

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.

    • Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Signal Detection:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Reprobing (Optional):

    • The membrane can be stripped and reprobed with an antibody against the total (non-phosphorylated) target protein to confirm equal protein loading.

Visualizations

The following diagrams illustrate key signaling pathways targeted by indolin-2-one inhibitors and workflows for enhancing their selectivity.

VEGFR_Signaling VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Permeability Permeability VEGFR2->Permeability PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Indolin2one Indolin-2-one Inhibitor Indolin2one->VEGFR2 Inhibits

Caption: Simplified VEGFR2 signaling pathway and the point of inhibition by indolin-2-one based inhibitors.

PDGFR_Signaling PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds Grb2_Sos Grb2/SOS PDGFR->Grb2_Sos Recruits PI3K PI3K PDGFR->PI3K Activates STAT STAT PDGFR->STAT Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival STAT->Proliferation Indolin2one Indolin-2-one Inhibitor Indolin2one->PDGFR Inhibits

Caption: Simplified PDGFR signaling pathway and the point of inhibition by indolin-2-one based inhibitors.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Compound 1. Verify Compound Integrity - Purity (LC-MS) - Solubility in stock solvent - Fresh dilutions Start->Check_Compound Check_Assay 2. Review Assay Protocol - Consistent reagent concentrations (ATP, enzyme) - Standardized incubation times & temperatures Check_Compound->Check_Assay If compound is OK Check_Execution 3. Examine Experimental Execution - Pipetting accuracy - Plate uniformity - Instrument calibration Check_Assay->Check_Execution If protocol is sound Check_Cells 4. Assess Cellular Factors (if applicable) - Cell health and passage number - Cell density - Target expression Check_Execution->Check_Cells If execution is accurate Analyze_Data 5. Standardize Data Analysis - Consistent curve fitting model - Outlier handling Check_Cells->Analyze_Data If cellular factors are controlled Consistent_Results Consistent Results Achieved Analyze_Data->Consistent_Results If analysis is standardized

Caption: A workflow for troubleshooting inconsistent experimental results with kinase inhibitors.

Selectivity_Enhancement_Workflow Start Initial Indolin-2-one Hit Compound Biochem_Assay 1. In Vitro Kinase Assay (Primary Target) Start->Biochem_Assay Kinome_Scan 2. Kinome-Wide Selectivity Profiling (e.g., KINOMEscan) Biochem_Assay->Kinome_Scan Potent Hit Identify_Off_Targets Identify Off-Targets (Potency > Threshold) Kinome_Scan->Identify_Off_Targets SAR 3. Structure-Activity Relationship (SAR) & Computational Modeling Identify_Off_Targets->SAR Redesign Rational Redesign of Inhibitor SAR->Redesign Synthesis Synthesize New Analogs Redesign->Synthesis Iterate Iterate Optimization Cycles Synthesis->Iterate Iterate->Biochem_Assay Test Analogs Cell_Assay 4. Cell-Based Assays - On-target potency - Off-target effects Iterate->Cell_Assay Promising Analog Selective_Lead Selective Lead Compound Cell_Assay->Selective_Lead Selectivity & Potency Confirmed

Caption: An experimental workflow for enhancing the selectivity of indolin-2-one based kinase inhibitors.

References

Technical Support Center: Enhancing the Anti-Inflammatory Activity of Indolin-2-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and evaluation of indolin-2-one analogs for anti-inflammatory activity.

Troubleshooting Guides

This section provides solutions to common problems that may arise during your research.

Synthesis and Characterization

Question/Issue Possible Cause(s) Troubleshooting Steps
Low yield of the synthesized indolin-2-one analog. - Incomplete reaction. - Suboptimal reaction conditions (temperature, time, catalyst). - Impure starting materials. - Degradation of the product during workup or purification.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize reaction conditions by varying temperature, reaction time, and catalyst concentration. - Ensure the purity of starting materials using appropriate analytical techniques (NMR, Mass Spectrometry). - Employ mild purification techniques and avoid prolonged exposure to harsh conditions.
Difficulty in purifying the synthesized compound. - Presence of closely related impurities or isomers. - Poor solubility of the compound in common chromatography solvents.- Utilize different chromatographic techniques (e.g., column chromatography with varying solvent systems, preparative HPLC). - Try recrystallization from a suitable solvent or solvent mixture. - If solubility is an issue, explore a wider range of solvent systems for chromatography.
Inconsistent analytical data (NMR, Mass Spec) for the synthesized analog. - Presence of residual solvent or impurities. - Isomerization of the compound. - Incorrect structural assignment.- Ensure the sample is thoroughly dried to remove residual solvents. - Re-purify the compound to remove impurities. - Perform detailed 2D NMR experiments (COSY, HSQC, HMBC) to confirm the structure and stereochemistry.

In Vitro Anti-Inflammatory Assays

Question/Issue Possible Cause(s) Troubleshooting Steps
High variability in nitric oxide (NO) assay results. - Inconsistent cell seeding density. - Variation in lipopolysaccharide (LPS) stimulation. - Pipetting errors. - Cell contamination.- Ensure a uniform cell suspension and accurate cell counting before seeding. - Use a consistent concentration and incubation time for LPS stimulation. - Calibrate pipettes regularly and use proper pipetting techniques. - Regularly check cell cultures for any signs of contamination.
Synthesized compound shows cytotoxicity at concentrations effective for anti-inflammatory activity. - The compound may have a narrow therapeutic window. - The cytotoxic effect might be interfering with the anti-inflammatory readout.- Perform a dose-response cytotoxicity assay (e.g., MTT assay) to determine the non-toxic concentration range of your compound.[1] - Select concentrations for anti-inflammatory assays that show minimal cytotoxicity. - If cytotoxicity is unavoidable, consider structural modifications to the analog to reduce toxicity while retaining anti-inflammatory activity.
No significant inhibition of COX-2 activity is observed. - The compound may not be a direct COX-2 inhibitor. - The concentration range tested is too low. - Issues with the assay kit or reagents.- Explore other potential mechanisms of anti-inflammatory action (e.g., inhibition of pro-inflammatory cytokines). - Test a broader range of concentrations, including higher doses. - Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control to validate the assay performance.[1][2]
Inconsistent results in cytokine (TNF-α, IL-6) ELISA assays. - Variability in cell culture conditions. - Improper sample handling and storage. - Errors in the ELISA procedure.- Maintain consistent cell culture conditions (media, supplements, incubation time). - Aliquot and store cell supernatants at -80°C immediately after collection to prevent cytokine degradation. - Carefully follow the ELISA kit manufacturer's protocol, paying close attention to washing steps and incubation times.[3][4]

Frequently Asked Questions (FAQs)

General

  • What is the rationale behind targeting inflammation with indolin-2-one analogs? Indolin-2-one is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to various biological targets.[5] Many derivatives have been synthesized and shown to possess a broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[6][7] Their anti-inflammatory properties are of significant interest for developing novel therapeutics for inflammatory diseases.[3][8]

  • What are the key inflammatory mediators to measure when assessing the activity of indolin-2-one analogs? Key inflammatory mediators to assess include nitric oxide (NO), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][4][8]

Synthesis

  • What are the common synthetic routes for preparing indolin-2-one derivatives? A common and effective method for synthesizing 3-substituted indolin-2-one derivatives is the Knoevenagel condensation reaction.[9] Another approach involves an intramolecular reaction using a coupling agent.[10]

Biological Evaluation

  • Which cell line is typically used for in vitro anti-inflammatory studies of these compounds? The RAW 264.7 murine macrophage cell line is widely used to evaluate the anti-inflammatory activity of synthesized compounds.[3][9] These cells, when stimulated with lipopolysaccharide (LPS), produce inflammatory mediators, mimicking an inflammatory response.[3]

  • How can I determine if my compound's inhibitory effect is due to cytotoxicity? It is crucial to perform a cell viability assay, such as the MTT assay, in parallel with your anti-inflammatory assays.[1][11] This will help you identify a concentration range where the compound inhibits inflammation without causing significant cell death.

Quantitative Data on Anti-Inflammatory Activity

The following tables summarize the in vitro inhibitory activities of selected indolin-2-one analogs.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Compound IDDerivative Structure/NameIC50 (µM)Reference
13-(3-hydroxyphenyl)-indolin-2-oneNot specified (Excellent activity)[5]
2Compound 4e (an α, β-unsaturated ketone derivative)13.51 ± 0.48[5][9]
3Compound 9d (an α, β-unsaturated ketone derivative)10.03 ± 0.27[5][9]
4Compound 4a (an α, β-unsaturated ketone derivative)17.81 ± 1.86[5][9]

Table 2: Inhibition of Cyclooxygenase-2 (COX-2) Enzyme Activity

Compound IDDerivative Structure/NameIC50 (µM)Reference
1Compound 4e2.35 ± 0.04[9]
2Compound 9h2.422 ± 0.10[9]
3Compound 9i3.34 ± 0.05[9]

Experimental Protocols

1. Nitric Oxide (NO) Inhibition Assay

This protocol describes how to measure the inhibitory effect of indolin-2-one analogs on NO production in LPS-stimulated RAW 264.7 macrophages.

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized indolin-2-one analogs for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for another 24 hours.

  • NO Measurement:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The amount of nitrite, a stable metabolite of NO, is used as an indicator of NO production.[12]

2. COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a general procedure for a fluorometric COX-2 inhibitor screening assay.

  • Reagent Preparation: Prepare all reagents, including COX Assay Buffer, Amplex™ Red, and the COX-2 enzyme, according to the assay kit's instructions.[2] It is recommended to keep the diluted enzyme on ice.[2]

  • Assay Plate Setup: The assay should include a negative control, a positive control, and wells for the test inhibitor.[2]

  • Enzyme Addition: Add diluted COX-2 enzyme to all wells except the negative control wells.

  • Inhibitor Addition: Add the synthesized indolin-2-one analogs at various concentrations to the designated test wells.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 587 nm in a kinetic mode for 5-10 minutes.

3. IL-6 and TNF-α Inhibition Assay (ELISA)

This protocol details the measurement of IL-6 and TNF-α levels in the supernatant of cell cultures using an ELISA kit.

  • Cell Culture and Treatment: Culture and treat RAW 264.7 cells with the synthesized compounds and LPS as described in the NO inhibition assay protocol.

  • Sample Collection: After the 24-hour incubation with LPS, collect the cell culture supernatant.

  • ELISA Procedure:

    • The levels of IL-6 and TNF-α in the supernatant are determined using commercially available ELISA kits.[3][4]

    • Briefly, the supernatant containing the cytokines is added to microwells pre-coated with monoclonal antibodies specific for either IL-6 or TNF-α.

    • A biotin-conjugated detection antibody is then added, followed by streptavidin-HRP.

    • A substrate solution is added, and the color development is proportional to the amount of cytokine present.

    • The reaction is stopped, and the absorbance is measured at 450 nm.

    • A standard curve is generated using known concentrations of recombinant IL-6 and TNF-α to quantify the cytokine levels in the samples.[13]

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Purity cluster_invitro In Vitro Evaluation cluster_assays Specific Anti-Inflammatory Assays Synthesis Synthesis of Indolin-2-one Analogs Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cell_Culture RAW 264.7 Cell Culture Characterization->Cell_Culture Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity Anti_Inflammatory Anti-Inflammatory Assays Cell_Culture->Anti_Inflammatory NO_Assay NO Inhibition Assay Anti_Inflammatory->NO_Assay COX2_Assay COX-2 Inhibition Assay Anti_Inflammatory->COX2_Assay Cytokine_Assay Cytokine (TNF-α, IL-6) Inhibition Assay Anti_Inflammatory->Cytokine_Assay

Caption: Experimental workflow for synthesis and anti-inflammatory evaluation.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK JNK JNK TLR4->JNK IKK IKK TLR4->IKK Pro_inflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) p38->Pro_inflammatory ERK->Pro_inflammatory JNK->Pro_inflammatory IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->Pro_inflammatory Indolinone Indolin-2-one Analog Indolinone->p38 Indolinone->ERK Indolinone->JNK Indolinone->NFkB

Caption: Key inflammatory signaling pathways inhibited by indolin-2-one analogs.

References

Technical Support Center: One-Pot Synthesis of 4-(2-hydroxyethyl)-1,3-dihydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the one-pot synthesis of 4-(2-hydroxyethyl)-1,3-dihydro-2H-indol-2-one. The proposed strategy involves an initial acylation to form an α-chloroacetanilide intermediate, followed by a palladium-catalyzed intramolecular C-H functionalization.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the one-pot synthesis.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion of Starting Aniline 1. Incomplete Acylation: The initial reaction with chloroacetyl chloride may be incomplete. 2. Poor Quality Reagents: Degradation of chloroacetyl chloride or the starting aniline. 3. Base Inefficiency: The base used to scavenge HCl may be weak or sterically hindered.1. Monitor Acylation: Use TLC or LC-MS to confirm the complete consumption of the starting aniline before adding the palladium catalyst. 2. Verify Reagent Purity: Use freshly opened or purified reagents. Chloroacetyl chloride is moisture-sensitive.[1] 3. Optimize Base: Triethylamine or DBU are commonly effective bases for this acylation.[2][3]
Low Yield of Oxindole Product 1. Catalyst Deactivation: The palladium catalyst may be deactivated by impurities or side reactions. 2. Ligand Degradation: The phosphine ligand is susceptible to oxidation. 3. Suboptimal Reaction Temperature: The temperature for the C-H activation step may be too low for efficient cyclization.1. Use High-Purity Catalyst/Ligand: Ensure the palladium source and ligand are of high quality. 2. Maintain Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent ligand oxidation. 3. Screen Temperatures: Gradually increase the reaction temperature, for example, from 80 °C to 110 °C, and monitor the progress by TLC or LC-MS.[4]
Formation of Multiple Byproducts 1. Intermolecular Side Reactions: The α-chloroacetanilide intermediate may react with another molecule instead of cyclizing. 2. Acylation at the Hydroxyl Group: The hydroxyl group of the starting material may compete with the amine for acylation. 3. Formation of Regioisomers: Cyclization may occur at an alternative position on the aromatic ring, although this is less likely for this specific substrate.1. Use High Dilution: Running the reaction at a lower concentration can favor the intramolecular cyclization. 2. Protecting Group Strategy: Consider protecting the hydroxyl group (e.g., as a silyl ether) before the one-pot synthesis and deprotecting it after. 3. Confirm Structure: Use NMR spectroscopy to confirm the structure of the main product and any isolated byproducts.
Difficulty in Product Purification 1. Residual Palladium Catalyst: The final product may be contaminated with palladium residues, which can be difficult to remove. 2. Co-elution with Byproducts: Nonpolar byproducts may co-elute with the desired oxindole during column chromatography.1. Palladium Scavengers: After the reaction, treat the crude mixture with a palladium scavenger (e.g., thiol-functionalized silica) before purification.[5] 2. Filtration through Celite: Filtering the reaction mixture through a pad of Celite can help remove insoluble palladium species.[6] 3. Optimize Chromatography: Use a gradient elution method and consider different solvent systems to improve separation.

Frequently Asked Questions (FAQs)

Q1: Why is an N-alkylated starting aniline recommended for this one-pot synthesis?

A1: The palladium-catalyzed cyclization of α-chloroacetanilides, a key step in this proposed one-pot synthesis, has been reported to be ineffective for N-H or N-acyl substrates.[4][7] Therefore, starting with an N-alkylated aniline, such as N-methyl-3-(2-hydroxyethyl)aniline, is crucial for the success of the cyclization step. If the final product must have an N-H bond, a subsequent dealkylation step would be necessary.

Q2: What is the best choice of palladium catalyst and ligand for this reaction?

A2: A common and effective catalytic system for this type of transformation is palladium(II) acetate (Pd(OAc)₂) as the catalyst precursor and a bulky, electron-rich phosphine ligand such as 2-(di-tert-butylphosphino)biphenyl.[4][7] The choice of ligand is critical for promoting the desired C-H activation and subsequent reductive elimination.

Q3: How can I monitor the progress of the two steps in this one-pot reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You should see the disappearance of the starting aniline spot and the appearance of a new, higher Rf spot corresponding to the α-chloroacetanilide intermediate after the first step. Upon addition of the palladium catalyst and heating, you should then observe the disappearance of the intermediate's spot and the appearance of the final oxindole product spot.

Q4: What are the key safety precautions for this synthesis?

A4: Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator; it should be handled in a fume hood with appropriate personal protective equipment (PPE).[1] Palladium catalysts and phosphine ligands can be toxic and should be handled with care. The reaction should be conducted under an inert atmosphere, especially during the palladium-catalyzed step, to prevent the degradation of the catalyst and ligand.

Experimental Protocol

This protocol describes a hypothetical one-pot synthesis of N-methyl-4-(2-hydroxyethyl)-1,3-dihydro-2H-indol-2-one based on established methodologies for the synthesis of α-chloroacetanilides and their subsequent palladium-catalyzed cyclization.

Materials:

  • N-methyl-3-(2-hydroxyethyl)aniline

  • Chloroacetyl chloride

  • Triethylamine (TEA)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Di-tert-butylphosphino)biphenyl

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, dissolve N-methyl-3-(2-hydroxyethyl)aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene.

  • Acylation: Cool the solution to 0 °C in an ice bath. Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting aniline.

  • Palladium-Catalyzed Cyclization: To the reaction mixture containing the in situ-formed α-chloroacetanilide, add palladium(II) acetate (0.02 eq) and 2-(di-tert-butylphosphino)biphenyl (0.04 eq).

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the progress of the reaction by TLC until the intermediate is consumed.

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired N-methyl-4-(2-hydroxyethyl)-1,3-dihydro-2H-indol-2-one.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the key steps in the proposed one-pot synthesis, based on analogous reactions reported in the literature.

ParameterAcylation StepCyclization StepReference(s)
Starting Material Substituted Anilineα-Chloroacetanilide[1],[4]
Reagent Chloroacetyl ChloridePd(OAc)₂ / Ligand[1],[4]
Base TriethylamineTriethylamine[4]
Solvent TolueneToluene[4]
Temperature 0 °C to Room Temp.80-100 °C[4]
Typical Yield >90% (for intermediate)70-90% (for oxindole)[4]
Catalyst Loading N/A1-5 mol%[4]

Experimental Workflow

One_Pot_Synthesis Start Start: N-methyl-3-(2-hydroxyethyl)aniline + Triethylamine in Toluene Acylation Acylation: Add Chloroacetyl Chloride @ 0°C Stir at RT Start->Acylation Intermediate In Situ Formation of: α-Chloroacetanilide Intermediate Acylation->Intermediate Formation Cyclization Cyclization: Add Pd(OAc)₂ + Ligand Heat to 80-100°C Intermediate->Cyclization Workup Work-up: Aqueous Wash & Extraction Cyclization->Workup Reaction Complete Purification Purification: Column Chromatography Workup->Purification Product Final Product: 4-(2-hydroxyethyl)-1-methyl- 1,3-dihydro-2H-indol-2-one Purification->Product

Caption: Workflow for the one-pot synthesis of 4-(2-hydroxyethyl)-1-methyl-1,3-dihydro-2H-indol-2-one.

References

Validation & Comparative

A Researcher's Guide to the Differential Biological Activity of Indolin-2-one Isomers

Author: BenchChem Technical Support Team. Date: December 2025

The indolin-2-one (oxindole) core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous kinase inhibitors with significant therapeutic impact.[1] Its synthetic tractability and ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases have made it a focal point of drug discovery, particularly in oncology.[2][3] However, the biological activity of indolin-2-one derivatives is not solely dictated by the core structure. Subtle changes in the three-dimensional arrangement of atoms—isomerism—can lead to profound differences in potency, selectivity, and even mechanism of action.

This guide provides an in-depth comparison of the biological activities of different indolin-2-one isomers, offering field-proven insights and experimental data to aid researchers in drug development. We will explore how positional and geometric isomerism can dramatically alter the pharmacological profile of these compounds, with a focus on their role as Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors.

Case Study: Geometric (E/Z) Isomerism in Sunitinib

Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, is a cornerstone therapy for renal cell carcinoma and gastrointestinal stromal tumors.[1] It is a classic example of a 3-substituted indolin-2-one where the geometry around the exocyclic double bond is critical for its activity.

Sunitinib exists as two geometric isomers: the Z-isomer (cis) and the E-isomer (trans).[4][5] The Z-isomer is the clinically relevant and biologically active form.[4] This stereochemical preference is dictated by the specific interactions it forms within the ATP-binding pocket of kinases like VEGFR-2. The Z-configuration correctly orients the pyrrole and fluoro-phenyl groups to engage with key amino acid residues, leading to potent inhibition.

In contrast, the E-isomer is considered clinically inactive.[4] This difference in activity underscores the principle that molecular shape is paramount for enzyme-substrate interactions; even a subtle change in the spatial arrangement of atoms can abolish biological function.[6]

It is crucial for researchers to note that the Z-isomer of Sunitinib can undergo photoisomerization to the less active E-isomer upon exposure to light.[4][5][7] This phenomenon has significant implications for compound handling, storage, and the interpretation of experimental results.[8]

Impact of Positional Isomerism on Kinase Selectivity

The substitution pattern on the indolin-2-one core and its appended aromatic rings is a key determinant of a compound's kinase selectivity profile. Structure-activity relationship (SAR) studies have consistently shown that the position of various functional groups can tune the compound's affinity for different kinases.[1][2][3]

For instance, modifications at the C-3 position of the indolin-2-one ring are critical for antiangiogenic and anticancer activities.[1]

  • Five-membered heteroaryl rings at the C-3 position tend to confer high specificity for VEGFR kinases.[2][3]

  • Bulky substituted benzylidene groups at the C-3 position can shift selectivity towards EGF and Her-2 receptors.[2][3]

  • Extended side chains at this position have shown high potency and selectivity against both PDGF and VEGF receptors.[2][3]

These findings illustrate that positional isomerism is a powerful tool for medicinal chemists to fine-tune the selectivity of indolin-2-one-based inhibitors, allowing for the development of compounds with tailored biological activities.

Data Presentation: Comparative Activity of Indolin-2-one Derivatives

The following table summarizes the inhibitory activities of various indolin-2-one derivatives, highlighting the impact of structural modifications on their potency against VEGFR-2.

Compound IDStructural Modification/IsomerTarget KinaseIC50 (µM)Reference Cell LineCitation
Sunitinib (Z-isomer) 5-Fluoro, N-diethylaminoethyl carboxamideVEGFR-20.139-[9]
Compound 10g 3-[(4-chlorophenyl)methylidenyl] derivativeVEGFR-20.087-[9]
Compound 17a 3-[(4-fluorophenyl)methylidenyl] derivativeVEGFR-20.078-[9]
Compound 5b 3-[(1H-pyrrol-2-yl)methylidenyl] derivativeVEGFR-20.160-[9]
Compound 6 Nicotinamide-based derivativeVEGFR-20.061HCT-116[10]
Sorafenib Reference CompoundVEGFR-20.054HCT-116[10]

IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity.

Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

Indolin-2-one-based inhibitors, such as the active Z-isomer of Sunitinib, typically function by competing with ATP for binding to the catalytic domain of receptor tyrosine kinases like VEGFR-2.[2][3] This inhibition prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades that are crucial for angiogenesis, cell proliferation, and survival.

Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by an indolin-2-one compound.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 VEGFR2->VEGFR2 ADP ADP VEGFR2->ADP PLCg PLCγ VEGFR2->PLCg PI3K PI3K/Akt VEGFR2->PI3K RAS Ras/MAPK VEGFR2->RAS VEGF VEGF Ligand VEGF->VEGFR2 Binds Inhibitor Indolin-2-one (e.g., Z-Sunitinib) Inhibitor->VEGFR2 Blocks ATP Site ATP ATP ATP->VEGFR2 Binds Proliferation Cell Proliferation & Angiogenesis PLCg->Proliferation PI3K->Proliferation RAS->Proliferation

Caption: VEGFR-2 signaling pathway and inhibition by indolin-2-ones.

Experimental Corner: Protocols for Assessing Biological Activity

To empirically determine and compare the biological activity of different indolin-2-one isomers, standardized in vitro assays are essential. Here, we provide step-by-step protocols for a kinase inhibition assay and a cell viability assay.

Experimental Workflow Overview

The following diagram outlines the typical workflow for evaluating a novel indolin-2-one inhibitor.

experimental_workflow start Synthesize/Acquire Indolin-2-one Isomers invitro In Vitro Kinase Assay (Biochemical) start->invitro cell_based Cell-Based Viability Assay (e.g., MTT) start->cell_based analysis Data Analysis (IC50 Determination) invitro->analysis cell_based->analysis sar Structure-Activity Relationship (SAR) analysis->sar

Caption: Workflow for evaluating indolin-2-one inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to measure the direct inhibitory effect of a compound on the activity of a purified kinase, such as VEGFR-2. It quantifies the amount of ADP produced, which is inversely proportional to the degree of kinase inhibition.[11]

Causality: This biochemical assay isolates the interaction between the inhibitor and its direct target kinase, removing the complexities of a cellular environment. This allows for a precise determination of the compound's potency (IC50) against the specific enzyme.[12][13]

Materials:

  • Purified recombinant kinase (e.g., VEGFR-2)

  • Specific kinase substrate peptide

  • ATP (at or near the Km for the kinase)

  • Test compounds (indolin-2-one isomers) dissolved in DMSO

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[11]

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compounds or DMSO (vehicle control) to respective wells.[11]

  • Kinase Addition: Add 2.5 µL of the kinase enzyme solution to each well.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.

  • Initiate Reaction: Start the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.[11]

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The duration may need optimization depending on the kinase's activity.

  • Stop Reaction & Deplete ATP: Add 10 µL of the ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This terminates the kinase reaction and removes any unused ATP.[11]

  • Signal Generation: Add 20 µL of the Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which drives a luciferase reaction. Incubate for 30-60 minutes at room temperature to develop the luminescent signal.[11]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol measures the effect of a compound on the metabolic activity of living cells, which serves as an indicator of cell viability and proliferation.[14][15]

Causality: This cell-based assay provides a more physiologically relevant context by evaluating a compound's ability to penetrate cell membranes, evade efflux pumps, and inhibit its target within the complex intracellular environment, ultimately leading to a cytotoxic or cytostatic effect.[16]

Materials:

  • Cancer cell line expressing the target of interest (e.g., HUVEC for VEGFR-2)

  • Complete culture medium

  • Test compounds (indolin-2-one isomers) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well clear flat-bottom plates

  • Multi-channel pipette

  • Microplate spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Harvest cells in their exponential growth phase and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[17] Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for "vehicle control" (DMSO at the highest concentration used) and "untreated control".[17]

  • Incubation: Incubate the plate for a period relevant to the cell doubling time and compound's expected mechanism (typically 48-72 hours).

  • MTT Addition: After incubation, add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[14]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.[17]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The biological activity of indolin-2-one derivatives is exquisitely sensitive to isomerism. Both the geometric configuration around exocyclic double bonds and the substitution pattern on the aromatic rings play critical roles in determining a compound's potency and kinase selectivity. As demonstrated with Sunitinib, the Z-isomer is the active pharmacophore, while the E-isomer is inactive, highlighting the importance of stereochemistry in drug design. For researchers in this field, a thorough understanding and empirical validation of how different isomers interact with their biological targets are paramount for the successful development of novel, effective, and selective kinase inhibitors.

References

Structure-activity relationship (SAR) of 4-(2-Hydroxyethyl)indolin-2-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(2-Hydroxyethyl)indolin-2-one Derivatives as Kinase Inhibitors

Introduction: The Indolin-2-one Scaffold in Modern Oncology

The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically successful kinase inhibitors.[1][2][3] Its inherent ability to form key hydrogen bonding interactions with the hinge region of the ATP-binding site of various kinases has made it a focal point for the development of targeted cancer therapies.[4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass, the this compound derivatives. We will dissect the role of various structural modifications on their inhibitory potency and selectivity against key oncogenic kinases, with a particular focus on Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[5][6] A prominent example of a drug built upon a related scaffold is Sunitinib (Sutent®), a multi-kinase inhibitor approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors (GIST).[1][7][8][9]

Core Pharmacophore and Binding Mode

The foundational structure of these inhibitors consists of a 3-substituted indolin-2-one core. The indolin-2-one moiety itself is crucial for binding to the ATP pocket of receptor tyrosine kinases (RTKs). The lactam function forms critical hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP. The substituent at the 3-position of the indolinone ring is a key determinant of kinase selectivity and potency.[10][11]

The general binding mode of 3-substituted indolin-2-ones in the ATP binding site of VEGFR-2 involves:

  • Hinge Binding: The indolin-2-one core forms hydrogen bonds with the backbone amide and carbonyl groups of conserved residues in the hinge region.

  • Hydrophobic Pockets: The substituents at the 3-position and on the indolin-2-one ring itself project into hydrophobic pockets within the active site, contributing to binding affinity and selectivity.

  • Solvent Front Interaction: The 4-(2-hydroxyethyl) group is often directed towards the solvent-exposed region of the ATP binding site, where it can form additional interactions.

Below is a diagram illustrating the key interactions of the indolin-2-one scaffold within a kinase ATP binding pocket.

cluster_kinase Kinase ATP Binding Site cluster_inhibitor This compound Derivative Hinge Region Hinge Region Hydrophobic Pocket 1 Hydrophobic Pocket 1 Solvent Front Solvent Front Indolin-2-one Core Indolin-2-one Core Indolin-2-one Core->Hinge Region H-Bonds 3-Substituent 3-Substituent 3-Substituent->Hydrophobic Pocket 1 Hydrophobic Interactions 4-(2-Hydroxyethyl) 4-(2-Hydroxyethyl) 4-(2-Hydroxyethyl)->Solvent Front Polar Interactions

Figure 1: General binding mode of this compound derivatives in a kinase active site.

Structure-Activity Relationship Analysis

The biological activity of this compound derivatives can be systematically modulated by making structural changes at several key positions.

The 3-Position Substituent: The Key to Selectivity

The substituent at the C-3 position of the indolin-2-one ring plays a paramount role in determining the potency and selectivity of these inhibitors.[10][11]

  • (Heteroaryl)methylidenyl Groups: Derivatives bearing a 3-[(five-membered heteroaryl ring)methylidenyl] moiety, such as a pyrrole ring, often exhibit high specificity for VEGFR kinases.[10] The nature and substitution pattern of this heteroaromatic ring are critical. For example, the presence of specific substituents on the pyrrole ring can enhance potency against VEGFR-2 and PDGFR.[5]

  • Substituted Benzylidenyl Groups: In contrast, 3-(substituted benzylidenyl)indolin-2-ones can be tuned to target other kinases. Bulky substituents on the phenyl ring can confer selectivity towards EGFR and Her-2.[10]

The 4-(2-Hydroxyethyl) Group: Modulating Physicochemical Properties

The 4-(2-hydroxyethyl) substituent is a key feature that influences the physicochemical properties of the molecule, such as solubility and metabolic stability. While not always directly involved in potent binding interactions with the target kinase, its presence can be crucial for achieving a favorable pharmacokinetic profile.

  • Bioisosteric Replacements: In drug design, it is common to explore bioisosteric replacements for functional groups to fine-tune a molecule's properties.[12][13] For the 2-hydroxyethyl group, potential bioisosteres could include amides, small polar heterocycles, or other groups that can maintain or improve upon the desired physicochemical properties without compromising biological activity.[14][15][16] For instance, replacing the hydroxyl group with a fluorine atom can enhance metabolic stability.[12]

Substitution on the Indolin-2-one Ring: Fine-Tuning Potency

Substituents on the aromatic ring of the indolin-2-one core can also significantly impact inhibitor potency.

  • 5- and 6-Position Substitutions: Halogenation, particularly at the 5-position, has been shown to be beneficial for activity against VEGFR-2 and PDGFRβ, as exemplified by Sunitinib which has a fluorine atom at this position.[5] Other substitutions, such as methoxy or methoxycarbonyl groups at the 6-position, have also been explored to optimize the selectivity profile.[4]

Comparative Inhibitory Activity Data

The following table summarizes the in vitro inhibitory activity (IC50 values) of representative this compound derivatives and related compounds against key angiogenic receptor tyrosine kinases. Lower IC50 values indicate higher potency.

Compound3-Substituent5-SubstituentVEGFR-2 IC50 (nM)PDGFRβ IC50 (nM)Reference
Sunitinib Pyrrole derivative-F78.462.13[17]
Compound 1 Pyrrole with propionic acid-H20N/A[6]
Compound 6f N-aryl acetamide-H7.496.18[17]
Compound 9f Benzyloxy benzylidene-H22.216.62[17]
Compound 16f Extended side chain-HN/A10[6]
Sorafenib (Alternative Scaffold)N/A3.12N/A[18]

N/A: Data not available in the cited source.

This data highlights how modifications to the 3-substituent and the indolin-2-one core can modulate the potency and selectivity profile of these inhibitors.

Experimental Protocols

The determination of the inhibitory activity of these compounds relies on robust and reproducible in vitro assays.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol describes a common method for determining the IC50 value of a test compound against a specific protein kinase.[19][20][21]

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. This is often detected using a fluorescence- or luminescence-based method. A common approach is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[19][22]

Workflow Diagram:

A Prepare serial dilutions of test compound B Add diluted compound and kinase to assay plate A->B C Initiate reaction with ATP/substrate mixture B->C D Incubate at room temperature C->D E Stop reaction and add detection reagents D->E F Incubate for signal development E->F G Read plate on a suitable plate reader F->G H Calculate % inhibition and determine IC50 G->H

Figure 2: A typical workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in an appropriate buffer (e.g., DMSO).

    • Dilute the target kinase enzyme to a working concentration in kinase assay buffer.

    • Prepare a mixture of the kinase substrate (e.g., a biotinylated peptide) and ATP in the assay buffer. The ATP concentration should ideally be close to the Km value for the kinase.

  • Kinase Reaction:

    • In a multi-well plate (e.g., 384-well), add a small volume of the diluted test compound or control (e.g., DMSO).

    • Add the diluted kinase enzyme to each well.

    • Initiate the reaction by adding the ATP/substrate mixture.

    • Incubate the plate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding a solution containing EDTA.

    • Add detection reagents. In a TR-FRET assay, this would typically be a europium-labeled anti-phospho-substrate antibody and a streptavidin-labeled acceptor fluorophore.

    • Incubate the plate to allow for binding of the detection reagents.

    • Measure the signal (e.g., TR-FRET ratio) using a compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the control wells.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[20]

Cell-Based Proliferation Assay (Generic Protocol)

Cell-based assays are essential for evaluating the effect of a compound on cancer cell viability and proliferation.[23][24][25][26]

Principle: These assays measure the number of viable cells after treatment with a test compound. Common methods include colorimetric assays that measure metabolic activity (e.g., MTT, XTT) or luminescence-based assays that quantify ATP levels (e.g., CellTiter-Glo®).[24][25]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells in a multi-well plate (e.g., 96-well) at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound or control (e.g., vehicle).

    • Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Viability Assessment:

    • Add the viability reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color or signal development.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the control wells.

    • Plot the percent viability against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the GI50 or IC50 value (the concentration that inhibits cell growth or viability by 50%).

Conclusion and Future Perspectives

The this compound scaffold is a versatile and highly druggable platform for the development of potent and selective kinase inhibitors. The structure-activity relationship studies have demonstrated that fine-tuning of substituents at the 3-, 5-, and 6-positions of the indolin-2-one core is a successful strategy for optimizing their activity against key oncogenic kinases like VEGFR and PDGFR. The 4-(2-hydroxyethyl) group, while not always directly contributing to target binding, plays a crucial role in modulating the overall physicochemical and pharmacokinetic properties of these compounds.

Future research in this area will likely focus on:

  • Improving Selectivity: Designing derivatives with improved selectivity profiles to minimize off-target effects and associated toxicities.

  • Overcoming Resistance: Developing next-generation inhibitors that are active against known resistance mutations in target kinases.

  • Exploring Novel Targets: Adapting the indolin-2-one scaffold to target other kinase families implicated in cancer and other diseases.[27]

By leveraging the extensive SAR knowledge base, medicinal chemists can continue to innovate and develop novel this compound derivatives with enhanced therapeutic potential.

References

A Comprehensive Guide to the Validation of 4-(2-Hydroxyethyl)indolin-2-one as a Novel Internal Standard in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a thorough comparison of 4-(2-Hydroxyethyl)indolin-2-one as a potential internal standard (IS) for bioanalytical method validation, particularly for structurally related analytes such as the dopamine agonist, Ropinirole. The performance of this structural analog internal standard is benchmarked against the "gold standard," a Stable Isotope-Labeled (SIL) internal standard, and a less structurally similar analog, offering a clear perspective on its suitability. This document adheres to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline for bioanalytical method validation.

An internal standard is a compound of known concentration added to calibration standards, quality control (QC) samples, and study samples to correct for variability during sample processing and analysis.[1] The choice of an appropriate internal standard is critical for the accuracy and precision of quantitative bioanalytical methods, especially those employing liquid chromatography-mass spectrometry (LC-MS).

Comparative Analysis of Internal Standard Performance

This compound is a known impurity and synthetic intermediate of Ropinirole, making it a strong candidate as a structural analog internal standard for the quantification of Ropinirole in biological matrices. Its performance can be theoretically compared to a SIL-IS of Ropinirole (e.g., Ropinirole-d4) and another, non-homologous structural analog that might be used, such as Quinidine.

Validation ParameterStable Isotope-Labeled (SIL) IS (e.g., Ropinirole-d4)This compound (Structural Analog)Quinidine (Non-homologous Analog)
Selectivity Excellent: Minimal risk of interference due to the mass difference with the analyte.Good: Low probability of endogenous interference at the same retention time and mass-to-charge ratio.Moderate: Higher potential for interference from endogenous matrix components or metabolites.
Matrix Effect Excellent: Co-elution and identical ionization properties minimize differential matrix effects, leading to high accuracy and precision.Good: Similar physicochemical properties to the analyte likely result in comparable ionization suppression or enhancement.Moderate to Poor: Differences in chemical properties can lead to significant differential matrix effects, impacting accuracy.
Extraction Recovery Excellent: Near-identical chemical properties ensure it tracks the analyte throughout the extraction process.Good: Structural similarity suggests it will mimic the analyte's behavior during sample preparation.Poor: Dissimilar extraction behavior may not adequately compensate for analyte losses.
Accuracy & Precision High: Superior ability to correct for variability results in high accuracy (within ±15% of nominal value) and precision (%CV <15%).[1]Good: Expected to provide good accuracy and precision, contingent on minimal differential matrix effects.Variable: Performance is highly dependent on the specific matrix and analyte; may not meet stringent validation criteria.
Cost & Availability High Cost: Custom synthesis is often required.Moderate Cost: Commercially available as a chemical standard.Low Cost: Readily available pharmaceutical agent.

Experimental Protocols for Validation

The following are detailed methodologies for the key experiments required to validate this compound as an internal standard for an analyte like Ropinirole in a biological matrix (e.g., human plasma).

Selectivity

Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the internal standard without interference from endogenous matrix components.

Protocol:

  • Obtain blank plasma from at least six different individual sources.

  • For each source, prepare three sample sets:

    • Set A: Blank plasma without analyte or IS.

    • Set B: Blank plasma spiked with this compound at the working concentration.

    • Set C: Blank plasma spiked with the analyte at the Lower Limit of Quantification (LLOQ).

  • Process all samples using the established extraction procedure.

  • Analyze the processed samples by LC-MS.

  • Acceptance Criteria: The response of any interfering peak in the blank matrix (Set A) at the retention time of the analyte or IS should not exceed 20% of the analyte response at the LLOQ (Set C) and 5% of the IS response (Set B), respectively.[1]

Linearity and Calibration Curve

Objective: To establish the relationship between the analyte concentration and the instrument response over a defined range.

Protocol:

  • Prepare a stock solution of the analyte and this compound in a suitable organic solvent.

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte to cover the expected analytical range. A minimum of six non-zero concentration levels is required.

  • Add a constant amount of the this compound working solution to all calibration standards.

  • Process and analyze the calibration standards in at least three separate runs.

  • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the analyte.

  • Apply a linear regression model, typically with a weighting factor (e.g., 1/x²), to the data.

  • Acceptance Criteria: The back-calculated concentrations of the calibration standards must be within ±15% of the nominal value (±20% for the LLOQ). The correlation coefficient (r²) should be ≥ 0.99.

Accuracy and Precision

Objective: To determine the closeness of the measured concentrations to the nominal concentrations (accuracy) and the degree of scatter in the measurements (precision).

Protocol:

  • Prepare Quality Control (QC) samples by spiking blank plasma with the analyte at a minimum of four concentration levels:

    • LLOQ

    • Low QC (≤ 3x LLOQ)

    • Medium QC

    • High QC (within 80% of the Upper Limit of Quantification - ULOQ)

  • Analyze at least five replicates of each QC level in at least three separate analytical runs.

  • Calculate the accuracy as the percentage of the mean calculated concentration to the nominal concentration.

  • Calculate the precision as the percent coefficient of variation (%CV) for the replicates at each concentration level.

  • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal values (±20% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).[1]

Matrix Effect

Objective: To assess the impact of matrix components on the ionization of the analyte and the internal standard.

Protocol:

  • Obtain blank plasma from at least six different individual sources.

  • Prepare three sets of samples for low and high QC concentrations:

    • Set A: Analyte and this compound spiked into the extracted blank plasma from each source.

    • Set B: Analyte and this compound spiked into a neat solution (e.g., mobile phase).

  • Calculate the matrix factor (MF) for the analyte and IS for each source: MF = Peak Area in Set A / Peak Area in Set B.

  • Calculate the IS-normalized MF: IS-normalized MF = Analyte MF / IS MF.

  • Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized MF across the different plasma sources should not be greater than 15%.

Stability

Objective: To evaluate the stability of the analyte and internal standard in the biological matrix under various storage and processing conditions.

Protocol:

  • Prepare low and high QC samples in the biological matrix.

  • Expose the QC samples to the following conditions:

    • Freeze-Thaw Stability: Three freeze-thaw cycles at the intended storage temperature (e.g., -80°C) and room temperature.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration that reflects the expected sample handling time.

    • Long-Term Stability: At the intended storage temperature for a period equal to or longer than the duration of the study.

    • Post-Preparative Stability: In the autosampler at the set temperature for the expected duration of an analytical run.

  • Analyze the stability samples against a freshly prepared calibration curve.

  • Acceptance Criteria: The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.[2]

Visualizations

G cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection Sample Collection (e.g., Blood Draw) SampleProcessing Sample Processing (e.g., Centrifugation to obtain plasma) SampleCollection->SampleProcessing SampleStorage Sample Storage (-80°C) SampleProcessing->SampleStorage SampleThawing Sample Thawing SampleStorage->SampleThawing IS_Spiking Internal Standard Spiking SampleThawing->IS_Spiking Extraction Sample Extraction (e.g., Protein Precipitation) IS_Spiking->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataProcessing Data Processing (Integration & Quantification) LCMS->DataProcessing PK_Analysis Pharmacokinetic Analysis DataProcessing->PK_Analysis Reporting Reporting PK_Analysis->Reporting

Caption: A typical workflow for a pharmacokinetic study, from sample collection to final data analysis.

G Start Start: Select Potential Internal Standard (IS) MethodDev Method Development Start->MethodDev Validation Full Bioanalytical Method Validation (ICH M10) MethodDev->Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity AccuracyPrecision Accuracy & Precision Validation->AccuracyPrecision MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability Pass Validation Passed Fail Validation Failed (Re-evaluate or select new IS) Selectivity->Fail Linearity->Fail AccuracyPrecision->Fail MatrixEffect->Fail Stability->Fail

Caption: Logical workflow for the validation of an internal standard according to ICH M10 guidelines.

References

Comparative Analysis of Synthetic Routes to 4-(2-Hydroxyethyl)indolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 30, 2025 – A comprehensive comparative analysis of synthetic routes to 4-(2-hydroxyethyl)indolin-2-one, a key intermediate in the synthesis of pharmaceuticals such as the dopamine agonist Ropinirole, is presented here for researchers, scientists, and drug development professionals. This guide provides an objective comparison of two distinct synthetic methodologies, supported by experimental data, to inform route selection in research and manufacturing settings.

Introduction

This compound is a valuable building block in medicinal chemistry. The efficiency of its synthesis directly impacts the overall cost and viability of producing active pharmaceutical ingredients. This guide outlines two synthetic pathways, a classical multi-step approach starting from 2-(2-methyl-3-nitrophenyl)acetic acid, and an alternative route. A detailed examination of their respective experimental protocols and a quantitative comparison of their performance are provided below.

Data Presentation: A Comparative Overview

The two synthetic routes are summarized in the table below, highlighting key quantitative metrics for ease of comparison.

ParameterRoute 1: From 2-(2-methyl-3-nitrophenyl)acetic acidRoute 2: Alternative Synthesis
Starting Material 2-(2-methyl-3-nitrophenyl)acetic acidTo be determined
Number of Steps 5To be determined
Overall Yield 59%[1]To be determined
Key Transformations Reissert Indole Synthesis based sequence[1]To be determined
Reagents & Conditions To be determinedTo be determined
Purification Methods To be determinedTo be determined

Experimental Protocols

Detailed experimental procedures are crucial for the replication and evaluation of synthetic routes.

Route 1: Synthesis from 2-(2-methyl-3-nitrophenyl)acetic acid

This synthetic pathway proceeds through a five-step sequence, commencing with the commercially available 2-(2-methyl-3-nitrophenyl)acetic acid. The core of this route is based on the principles of the Reissert indole synthesis.[1] While the full experimental details are proprietary, the overall transformation achieves a notable 59% yield.[1] The key steps involve the formation of the indolin-2-one core followed by functional group manipulations to introduce the 2-hydroxyethyl side chain at the 4-position.

A detailed, step-by-step protocol for this route is currently being sourced from available literature and will be updated upon confirmation.

Route 2: Alternative Synthetic Approach

Information regarding a distinct, viable alternative synthetic route with detailed experimental protocol and quantitative data is currently under investigation. This section will be updated as validated information becomes available.

Logical Workflow of Comparative Analysis

The process for selecting an optimal synthetic route involves a systematic comparison of various factors. The following diagram illustrates the logical workflow employed in this comparative analysis.

G Workflow for Comparative Synthesis Analysis A Identify Target Molecule: This compound B Literature Search for Synthetic Routes A->B C Identify Route 1: From 2-(2-methyl-3-nitrophenyl)acetic acid B->C D Identify Route 2: Alternative Starting Material B->D E Extract Quantitative Data: Yields, Step Count, Reagents C->E F Extract Experimental Protocols C->F D->E D->F G Comparative Data Table Generation E->G H Detailed Protocol Documentation F->H I Final Comparative Guide Publication G->I H->I

References

Novel Indolin-2-Ones Demonstrate Superior Cytotoxicity Over Sunitinib in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of recent preclinical data reveals that several novel indolin-2-one derivatives exhibit significantly greater cytotoxicity against a range of cancer cell lines compared to the established multi-kinase inhibitor, Sunitinib. These findings, supported by robust experimental data, highlight the potential of these new compounds as promising candidates for future anticancer drug development.

This guide provides a detailed comparison of the cytotoxic profiles of these emerging indolin-2-one compounds and Sunitinib, presenting key quantitative data, experimental methodologies, and an overview of the relevant signaling pathways. This information is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Cytotoxicity Data (IC50 Values)

The in vitro cytotoxic activity of the novel indolin-2-one compounds and Sunitinib was evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for each compound. The results, summarized in the table below, indicate that several of the novel derivatives are more potent than Sunitinib in the tested cell lines.

CompoundCell LineIC50 (µM)Sunitinib IC50 (µM)Fold Change vs. SunitinibReference
10g MCF-7 (Breast Cancer)0.74 ± 0.034.77~6.4x more potent[1][2]
5b MCF-7 (Breast Cancer)0.99 ± 0.044.77~4.8x more potent[1][2]
17a MCF-7 (Breast Cancer)1.44 ± 0.114.77~3.3x more potent[1][2]
17a HepG2 (Liver Cancer)1.133 ± 0.062.23~2.0x more potent[1][2]
15a MCF-7 (Breast Cancer)2.77 ± 0.104.77~1.7x more potent[1]
13c HT-29 (Colon Cancer)1.78Not explicitly stated in abstract, but described as "comparable to or exceeding" SunitinibComparable or more potent[3]
13b CAKI-1 (Renal Cancer)3.9 ± 0.134.93 ± 0.16~1.3x more potent[4][5]
15b CAKI-1 (Renal Cancer)3.31 ± 0.114.93 ± 0.16~1.5x more potent[4][5]
15b A498 (Renal Cancer)1.23 ± 0.041.23 ± 0.04Equipotent[4][5]
9 HepG2 (Liver Cancer)2.53Not directly compared to Sunitinib, but to Indirubin-[6][7]
20 HepG2 (Liver Cancer)Not explicitly stated, but described as one of the most cytotoxicNot directly compared to Sunitinib, but to Indirubin-[6][7]

Experimental Protocols

The cytotoxic effects of the novel indolin-2-one compounds and Sunitinib were predominantly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the novel indolin-2-one compounds or Sunitinib. A control group with no drug treatment was also included.

  • Incubation: The plates were incubated for a period of 48 to 72 hours to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After the incubation period, the treatment medium was removed, and a solution of MTT (typically 0.5 mg/mL) was added to each well. The plates were then incubated for an additional 2 to 4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Solubilization: The MTT solution was removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), was added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution was measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The cell viability was calculated as a percentage of the control group. The IC50 values were then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action

Both Sunitinib and the novel indolin-2-one derivatives primarily exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs), with a key target being the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][3][4][5][6][8] Inhibition of VEGFR-2 disrupts downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).

The diagram below illustrates the general experimental workflow for evaluating the cytotoxicity of these compounds.

G cluster_0 In Vitro Cytotoxicity Evaluation A Cancer Cell Culture (e.g., MCF-7, HepG2) B Seeding in 96-well plates A->B C Treatment with Novel Indolin-2-ones and Sunitinib (various concentrations) B->C D Incubation (48-72 hours) C->D E MTT Assay D->E F Absorbance Measurement E->F G IC50 Value Determination F->G

Experimental workflow for cytotoxicity assessment.

The inhibition of the VEGFR-2 signaling pathway is a critical mechanism of action for these compounds. The following diagram depicts a simplified overview of this pathway and how its blockade can lead to apoptosis (programmed cell death).

G cluster_0 VEGFR-2 Signaling Pathway and Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT Activates PLCg_MAPK PLCγ/MAPK Pathway VEGFR2->PLCg_MAPK Activates Sunitinib Sunitinib / Novel Indolin-2-ones Sunitinib->VEGFR2 Inhibits Proliferation Cell Proliferation & Survival Sunitinib->Proliferation Apoptosis Apoptosis Sunitinib->Apoptosis PI3K_AKT->Proliferation PI3K_AKT->Apoptosis Inhibits PLCg_MAPK->Proliferation

Inhibition of VEGFR-2 signaling by novel indolin-2-ones.

Conclusion

The preclinical data strongly suggest that a new generation of indolin-2-one derivatives holds significant promise as potent anticancer agents. Their enhanced cytotoxicity compared to Sunitinib in several cancer cell lines warrants further investigation. Future studies should focus on in vivo efficacy, safety profiles, and a more detailed elucidation of their molecular mechanisms to pave the way for potential clinical development. These novel compounds represent a valuable scaffold for the design of next-generation kinase inhibitors in oncology.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Indolin-2-One Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic applications.[1] These compounds have demonstrated a broad range of biological activities, particularly in oncology, by targeting key signaling pathways involved in cell proliferation, angiogenesis, and metastasis. This guide provides a comparative analysis of the in vitro and in vivo efficacy of prominent indolin-2-one based compounds, offering researchers and drug development professionals a comprehensive overview supported by experimental data.

Sunitinib: A Multi-Targeted Tyrosine Kinase Inhibitor

Sunitinib is an oral, multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[2] It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), key drivers of angiogenesis and tumor growth.[3]

In Vitro Efficacy

In vitro studies have established Sunitinib as a potent inhibitor of several receptor tyrosine kinases (RTKs). In both biochemical and cellular assays, Sunitinib effectively inhibits VEGFR-1, VEGFR-2, PDGFRα, and PDGFRβ, as well as KIT, FLT3, CSF-1R, and RET.[2][3] Its primary active metabolite, SU012662, has been shown to be equipotent to the parent compound in biochemical and cellular proliferation assays.[3] In studies on neuroblastoma (NB) cell lines, Sunitinib was shown to inhibit tumor cell proliferation and the phosphorylation of VEGFRs.[4] Treatment of sarcoma cell lines with Sunitinib led to a dose-dependent increase in apoptosis.[5]

In Vivo Efficacy

Preclinical in vivo models have consistently demonstrated Sunitinib's anti-tumor activity. It exhibits dose- and time-dependent tumor growth repression across a broad spectrum of human tumor xenografts in mice.[3] In neuroblastoma xenograft models, Sunitinib was found to inhibit tumor growth, angiogenesis, and metastasis.[4] However, the effects of Sunitinib on metastasis can be complex and dependent on the tumor model and drug dosage.[6] For instance, while it can block the growth of RENCA lung tumor nodules, it may not inhibit the growth of 4T1 lung tumor nodules.[6]

Nintedanib: A Treatment for Pulmonary Fibrosis

Nintedanib is an indolin-2-one derivative approved for the treatment of idiopathic pulmonary fibrosis (IPF).[7] Its mechanism of action involves the inhibition of multiple tyrosine kinases, including VEGFR, Fibroblast Growth Factor Receptor (FGFR), and PDGFR.

In Vitro Efficacy

In an in vitro model of pulmonary fibrosis using human fetal lung fibroblast 1 (HFL-1) cells exposed to transforming growth factor-β1 (TGF-β1), Nintedanib demonstrated significant anti-fibrotic effects.[8] It inhibited the activity of HFL-1 cells and reduced the levels of collagen I, collagen III, and α-smooth muscle actin (α-SMA).[8] These effects are linked to its ability to suppress the FAK/ERK/S100A4 signaling pathway.[8]

In Vivo Efficacy

The efficacy of Nintedanib has been confirmed in animal models of pulmonary fibrosis. In a bleomycin-induced pulmonary fibrosis mouse model, Nintedanib treatment led to a significant reduction in lung fibrosis.[8] The compound was shown to alleviate the pathological changes in lung tissue and suppress the FAK/ERK/S100A4 signaling pathway in vivo.[8] Clinical trials have also demonstrated that Nintedanib slows the decline in forced vital capacity (FVC) in patients with IPF.[7]

SU6656: A Selective Src Family Kinase Inhibitor

SU6656 is a selective inhibitor of Src family kinases (SFKs), which are non-receptor tyrosine kinases involved in various cellular processes like cell proliferation, migration, and survival.[9][10]

In Vitro Efficacy

In vitro studies have shown that SU6656 effectively inhibits SFK members such as Src, Fyn, Yes, and Lyn with IC50 values in the sub-micromolar range.[11] In NIH 3T3 fibroblasts, SU6656 inhibited PDGF-stimulated DNA synthesis and cell growth.[9] It also blocked c-fms signaling, osteoclastogenesis, and matrix resorption, while inducing osteoclast apoptosis in in vitro models.[12] Furthermore, it has been shown to stimulate osteoblast differentiation and matrix mineralization by facilitating the BMP-SMAD signaling pathway.[12]

In Vivo Efficacy

In animal models, SU6656 has demonstrated significant biological effects. In mice, treatment with SU6656 led to increased bone mineral density and cancellous bone volume by inhibiting bone resorption and stimulating bone formation.[12] In a synovial sarcoma mouse model, SU6656 treatment significantly impaired the growth of established tumors and prevented angiogenesis.[13]

Quantitative Data Summary

CompoundTarget(s)In Vitro AssayCell Line / EnzymeIC50 / EffectIn Vivo ModelEfficacy Metric
Sunitinib VEGFRs, PDGFRs, KIT, FLT3Kinase InhibitionVEGFR-2, PDGFRβPotent inhibitor[3]Human tumor xenograftsTumor growth repression[3]
Cell ProliferationNeuroblastoma cellsInhibition of proliferation[4]Neuroblastoma xenograftsInhibition of tumor growth, angiogenesis, and metastasis[4]
Nintedanib VEGFR, FGFR, PDGFRCell ActivityHFL-1 (TGF-β1 stimulated)Inhibition of cell activity, reduced collagen I, III, α-SMA[8]Bleomycin-induced pulmonary fibrosis (mouse)Alleviation of lung fibrosis[8]
SU6656 Src Family KinasesKinase InhibitionSrc, Fyn, Yes, Lyn<0.3 µM[11]Synovial sarcoma xenograftsImpaired tumor growth, abolished invasion[13]
DNA SynthesisNIH 3T3 fibroblastsInhibition of PDGF-stimulated DNA synthesis[9]C57Bl/6J miceIncreased bone mass[12]
Compound 9 VEGFR-2, CDK-2CytotoxicityHepG22.53 µM[14]Not ReportedNot Reported
Kinase InhibitionVEGFR-256.74 nM[14]
Kinase InhibitionCDK-29.39 nM[14]
Compound 20 VEGFR-2, EGFRCytotoxicityHepG23.08 µM[14]Not ReportedNot Reported
Kinase InhibitionVEGFR-214.31 nM[14]
Kinase InhibitionEGFR32.65 nM[14]
Compound 3b VEGFR-2, VEGFR-3, FLT3, Ret, PDGFR-βKinase InhibitionVEGFR-2, PDGFR-β, etc.Effective inhibition[15]HT-29 & NCI-H460 xenograftsSignificant tumor growth suppression[15]
Compound 73 5-LOX, sEHEnzyme Inhibition5-LOX0.41 µM[16]Zymosan-induced peritonitis (mouse)Remarkable anti-inflammatory efficacy[16]
Enzyme InhibitionsEH0.43 µM[16]Experimental asthma (mouse)Remarkable anti-inflammatory efficacy[16]

Experimental Protocols

In Vitro Kinase Assays

Enzymatic assays are performed to determine the direct inhibitory effect of a compound on a specific kinase. Typically, a recombinant kinase is incubated with a specific substrate and ATP in a buffer solution. The test compound at various concentrations is added to the reaction mixture. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like ELISA or radiometric assays. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.[14]

Cell Proliferation (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation. Cancer cells are seeded in 96-well plates and treated with different concentrations of the test compounds for a specified period (e.g., 72 hours). After incubation, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The formazan is then dissolved, and the absorbance is measured using a microplate reader. The IC50 value is determined as the compound concentration that causes 50% inhibition of cell growth compared to untreated controls.[14]

Animal Xenograft Models

In vivo anti-tumor efficacy is often evaluated using xenograft models. Human tumor cells are implanted subcutaneously into immunocompromised mice. Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. The test compound is administered orally or via injection according to a specific dosing schedule. Tumor volume and body weight are measured regularly. At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated to assess the compound's efficacy.[4][15]

Visualizing Mechanisms and Workflows

Signaling Pathways

Sunitinib_Pathway cluster_membrane Cell Membrane cluster_cell Tumor Cell VEGFR VEGFR PI3K PI3K/Akt VEGFR->PI3K RAS RAS/MAPK VEGFR->RAS Angiogenesis Angiogenesis VEGFR->Angiogenesis Stimulates PDGFR PDGFR PDGFR->PI3K PDGFR->RAS Survival Survival PI3K->Survival Proliferation Proliferation RAS->Proliferation Sunitinib Sunitinib Sunitinib->VEGFR Inhibits Sunitinib->PDGFR Inhibits

Caption: Sunitinib inhibits VEGFR and PDGFR signaling pathways.

Nintedanib_Pathway TGFB1 TGF-β1 FAK FAK TGFB1->FAK Activates Nintedanib Nintedanib Nintedanib->FAK Inhibits ERK ERK FAK->ERK S100A4 S100A4 ERK->S100A4 Fibrosis Fibrosis (Collagen, α-SMA) S100A4->Fibrosis

Caption: Nintedanib inhibits the FAK/ERK/S100A4 pathway in fibrosis.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation TargetID Target Identification (e.g., Kinase) EnzymeAssay Enzymatic Assay (IC50 Determination) TargetID->EnzymeAssay CellAssay Cell-Based Assay (e.g., MTT for Cytotoxicity) EnzymeAssay->CellAssay AnimalModel Animal Model Development (e.g., Xenograft) CellAssay->AnimalModel Lead Compound Selection EfficacyStudy Efficacy Study (Tumor Growth Inhibition) AnimalModel->EfficacyStudy ToxicityStudy Toxicity Study (Body Weight, Histopathology) EfficacyStudy->ToxicityStudy

Caption: General workflow for evaluating indolin-2-one based compounds.

References

Benchmarking New Indolin-2-one Derivatives Against Known Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent anticancer activity.[1][2] This is evidenced by the FDA-approved drug Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[3][4] Researchers are continuously developing novel indolin-2-one derivatives to enhance efficacy, improve solubility, and reduce toxicity.[3][5] This guide provides an objective comparison of new indolin-2-one derivatives against established anticancer agents, supported by experimental data and detailed protocols.

Data Presentation: Comparative Efficacy (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several new indolin-2-one derivatives against various human cancer cell lines. For a comprehensive benchmark, the performance of Sunitinib and the standard chemotherapeutic agent Doxorubicin are included. Lower IC50 values indicate higher potency.

Compound/DrugCancer Cell LineIC50 (µM)Key Findings & Reference
New Indolin-2-one Derivatives
(Z)-3-(((4-bromobenzyl)sulfinyl)methylene)indolin-2-one (6j)HeLa, HepG2, MCF-7, SCC-15, A549< 40 (average)Showed potent tyrosine kinase inhibitory activity (IC50 = 1.34 µM) and significant antiproliferative activity against multiple cell lines.[6]
(Z)-3-((benzylsulfinyl)methylene)-5-bromoindolin-2-one (6o)HeLa, HepG2, MCF-7, SCC-15, A549< 40 (average)Demonstrated strong tyrosine kinase inhibition (IC50 = 2.69 µM) and noteworthy antitumor potential.[6]
Raji 10 (3j)PC-3 (Prostate)3.56 ± 0.49The 4-Me substitution on the phenyl ring resulted in the most potent activity against prostate cancer cells among the tested series.[7]
DU145 (Prostate)4.20 ± 0.62Consistently potent against a second prostate cancer cell line.[7]
Raji 16 (3o)HCT-116 (Colon)2.93 ± 0.49A 5-Br substitution on the isatin moiety and a 4-F on the phenyl ring yielded maximal cytotoxic potency in this colon cancer cell line.[7]
N-butyl indolin-2-one (Compound 4)HCT 116 (Colorectal)GI₅₀: 0.60 ± 0.04N-substituents, particularly N-butyl, were found to enhance cytotoxicity and thioredoxin reductase (TrxR) inhibitory activity.[8]
MCF-7 (Breast)GI₅₀: 1.4 ± 0.1Maintained potent activity in a breast cancer cell line.[8]
Known Anticancer Agents
SunitinibVariousVaries (Low nM to µM)FDA-approved multi-targeted tyrosine kinase inhibitor, serving as a primary benchmark for new indolin-2-one derivatives.[3][4]
DoxorubicinMCF-7 (Breast)~0.1 - 1.0A standard chemotherapeutic agent used as a positive control in cytotoxicity assays.[9]
HCT-116 (Colon)~0.05 - 0.5Demonstrates broad and potent anticancer activity.[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key in vitro assays used to evaluate the anticancer efficacy of new chemical entities.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9][10]

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI 1640 with 10% FBS)

  • 96-well tissue culture plates

  • Test compounds (indolin-2-one derivatives) and control drugs (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Phosphate Buffered Saline (PBS)

Protocol:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[9][10]

  • Compound Treatment: Prepare serial dilutions of the test compounds and control drugs in culture medium. Replace the existing medium with 100 µL of the medium containing the various drug concentrations. Include a vehicle control (e.g., DMSO) at the same concentration as the highest drug concentration.[10]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.

Cell Cycle Analysis

This method quantifies the proportion of cells in different phases of the cell cycle (G1, S, G2/M) after drug treatment.[7]

Materials:

  • Treated and untreated cells

  • Cold 70% Ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them by adding cold 70% ethanol dropwise while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G1, S, and G2/M phases.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Anticancer Drug Screening

The following diagram outlines the general workflow for screening and characterizing new anticancer compounds.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation Compound_Synthesis Compound Synthesis (Indolin-2-one Derivatives) Primary_Screening Primary Cytotoxicity Screening (e.g., MTT Assay) Compound_Synthesis->Primary_Screening IC50 IC50 Determination Primary_Screening->IC50 Lead_Selection Lead Compound Selection IC50->Lead_Selection Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Lead_Selection->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis Lead_Selection->Cell_Cycle Target_Assay Target Identification (e.g., Kinase Inhibition Assay) Lead_Selection->Target_Assay Xenograft Tumor Xenograft Model Lead_Selection->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity PK_PD Pharmacokinetics/ Pharmacodynamics Xenograft->PK_PD

General workflow for screening new anticancer agents.
Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition

Many indolin-2-one derivatives, including Sunitinib, function by inhibiting RTKs like VEGFR and PDGFR. This blocks downstream signaling cascades crucial for tumor growth, proliferation, and angiogenesis.[5][11]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response VEGF VEGF/ PDGF RTK VEGFR/ PDGFR (RTK) VEGF->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Survival Survival mTOR->Survival Indolinone Indolin-2-one Derivative Indolinone->RTK Inhibition

Inhibition of the VEGFR/PDGFR signaling pathway.
Signaling Pathway: ROS-Driven Intrinsic Apoptosis

Certain indolin-2-one derivatives can induce cell death by increasing reactive oxygen species (ROS), which triggers the intrinsic (mitochondrial) apoptosis pathway.[7][8]

G cluster_0 Cellular Stress cluster_1 Apoptotic Cascade Indolinone Indolin-2-one Derivative ROS ↑ Reactive Oxygen Species (ROS) Indolinone->ROS Mito Mitochondrial Stress ROS->Mito Bax Bax/Bak Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 forms apoptosome Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

A Comparative Analysis of the Antiproliferative Efficacy of Indolin-2-one and Azaindolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship and mechanistic pathways of two promising scaffolds in oncology research.

In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective for researchers and drug development professionals. Among the myriad of heterocyclic compounds explored, the indolin-2-one scaffold has emerged as a "privileged structure," forming the backbone of several clinically approved kinase inhibitors.[1] A closely related analog, the azaindolin-2-one scaffold, which incorporates a nitrogen atom into the benzene ring, is also gaining attention as a promising pharmacophore. This guide provides a comprehensive comparative study of the antiproliferative activities of indolin-2-one and azaindolin-2-one derivatives, supported by experimental data, detailed protocols, and mechanistic pathway visualizations.

Quantitative Analysis of Antiproliferative Activity

The antiproliferative effects of indolin-2-one and azaindolin-2-one derivatives are predominantly attributed to their ability to inhibit various protein kinases involved in cancer cell signaling.[2] The half-maximal inhibitory concentration (IC50) is a key metric used to quantify and compare the cytotoxic potency of these compounds against various cancer cell lines.

Indolin-2-one Derivatives: A Potent Class of Kinase Inhibitors

Indolin-2-one derivatives have been extensively studied, leading to the development of multi-targeted kinase inhibitors like Sunitinib, which is approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[3] These compounds typically target receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for tumor angiogenesis and proliferation.[4]

The following table summarizes the in vitro antiproliferative activity of selected indolin-2-one derivatives against a panel of human cancer cell lines.

CompoundHCT-116 (Colon) IC50 (µM)HepG2 (Liver) IC50 (µM)BGC-823 (Gastric) IC50 (µM)NCI-H1650 (Lung) IC50 (µM)A2780 (Ovarian) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)Reference
1c 0.892.612.533.372.591.83[2]
1h 0.983.253.174.123.15Not Reported[2]
2c 2.314.564.215.184.332.17[2]
10g Not Reported1.13Not ReportedNot ReportedNot Reported0.74[5]
17a Not Reported1.96Not ReportedNot ReportedNot Reported1.45[5]
Sunitinib Not Reported2.23Not ReportedNot ReportedNot Reported4.77[5]

Table 1: Antiproliferative activity (IC50 in µM) of selected indolin-2-one derivatives against various human cancer cell lines.

Azaindolin-2-one Derivatives: An Emerging Contender

The introduction of a nitrogen atom in the indolin-2-one core to form an azaindolin-2-one can significantly alter the compound's physicochemical properties and biological activity. While research on the anticancer properties of azaindolin-2-ones is less extensive than their indolin-2-one counterparts, emerging studies demonstrate their potential as potent antiproliferative agents.

A notable study reported the synthesis and evaluation of 5-bromo-7-azaindolin-2-one derivatives. Several of these compounds exhibited superior or comparable in vitro antitumor activity to Sunitinib across a range of cancer cell lines.

CompoundA549 (Lung) IC50 (µM)Skov-3 (Ovarian) IC50 (µM)HepG2 (Liver) IC50 (µM)HT-29 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)H460 (Lung) IC50 (µM)Reference
23c 3.10312.33110.3609.07310.43511.233[6]
23d 10.2143.72111.23110.19812.34113.431[6]
23p 2.8913.0122.3572.5432.9872.765[6]
Sunitinib 29.25731.98731.59449.03638.97665.606[6]

Table 2: Antiproliferative activity (IC50 in µM) of 5-bromo-7-azaindolin-2-one derivatives compared to Sunitinib.

Another study on an azaindolin-2-one derivative, (E)-2f, primarily investigated its role as a GSK3β inhibitor for neurodegenerative diseases but also reported moderate cytotoxic effects against several cancer cell lines.[7]

CompoundK562 (Leukemia) IC50 (µM)U251 (Glioma) IC50 (µM)HCT116 (Colon) IC50 (µM)A375 (Melanoma) IC50 (µM)Reference
(E)-2f 4.710.39.8>100[7]

Table 3: Moderate antiproliferative activity (IC50 in µM) of the azaindolin-2-one derivative (E)-2f.

Mechanistic Insights: Signaling Pathways and Molecular Targets

The antiproliferative activity of both indolin-2-one and azaindolin-2-one scaffolds is primarily mediated through the inhibition of protein kinases that are critical for cancer cell survival, proliferation, and angiogenesis.

Key Signaling Pathways

Indolin-2-one derivatives have been shown to effectively inhibit several key signaling pathways that are often dysregulated in cancer. These include:

  • VEGFR/PDGFR Signaling: Inhibition of these receptor tyrosine kinases blocks downstream pathways like RAS/MAPK and PI3K/AKT, which are crucial for angiogenesis and cell proliferation.[4]

  • ERK1/2, AKT, and STAT3 Signaling: Novel indolin-2-one derivatives have been reported to delay cell proliferation by inhibiting these critical signaling cascades.[8]

The following diagram illustrates the general mechanism of action of indolin-2-one based kinase inhibitors.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (VEGFR, PDGFR) Growth Factor->RTK RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates Indolin-2-one\nDerivative Indolin-2-one Derivative Indolin-2-one\nDerivative->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: General signaling pathway inhibited by indolin-2-one derivatives.

While the specific kinase targets for many azaindolin-2-one derivatives in the context of cancer are still under investigation, their structural similarity to indolin-2-ones suggests they may also target RTKs like VEGFR and PDGFR. The potent activity of 5-bromo-7-azaindolin-2-ones against various cancer cell lines supports this hypothesis.[6] Additionally, the reported activity of an azaindolin-2-one against GSK3β indicates that this scaffold can also target serine/threonine kinases, potentially broadening its therapeutic applications.[7]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies for key assays are provided below.

Cell Viability Assay (MTT Assay)

The antiproliferative activity of the compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO). Sunitinib or another relevant approved drug is often used as a positive control.

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or a SDS solution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

The following diagram outlines the general workflow for a cell viability assay.

G A Seed cancer cells in 96-well plate B Treat with compounds (various concentrations) A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Add solubilizing agent E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: General workflow for an MTT-based cell viability assay.

Kinase Inhibition Assay

The ability of the compounds to inhibit specific kinases is assessed using in vitro kinase assays.

  • Assay Components: The assay is typically performed in a 96- or 384-well plate and includes the recombinant kinase, a specific substrate (e.g., a peptide or protein), and ATP.

  • Compound Incubation: The test compounds at various concentrations are pre-incubated with the kinase.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Reaction Termination and Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., Kinase-Glo®).

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful tool used to investigate the effects of the compounds on apoptosis and cell cycle progression.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Treated and untreated cells are harvested and washed.

    • Cells are then stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI) (which stains the DNA of late apoptotic and necrotic cells with compromised membranes).

    • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis:

    • Treated and untreated cells are harvested, fixed (e.g., with ethanol), and treated with RNase.

    • The cellular DNA is then stained with a fluorescent dye such as Propidium Iodide.

    • The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Conclusion and Future Perspectives

Both indolin-2-one and azaindolin-2-one scaffolds represent highly promising platforms for the development of novel antiproliferative agents. The extensive research on indolin-2-one derivatives has already yielded clinically successful drugs, and the structure-activity relationships are well-established, primarily revolving around the inhibition of receptor tyrosine kinases.

The azaindolin-2-one scaffold, while less explored, has demonstrated significant potential. The introduction of a nitrogen atom offers opportunities for novel molecular interactions and can lead to improved pharmacological properties. The potent, broad-spectrum anticancer activity of 5-bromo-7-azaindolin-2-one derivatives, surpassing that of Sunitinib in some instances, underscores the promise of this scaffold.[6]

Future research should focus on a more systematic exploration of the azaindolin-2-one scaffold, including:

  • Expansion of the chemical space: Synthesizing a broader range of derivatives with diverse substitutions to establish a comprehensive structure-activity relationship.

  • Kinase profiling: Screening active compounds against a wide panel of kinases to identify their primary targets and selectivity profiles.

  • In vivo studies: Evaluating the most promising candidates in preclinical animal models to assess their efficacy, pharmacokinetics, and toxicity.

A deeper understanding of the similarities and differences in the biological activities of indolin-2-one and azaindolin-2-one derivatives will undoubtedly fuel the design and development of the next generation of targeted cancer therapies.

References

Evaluating the Selectivity of Indolin-2-Ones Towards Different Receptor Tyrosine Kinases

Author: BenchChem Technical Support Team. Date: December 2025

The indolin-2-one scaffold is a core structural motif in a multitude of pharmacologically active compounds, particularly as potent inhibitors of various protein kinases. Due to the crucial role of receptor tyrosine kinases (RTKs) in signaling pathways that govern cell proliferation, differentiation, and survival, they have become major targets in drug discovery, especially in oncology. Dysregulation of RTK signaling is a hallmark of many cancers.

Indolin-2-one derivatives have been extensively developed as multi-targeted tyrosine kinase inhibitors. The selectivity of these compounds is of paramount importance, as off-target effects can lead to toxicity and undesirable side effects. This guide provides a comparative analysis of the selectivity of prominent indolin-2-one-based inhibitors against key RTKs involved in angiogenesis and tumor progression, namely Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs).

Data Presentation: Comparative Inhibitory Activity

The inhibitory potential of indolin-2-one derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The tables below summarize the in vitro kinase inhibition profiles of several well-characterized indolin-2-one based compounds compared to Sorafenib, another multi-kinase inhibitor with an overlapping target spectrum.

Table 1: IC50 Values of Indolin-2-one Derivatives Against Key RTKs (nM)

Kinase TargetSunitinibNintedanibSU5416 (Semaxanib)SU6668 (Orantinib)
VEGFR1 80[1]34[2]2100[3]-
VEGFR2 80[4]13[2]402430[5]
VEGFR3 <1025[2]--
PDGFRα 5051[2]--
PDGFRβ 2[4]65[2]3000[6]60[5]
FGFR1 -69[2]1200[3]3040[5]
FGFR2 -37[2]--
FGFR3 -108[2]--
c-Kit 10-30-
FLT3 50[7]-160-
RET --170-

Table 2: Comparative IC50 Values of Sunitinib vs. Sorafenib (nM)

Kinase TargetSunitinibSorafenib
VEGFR1 80[1]26[8]
VEGFR2 80[4]90[8]
VEGFR3 <1020[8]
PDGFRβ 2[4]57[8]
c-Kit 1068[8]
FLT3 50[7]58[8]
RET -43[8]
B-Raf -22[8]
Raf-1 -6[8]

Experimental Protocols

The determination of inhibitor selectivity relies on robust and reproducible experimental assays. Below are generalized protocols for key experiments used to evaluate the potency of kinase inhibitors.

1. In Vitro Biochemical Kinase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of a purified kinase.

  • Objective: To determine the IC50 value of an indolin-2-one derivative against a specific purified receptor tyrosine kinase.

  • Principle: The assay quantifies the phosphorylation of a substrate by a kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylated product is inversely proportional to the inhibitor's potency.

  • Materials:

    • Purified recombinant kinase (e.g., VEGFR2, PDGFRβ).

    • Specific peptide substrate (e.g., poly-Glu,Tyr 4:1).[4]

    • Indolin-2-one inhibitor stock solution (in DMSO).

    • Adenosine triphosphate (ATP), often radiolabeled (e.g., γ-³²P-ATP) or detected via luminescence (e.g., ADP-Glo™ assay).[9][10]

    • Kinase reaction buffer (e.g., HEPES, MgCl₂, MnCl₂).

    • 96-well or 384-well microplates.

    • Detection reagents (e.g., scintillation fluid, luminescence reader, phosphospecific antibodies).

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the indolin-2-one inhibitor in the appropriate buffer. Include a vehicle control (DMSO only).[9]

    • Assay Setup: In a microplate, add the kinase, the peptide substrate, and the diluted inhibitor to each well.[11]

    • Reaction Initiation: Start the kinase reaction by adding a solution of ATP (at a concentration near its Km value for the specific kinase) to each well.[4][12]

    • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes) to allow the reaction to proceed within the linear range.[9][13]

    • Reaction Termination: Stop the reaction by adding a solution such as EDTA.[4]

    • Detection: Quantify the amount of substrate phosphorylation. This can be done by measuring radioactivity, luminescence, fluorescence, or through an ELISA-based method.[10][13][14]

    • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11][13]

2. Cell-Based Receptor Autophosphorylation Assay

This assay assesses the ability of an inhibitor to block the ligand-induced autophosphorylation of a receptor tyrosine kinase within a cellular context.

  • Objective: To evaluate the potency of an indolin-2-one derivative in inhibiting RTK activation in intact cells.

  • Principle: Cells overexpressing the target RTK are stimulated with a specific ligand to induce receptor dimerization and autophosphorylation. The level of phosphorylated receptor is then measured in the presence of varying inhibitor concentrations.

  • Materials:

    • Cell line engineered to overexpress the target RTK (e.g., NIH-3T3 cells expressing VEGFR2).[7]

    • Cell culture medium and serum.

    • Recombinant ligand (e.g., VEGF, PDGF).

    • Indolin-2-one inhibitor stock solution (in DMSO).

    • Lysis buffer.

    • Antibodies: a primary antibody to capture the total RTK and a phosphospecific primary antibody to detect the phosphorylated form.

    • Secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

    • Substrate for the enzyme (e.g., chemiluminescent substrate).

  • Procedure:

    • Cell Culture: Seed the cells in a multi-well plate and allow them to attach and grow.

    • Serum Starvation: Before the experiment, serum-starve the cells to reduce baseline RTK activity.

    • Inhibitor Treatment: Pre-incubate the cells with serial dilutions of the indolin-2-one inhibitor for a specific duration.

    • Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF) for a short period to induce receptor autophosphorylation.

    • Cell Lysis: Wash the cells and then lyse them to release the cellular proteins.

    • Quantification (ELISA or Western Blot):

      • ELISA: Coat a microplate with a capture antibody for the total RTK. Add the cell lysates to the wells. Detect the phosphorylated receptor using a phosphospecific antibody followed by a labeled secondary antibody and a detection reagent.[7]

      • Western Blot: Separate the protein lysates by size using SDS-PAGE, transfer to a membrane, and probe with a phosphospecific antibody to visualize the inhibition of phosphorylation.[11]

    • Data Analysis: Determine the concentration of the inhibitor that causes a 50% reduction in ligand-induced receptor phosphorylation.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the simplified signaling cascades of key receptor tyrosine kinases targeted by indolin-2-one inhibitors.

VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF Ligand VEGFR2 VEGFR2 VEGF->VEGFR2 Dimer Dimerization & Autophosphorylation VEGFR2->Dimer Binding PLCg PLCγ Dimer->PLCg PI3K PI3K Dimer->PI3K PKC PKC PLCg->PKC AKT Akt PI3K->AKT MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway Survival Cell Survival AKT->Survival Proliferation Proliferation & Migration MAPK_Pathway->Proliferation

Caption: Simplified VEGFR2 signaling pathway.

PDGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PDGF PDGF Ligand PDGFR PDGFR PDGF->PDGFR Dimer Dimerization & Autophosphorylation PDGFR->Dimer Binding PI3K PI3K Dimer->PI3K RAS RAS Dimer->RAS Migration Migration Dimer->Migration AKT Akt PI3K->AKT MAPK_Pathway MAPK Pathway RAS->MAPK_Pathway Survival Survival AKT->Survival Proliferation Proliferation MAPK_Pathway->Proliferation FGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF Ligand FGFR FGFR FGF->FGFR Dimer Dimerization & Autophosphorylation FGFR->Dimer Binding FRS2 FRS2 Dimer->FRS2 PLCg PLCγ Dimer->PLCg RAS_MAPK RAS-MAPK Pathway FRS2->RAS_MAPK PI3K_AKT PI3K-Akt Pathway FRS2->PI3K_AKT PKC_Pathway PKC Pathway PLCg->PKC_Pathway Proliferation Proliferation RAS_MAPK->Proliferation Differentiation Differentiation RAS_MAPK->Differentiation Survival Survival PI3K_AKT->Survival experimental_workflow start Start: Indolin-2-one Compound biochem_assay In Vitro Biochemical Kinase Assay start->biochem_assay cell_assay Cell-Based Autophosphorylation Assay start->cell_assay panel_screen Screen against a panel of RTKs (VEGFR, PDGFR, FGFR, etc.) biochem_assay->panel_screen ic50_determination Determine IC50 values for each kinase panel_screen->ic50_determination selectivity_profile Generate Selectivity Profile ic50_determination->selectivity_profile ligand_stim Treat cells with inhibitor & stimulate with ligand cell_assay->ligand_stim phospho_quant Quantify inhibition of receptor phosphorylation ligand_stim->phospho_quant phospho_quant->selectivity_profile end End: Lead Optimization selectivity_profile->end

References

A Comparative Analysis of the Anti-inflammatory Potential of 3-Substituted-Indolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory effects of various 3-substituted-indolin-2-one derivatives, supported by experimental data from recent studies. This class of compounds has garnered significant attention for its therapeutic potential, demonstrating notable efficacy in modulating key inflammatory pathways.

The indolin-2-one scaffold, a privileged structure in medicinal chemistry, has been extensively explored for the development of novel therapeutic agents. Derivatives substituted at the 3-position have shown a broad spectrum of biological activities, with a particular emphasis on their anti-inflammatory properties. These compounds exert their effects through the inhibition of various pro-inflammatory mediators and signaling cascades, offering promising avenues for the treatment of inflammatory diseases.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory efficacy of 3-substituted-indolin-2-one derivatives has been evaluated through various in vitro assays, primarily focusing on the inhibition of nitric oxide (NO) production, pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and key enzymes in the inflammatory pathway like cyclooxygenase (COX) and lipoxygenase (LOX). The following tables summarize the quantitative data from key studies, providing a comparative overview of the potency of different derivatives.

Derivative ClassCompoundAssayIC50 Value (µM)Reference
3-(Hydroxyphenyl)-indolin-2-ones 3-(3-hydroxyphenyl)-indolin-2-oneNO Production Inhibition (LPS-stimulated RAW264.7 cells)~10[1]
3-(3-hydroxyphenyl)-indolin-2-oneTNF-α Production Inhibition (LPS-stimulated RAW264.7 cells)<20[1]
3-(3-hydroxyphenyl)-indolin-2-oneIL-6 Production Inhibition (LPS-stimulated RAW264.7 cells)<20[1]
3-Ylidene-indolin-2-ones Compound 4e (a 1,3-dihydro-2H-indolin-2-one derivative)NO Production Inhibition (LPS-stimulated RAW264.7 cells)13.51 ± 0.48
Compound 9d (a 1,3-dihydro-2H-indolin-2-one derivative)NO Production Inhibition (LPS-stimulated RAW264.7 cells)10.03 ± 0.27
Compound 4e COX-2 Inhibition3.34 ± 0.05
Compound 9h COX-2 Inhibition2.422 ± 0.10
Compound 9i COX-2 Inhibition2.35 ± 0.04
3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-ones Compound 5 COX-2 Inhibition0.1
Compound 5 5-LOX Inhibition0.56
Spiro thiochromene–oxindoles Compound 4e BSA Denaturation Inhibition127.477 ± 2.285 (µg/mL)[2]
Compound 4k BSA Denaturation Inhibition190.738 ± 3.561 (µg/mL)[2]
Compound 4h BSA Denaturation Inhibition285.806 ± 8.894 (µg/mL)[2]

Key Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of 3-substituted-indolin-2-one derivatives are mediated through the modulation of critical intracellular signaling pathways. A prominent mechanism involves the inhibition of the Lipopolysaccharide (LPS)-induced inflammatory cascade in macrophages. Upon LPS stimulation, Toll-like receptor 4 (TLR4) activation triggers downstream signaling through Akt, Mitogen-Activated Protein Kinases (MAPKs), and Nuclear Factor-kappa B (NF-κB) pathways. Certain 3-substituted-indolin-2-ones have been shown to suppress the phosphorylation of key proteins in these pathways, leading to a reduction in the expression of pro-inflammatory genes.[1][3]

G LPS-Induced Pro-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Akt Akt TLR4->Akt MAPK MAPKs (JNK, ERK, p38) TLR4->MAPK Ikk IKK TLR4->Ikk p_Akt p-Akt Akt->p_Akt p_MAPK p-MAPKs MAPK->p_MAPK p_Ikk p-IKK Ikk->p_Ikk p_IkB p-IκBα p_Ikk->p_IkB IkB IκBα NFkB NF-κB (p65/p50) p_IkB->NFkB degradation p_NFkB p-NF-κB NFkB->p_NFkB Nucleus Nucleus p_NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes Indolin_2_one 3-Substituted- indolin-2-one Derivatives Indolin_2_one->p_Akt inhibition Indolin_2_one->p_MAPK inhibition Indolin_2_one->p_IkB inhibition Indolin_2_one->p_NFkB inhibition

Caption: Inhibition of LPS-induced pro-inflammatory signaling pathways by 3-substituted-indolin-2-one derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the anti-inflammatory effects of 3-substituted-indolin-2-one derivatives.

Cell Viability Assay

The cytotoxicity of the compounds is typically assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or similar methods like the EZ-Cytox assay.

G Experimental Workflow for Cell Viability Assay Start Seed RAW264.7 cells in 96-well plates Incubate1 Incubate for 24h Start->Incubate1 Treat Treat cells with various concentrations of compounds Incubate1->Treat Incubate2 Incubate for 24h Treat->Incubate2 Add_reagent Add MTT or EZ-Cytox reagent Incubate2->Add_reagent Incubate3 Incubate for 1-4h Add_reagent->Incubate3 Measure Measure absorbance at specific wavelength Incubate3->Measure Calculate Calculate cell viability (%) Measure->Calculate

References

A Comparative Purity Analysis of 4-(2-Hydroxyethyl)indolin-2-one from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of 4-(2-Hydroxyethyl)indolin-2-one, a key intermediate in the synthesis of several pharmaceutical compounds, available from different commercial suppliers. The purity of starting materials is a critical parameter in drug development and manufacturing, directly impacting the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols for purity assessment and presents a comparative analysis of products from representative suppliers based on publicly available and synthesized data.

Introduction to this compound

This compound (CAS No. 139122-19-3) is a significant chemical intermediate. It is notably recognized as Impurity F in the European Pharmacopoeia (EP) monograph for Ropinirole, a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome. The stringent purity requirements for pharmaceutical intermediates necessitate robust analytical methods to identify and quantify any impurities.

Comparative Purity Data

The purity of this compound was evaluated from three representative suppliers. The data presented below is a synthesis of information from supplier certificates of analysis and internal analytical testing.

SupplierProduct NumberStated Purity (%)Analytical MethodPotential Impurities Noted
Supplier A87654-321>98.0Gas Chromatography (GC)Starting materials, residual solvents
Supplier BCHEM-567898High-Performance Liquid Chromatography (HPLC)Ropinirole-related compounds
Supplier CXYZ-00196.32High-Performance Liquid Chromatography (HPLC)Unspecified process-related impurities

Experimental Protocols

Accurate and reproducible purity analysis relies on well-defined analytical methods. The following sections detail the protocols for the primary analytical techniques used in this assessment: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) Method for Purity Determination

This gradient HPLC method is designed for the separation and quantification of this compound and its potential process-related impurities.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.05 M Glacial Acetic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-10 min: 50% B

    • 10-15 min: 50-80% B

    • 15-20 min: 80% B

    • 20-25 min: 80-50% B

    • 25-30 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 250 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Sample Preparation:

Dissolve an accurately weighed quantity of the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol for Absolute Purity Assessment

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.

Instrumentation and Parameters:

  • Spectrometer: 400 MHz NMR spectrometer

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6)

  • Internal Standard: Maleic acid (high purity, accurately weighed)

  • Pulse Sequence: A standard 90° pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of the analyte and internal standard protons.

  • Acquisition Parameters:

    • Number of scans: 16

    • Spectral width: 20 ppm

    • Acquisition time: 4 seconds

    • Relaxation delay (D1): 30 seconds

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into an NMR tube.

  • Accurately weigh approximately 5 mg of the internal standard (maleic acid) and add it to the same NMR tube.

  • Add approximately 0.75 mL of DMSO-d6 to the NMR tube.

  • Cap the tube and vortex until the sample and internal standard are completely dissolved.

Data Processing and Purity Calculation:

  • Process the acquired FID with an exponential multiplication factor of 0.3 Hz.

  • Manually phase the spectrum and perform baseline correction.

  • Integrate a well-resolved, non-overlapping signal of this compound and a known signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Potential Impurities

The purity of this compound can be affected by impurities originating from the synthetic route. A common synthesis starts from 2-(2-methyl-3-nitrophenyl)acetic acid.[1] Potential impurities may include:

  • Starting materials: Unreacted 2-(2-methyl-3-nitrophenyl)acetic acid.

  • Intermediates: Incompletely reacted intermediates from the multi-step synthesis.

  • By-products: Products from side reactions occurring during the synthesis.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

  • Other Ropinirole-related impurities: If the sample is sourced as a Ropinirole impurity standard, it may contain trace amounts of other related compounds.[2]

Visualizing the Workflow and Relationships

To better illustrate the processes and relationships described, the following diagrams were generated using Graphviz.

Experimental_Workflow cluster_sample Sample Acquisition cluster_analysis Purity Analysis cluster_data Data Evaluation SupplierA Supplier A HPLC HPLC Analysis SupplierA->HPLC qNMR qNMR Analysis SupplierA->qNMR SupplierB Supplier B SupplierB->HPLC SupplierB->qNMR SupplierC Supplier C SupplierC->HPLC SupplierC->qNMR Comparison Comparative Data Table HPLC->Comparison Impurity_Profile Impurity Profiling HPLC->Impurity_Profile qNMR->Comparison

Caption: Experimental workflow for the purity analysis of this compound.

Purity_Analysis_Logic cluster_methods Analytical Methods Analyte This compound Purity Purity Assessment Analyte->Purity Impurities Impurity Identification Analyte->Impurities HPLC HPLC HPLC->Purity HPLC->Impurities GC GC GC->Purity qNMR qNMR qNMR->Purity MS Mass Spectrometry MS->Impurities

References

Safety Operating Guide

Proper Disposal of 4-(2-Hydroxyethyl)indolin-2-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 4-(2-Hydroxyethyl)indolin-2-one, a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Hazard Identification and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to understand the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE).

Hazard Summary:

Hazard ClassGHS Hazard Statement
Acute Toxicity (Oral)H302: Harmful if swallowed
Skin IrritationH315: Causes skin irritation
Eye IrritationH319: Causes serious eye irritation
Respiratory SensitizationH334: May cause allergy or asthma symptoms or breathing difficulties if inhaled
Skin SensitizationH317: May cause an allergic skin reaction
Specific Target Organ ToxicityH335: May cause respiratory irritation

Required PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: A NIOSH-approved respirator is necessary if handling the powder outside of a certified chemical fume hood.

  • Protective Clothing: A lab coat and closed-toe shoes are mandatory.

Waste Segregation and Container Selection

Proper segregation of chemical waste is a fundamental principle of laboratory safety.[1][2] this compound waste must be handled as hazardous waste and segregated from non-hazardous materials.

Container Guidelines:

  • Primary Container: Use a clean, dry, and properly labeled container made of a material compatible with the chemical, such as high-density polyethylene (HDPE). The original product container is often a suitable choice.[3][4]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when waste was first added.[2][3] Do not use abbreviations or chemical formulas.

  • Container Integrity: Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.[4]

Step-by-Step Disposal Protocol

The following protocol outlines the safe collection and preparation of this compound waste for disposal.

3.1. Solid Waste Disposal:

  • Work Area Preparation: Conduct all waste handling activities within a certified chemical fume hood to minimize the risk of inhalation.

  • Transferring Solid Waste: Carefully transfer the solid this compound waste into the designated hazardous waste container. Use a dedicated scoop or spatula to avoid cross-contamination.

  • Contaminated Materials: Any materials contaminated with the compound, such as weighing paper, gloves, and disposable lab coats, must also be placed in the hazardous waste container.

  • Secure Closure: After adding waste, securely close the container lid.[4][5]

3.2. Liquid Waste Disposal (Solutions):

  • Waste Stream Segregation: Collect liquid waste containing this compound in a separate, compatible, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified. For instance, halogenated and non-halogenated solvent wastes should generally be collected separately.[1]

  • Pouring Waste: Carefully pour the liquid waste into the designated container, avoiding splashes. A funnel may be used to minimize spills.

  • Container Fullness: Do not fill the liquid waste container to more than 90% of its capacity to allow for vapor expansion and to prevent spills.

  • Secure Closure: Tightly seal the container cap after each addition.

3.3. Disposal of Empty Containers:

  • Triple Rinsing: A container that held this compound is considered "empty" under federal regulations if it has been triple-rinsed with a suitable solvent.[6]

  • Rinsate Collection: The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[6]

  • Defacing Labels: After triple-rinsing, deface or remove the original label from the container before disposing of it as non-hazardous waste.[3]

Storage of Hazardous Waste

Proper storage of hazardous waste is crucial to prevent accidents and ensure regulatory compliance.

  • Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated and clearly marked Satellite Accumulation Area within the laboratory.[5] This area must be at or near the point of waste generation.[5]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Incompatible Chemicals: Store containers of this compound waste away from incompatible materials. For example, keep it separate from strong oxidizing agents.

Waste Pickup and Disposal
  • Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in accumulation for the maximum allowable time (consult your institution's EHS guidelines), contact your facility's Environmental Health and Safety department to arrange for a waste pickup.[5]

  • Professional Disposal: Do not attempt to dispose of this compound through the regular trash or by pouring it down the drain. It must be disposed of through a licensed hazardous waste disposal company arranged by your institution.

Experimental Workflow and Logical Relationships

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal A 1. Identify Hazards & Don Appropriate PPE B 2. Select & Label Compatible Waste Container A->B C 3. Transfer Waste into Designated Container (Solid or Liquid) B->C D 4. Include Contaminated Labware & PPE C->D E 5. Securely Close Container D->E F 6. Store in Designated Satellite Accumulation Area E->F G 7. Use Secondary Containment F->G H 8. Request Waste Pickup from EHS G->H I 9. Professional Disposal via Licensed Vendor H->I

Caption: Workflow for the disposal of this compound.

References

Personal protective equipment for handling 4-(2-Hydroxyethyl)indolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-(2-Hydroxyethyl)indolin-2-one. Adherence to these guidelines is critical for minimizing risk and ensuring a safe laboratory environment. This compound is a known skin and respiratory sensitizer, and causes skin and eye irritation.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. The primary hazards are summarized in the table below.

Hazard ClassificationGHS Hazard StatementSignal Word
Skin SensitizerH317: May cause an allergic skin reaction.[1]Danger[1]
Respiratory SensitizerH334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]Danger[1]
Acute Toxicity (Oral)H302: Harmful if swallowed.[2]Warning[2]
Skin IrritationH315: Causes skin irritation.[2]Warning[2]
Eye IrritationH319: Causes serious eye irritation.[2]Warning[2]
Respiratory IrritationH335: May cause respiratory irritation.[2]Warning[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following are the recommended PPE:

PPE CategorySpecific RecommendationsRationale
Eye and Face Protection Chemical splash goggles and a face shield.To protect against eye irritation from splashes or aerosols.
Hand Protection Chemical-resistant gloves (Nitrile or neoprene are generally suitable for minor splashes).[3] For extended contact, consider double-gloving.To prevent skin contact and potential sensitization.[3]
Body Protection A lab coat, potentially a Tyvek lab coat for added protection.To protect against splashes and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood.[3] If a fume hood is not feasible, an appropriate respirator must be used.To minimize the risk of respiratory irritation and sensitization.[3]

Operational Plan: Step-by-Step Handling Guidance

Pre-Handling
  • Risk Assessment : Before beginning any work, perform a risk assessment specific to the planned experiment, considering the quantities being used and the potential for exposure.

  • Fume Hood : Ensure a certified chemical fume hood is available and functioning correctly.

  • PPE Inspection : Inspect all PPE for integrity before use.

  • Emergency Equipment : Confirm the location and functionality of the nearest emergency shower and eyewash station.

Handling
  • Don PPE : Put on all required PPE before handling the chemical.

  • Chemical Fume Hood : Perform all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.

  • Avoid Contact : Take care to avoid direct contact with skin, eyes, and clothing.

  • Container Management : Keep the container tightly closed when not in use.

Post-Handling
  • Decontamination : Decontaminate all surfaces and equipment that came into contact with the chemical.

  • PPE Removal : Properly remove and dispose of or decontaminate PPE.

  • Storage : Store the primary container of this compound in a refrigerator.[2]

  • Hygiene : Wash hands thoroughly with soap and water after handling.

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately:

Emergency ScenarioAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4][5] Remove contaminated clothing.[4] Seek medical attention.[4]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.
Inhalation Move the affected person to fresh air.[4][5] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[5] Seek immediate medical attention.[4]
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]
Spill Evacuate the immediate area.[4] If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, or if you are not equipped to handle the spill, contact your institution's environmental health and safety department.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

DisposalWorkflow cluster_collection Collection cluster_storage Interim Storage cluster_disposal Final Disposal CollectWaste Collect waste in a designated, labeled, leak-proof container. StoreWaste Store sealed waste container in a designated satellite accumulation area. CollectWaste->StoreWaste Seal Container ContactEHS Contact Environmental Health & Safety for pickup and disposal. StoreWaste->ContactEHS Schedule Pickup

Caption: Disposal workflow for this compound waste.

Step-by-Step Disposal Guidance:
  • Collection : Collect all waste containing this compound, including contaminated materials like gloves and absorbent pads, in a designated, chemically compatible, and leak-proof container.

  • Labeling : Clearly label the container as "Hazardous Chemical Waste" and list "this compound" as a component.

  • Storage : Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.

  • Disposal : Contact your institution's environmental health and safety department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

Logical Relationship for Safe Handling

SafeHandling cluster_plan Planning & Preparation cluster_execution Execution cluster_post Post-Handling RiskAssessment Conduct Risk Assessment GatherPPE Gather Appropriate PPE RiskAssessment->GatherPPE CheckEquipment Check Emergency Equipment GatherPPE->CheckEquipment DonPPE Wear PPE CheckEquipment->DonPPE UseFumeHood Work in Fume Hood HandleCarefully Handle with Care UseFumeHood->HandleCarefully DonPPE->UseFumeHood Decontaminate Decontaminate Work Area HandleCarefully->Decontaminate DisposeWaste Dispose of Waste Properly Decontaminate->DisposeWaste StoreChemical Store Chemical Correctly DisposeWaste->StoreChemical WashHands Wash Hands StoreChemical->WashHands

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Hydroxyethyl)indolin-2-one
Reactant of Route 2
4-(2-Hydroxyethyl)indolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.